Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZGLXSVAJXQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371626 | |
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-47-6 | |
| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Abstract
This technical guide provides an in-depth protocol for the synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS No: 227958-47-6), a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and targeted drug development. The core of this synthesis involves the N-acylation of Methyl 3-amino-2-thiophenecarboxylate with bromoacetyl bromide. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, discusses critical safety protocols for handling hazardous reagents, and presents methods for product purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of synthetic organic chemistry and drug discovery.
Introduction and Significance
This compound is a key synthetic intermediate whose value lies in its distinct chemical functionalities. The molecule integrates a thiophene scaffold, a common motif in pharmacologically active compounds, with a reactive bromoacetyl group. This electrophilic bromoacetyl moiety serves as a highly efficient and selective handle for covalent modification, particularly for alkylating nucleophilic residues such as the thiol group of cysteine in proteins.
The 2-aminothiophene core is a privileged structure in medicinal chemistry, forming the basis for compounds that act as allosteric modulators of receptors and as intermediates for therapeutic agents.[1][2] The addition of the bromoacetyl group transforms this core into a powerful tool for chemical biology and drug design, enabling its use in applications such as:
-
Covalent Inhibitor Development: The bromoacetyl group can form a stable thioether bond with cysteine residues in enzyme active sites, leading to irreversible inhibition.
-
Peptide and Bioconjugation: It is used to conjugate the thiophene moiety to peptides or other biomolecules containing free sulfhydryl groups.[3]
-
Synthesis of Fused Heterocycles: The molecule serves as a precursor for constructing more complex heterocyclic systems like thienopyrimidines or thienoazepines.[2]
This guide provides a robust and reproducible methodology for the synthesis of this important compound.
Reaction Scheme and Mechanism
The synthesis is achieved through a nucleophilic acyl substitution reaction. The primary amine of Methyl 3-amino-2-thiophenecarboxylate acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. An organic base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards product formation.
Overall Transformation
Sources
A Technical Guide to the Chemical Properties and Reactivity of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Abstract
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is a bifunctional organic compound built upon a thiophene scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. The molecule's key feature is the bromoacetyl moiety, which acts as a potent electrophilic "warhead," making it a highly valuable reagent for the synthesis of complex heterocyclic systems and a strategic tool in drug discovery, particularly for the development of covalent inhibitors. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, application, and mechanistic behavior.
Core Chemical & Physical Properties
This compound is a synthetic compound not known to occur naturally. Its core structure consists of a thiophene ring substituted at the 2- and 3-positions with a methyl carboxylate and a bromoacetylamino group, respectively. This arrangement of functional groups dictates its chemical behavior and potential applications.
| Property | Value | Source |
| CAS Number | 227958-47-6 | [3][4] |
| Molecular Formula | C₈H₈BrNO₃S | [3][4][5] |
| Molecular Weight | 278.12 g/mol | [3][4][5] |
| IUPAC Name | This compound | N/A |
| Appearance | Predicted: Off-white to beige solid | Inferred from precursor properties[6] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO); limited solubility in water | Inferred from precursor properties[6] |
| Melting Point | Data not available |
Synthesis and Preparation
The primary and most direct route to this compound is through the acylation of its corresponding amine precursor, Methyl 3-amino-2-thiophenecarboxylate.[3] This precursor is a versatile building block in its own right, widely used in the synthesis of pharmaceuticals and agrochemicals.[6][7][8]
Synthetic Workflow
The reaction involves the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: N-Acylation
This protocol is a representative procedure based on standard laboratory practices for such transformations.
Materials:
-
Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 3-amino-2-thiophenecarboxylate in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Base Addition: Add the non-nucleophilic base (TEA or Pyridine) to the solution. The base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction, preventing protonation of the starting amine.
-
Acylating Agent Addition: Add bromoacetyl bromide dropwise to the stirred solution over 10-15 minutes. The slow addition maintains temperature control.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup (Quenching): Carefully quench the reaction by adding water or saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine. These washes remove the base hydrobromide salt and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites of the title molecule.
The Bromoacetyl Moiety: An Electrophilic Warhead
The most significant feature of the molecule is the α-bromoacetyl group. The bromine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This makes the molecule a potent alkylating agent, capable of reacting with a wide range of soft and hard nucleophiles.
-
Mechanism of Action: In drug discovery, this moiety is often employed as an irreversible or covalent inhibitor. It can form a stable covalent bond with nucleophilic amino acid residues (such as Cysteine, Histidine, or Lysine) within the active site of a target protein. This mode of action can lead to enhanced potency and prolonged duration of effect. The use of haloacetyl groups is a well-established strategy in designing potent antiproliferative agents.[9]
Reactions of the Thiophene Ring
The thiophene ring itself is a robust aromatic system. While the electron-withdrawing nature of the substituents at the 2- and 3-positions deactivates the ring towards classical electrophilic aromatic substitution, the positions C4 and C5 remain potential sites for functionalization. Under specific conditions, such as palladium-catalyzed direct arylation, further modification of the thiophene core is feasible, allowing for the synthesis of highly decorated molecular architectures.[10]
Ester Group Manipulation
The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid under standard basic (e.g., LiOH, NaOH) or acidic conditions. This transformation provides another handle for further chemical modification, such as amide bond formation or conversion to other functional groups.
Applications in Research and Development
This reagent's bifunctional nature makes it a strategic asset in multiple areas of chemical science.
-
Intermediate for Heterocycle Synthesis: The molecule is an ideal precursor for constructing fused heterocyclic systems. The bromoacetyl group can react with a binucleophilic reagent (e.g., a compound containing both an amine and a thiol), leading to a cyclization cascade that forms complex polycyclic structures. This strategy is widely used to access novel chemical scaffolds for screening in drug discovery programs.[11]
-
Tool for Chemical Biology: As a reactive probe, it can be used in activity-based protein profiling (ABPP) to identify and characterize new enzyme targets. By incorporating a reporter tag (like a fluorophore or biotin) into the molecule, researchers can covalently label proteins of interest within a complex biological sample for subsequent identification and analysis.
-
Scaffold for Anticancer Drug Design: The thiophene nucleus is a core component of numerous compounds with demonstrated biological activities, including anticancer properties.[1][9][12] The combination of the thiophene scaffold with a reactive bromoacetyl group provides a powerful platform for designing targeted covalent inhibitors of kinases or other enzymes implicated in cancer progression.
Spectral Characterization (Predicted)
-
¹H NMR:
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring.
-
Amide Proton (NH): A broad singlet (δ 8.5-10.0 ppm), which is exchangeable with D₂O.
-
Methylene Protons (CH₂Br): A sharp singlet (δ 4.0-4.5 ppm) corresponding to the two protons adjacent to the bromine atom.
-
Methyl Protons (OCH₃): A sharp singlet (δ 3.8-4.0 ppm) from the methyl ester group.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) for the ester and amide carbonyls.
-
Thiophene Carbons: Four distinct signals in the aromatic region (δ 110-140 ppm).
-
Methylene Carbon (CH₂Br): A signal in the aliphatic region (δ 25-35 ppm).
-
Methyl Carbon (OCH₃): A signal around δ 50-55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretches: Two strong, distinct peaks in the range of 1650-1720 cm⁻¹ for the amide and ester carbonyls.
-
C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 277 and 279).
-
Safety and Handling
Hazard Profile: While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its chemical structure strongly suggests a hazardous profile.
-
Alkylating Agent: As a bromoacetyl derivative, it is a potent alkylating agent and should be treated as toxic and a potential mutagen.
-
Irritant: It is expected to be a severe irritant to the eyes, skin, and respiratory system. Analogs such as Methyl 3-amino-2-thiophenecarboxylate and Methyl 3-bromothiophene-2-carboxylate are known irritants.[16][17]
-
Lachrymator: Bromoacetyl compounds are often lachrymatory (tear-inducing).
Handling Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and safety goggles.
-
Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
- METHYL 3-[(2-BROMOACETYL)
- Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells.
- Methyl 3-aminothiophene-2-carboxyl
- Methyl 3-bromothiophene-2-carboxyl
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- METHYL 3-[(2-BROMOACETYL)
- METHYL 3-[(2-BROMOACETYL)
- Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652. PubChem - NIH.
- Methyl 3-bromothiophene-2-carboxyl
- Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- Supporting Inform
- Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity.
- METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. ChemicalBook.
- Methyl 3-amino-2-thiophenecarboxyl
- Thiophene-based derivatives as anticancer agents: An overview on decade's work.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Methyl 3-amino-2-thiophenecarboxylate: A Versatile Intermediate for Innov
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 227958-47-6 [amp.chemicalbook.com]
- 5. This compound TECH. [amp.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. rsc.org [rsc.org]
- 15. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR [m.chemicalbook.com]
- 16. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, bearing the CAS number 227958-47-6, is a specialized organic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which combines a substituted thiophene ring with a reactive bromoacetyl functional group, positions it as a valuable intermediate for the synthesis of complex heterocyclic compounds and as a potential covalent modifier of biological targets.[1]
The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[2] The addition of a bromoacetyl group introduces a reactive electrophilic site, making this compound a prime candidate for the development of targeted covalent inhibitors, particularly for enzymes such as protein kinases. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, its reactivity profile, and its potential applications in modern drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 227958-47-6 | [3] |
| Molecular Formula | C₈H₈BrNO₃S | [3] |
| Molecular Weight | 278.12 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF (predicted) | - |
Synthesis and Workflow
The primary route for the synthesis of this compound is the acylation of its precursor, Methyl 3-aminothiophene-2-carboxylate.[4]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Representative Experimental Protocol
Materials:
-
Methyl 3-aminothiophene-2-carboxylate (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of Methyl 3-aminothiophene-2-carboxylate in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound has been published. However, based on the analysis of its precursor and related N-acyl aminothiophene derivatives, a predicted spectroscopic profile can be outlined.[6][7]
¹H NMR (Proton NMR)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.0 - 10.0 | s (broad) | - |
| Thiophene-H | 7.0 - 8.0 | d | ~5.0 |
| Thiophene-H | 6.8 - 7.5 | d | ~5.0 |
| OCH₃ | ~3.9 | s | - |
| CH₂Br | ~4.1 | s | - |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 165 - 170 |
| C=O (ester) | 160 - 165 |
| Thiophene-C | 110 - 145 |
| OCH₃ | 50 - 55 |
| CH₂Br | 25 - 30 |
IR (Infrared) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (amide) | 1670 - 1700 |
| C=O Stretch (ester) | 1700 - 1730 |
| C-Br Stretch | 500 - 600 |
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of its bromoacetyl group. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.
Reactivity Profile
Caption: Reactivity of the bromoacetyl group with common biological nucleophiles.
Applications in Drug Discovery
The bromoacetylaminothiophene scaffold is a key feature in the design of targeted covalent inhibitors, particularly for protein kinases. The bromoacetyl group can form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a kinase, leading to irreversible inhibition. This approach can enhance the potency and duration of action of the inhibitor.[8]
While specific applications of this compound are not yet widely documented, its structural motifs are found in compounds with demonstrated biological activity, including:
-
Anticancer Agents: Thiophene carboxamide derivatives have shown promise as anticancer agents by targeting various cellular pathways.[9][10]
-
Kinase Inhibitors: The aminothiophene core is a versatile scaffold for the development of inhibitors for a range of kinases, including those implicated in cancer and inflammatory diseases.[8][11]
The combination of the thiophene core with the reactive bromoacetyl group makes this compound a highly attractive building block for the synthesis of novel therapeutic agents.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the reactivity of its bromoacetyl group make it a versatile intermediate for the creation of complex and biologically active molecules. Further research into the applications of this compound, particularly in the development of targeted covalent inhibitors, is warranted and holds the promise of yielding novel therapeutic agents.
References
- Al-Warhi, T., et al. (2022).
-
PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]
- Ferreira, A. A., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2575.
- Vasu, K., et al. (2004). Two biologically active thiophene-3-carboxamide derivatives.
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Retrieved from [Link]
- Ahmad, S., et al. (2021). Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Al-Otaibi, J. S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11383–11396.
- Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(1), 25-34.
- Bibi, N., et al. (2019). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 18(1), 125-132.
-
Al-Otaibi, J. S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]
- Derridj, F., et al. (2010). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...
- Bakavoli, M., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Bulletin of the Korean Chemical Society, 29(10), 1894-1896.
-
Deng, X., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Retrieved from [Link]
- O'Brien, A. G., & Goggins, S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2300–2340.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137–14188.
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Breitenbucher, J. G., et al. (2001). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
- Park, S. U., et al. (1966). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-amino-2-thiophenecarboxylate (22288-78-4) 1H NMR [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group with Amino Acids
Introduction: The Bromoacetyl Group as a Versatile Tool in Bioconjugation
For researchers, scientists, and drug development professionals, the ability to selectively modify proteins is a fundamental aspect of modern biotechnology.[1] Site-selective modification allows for the introduction of various functionalities, such as fluorescent probes, therapeutic payloads, or affinity tags, onto specific amino acid residues.[1][2] This capability is crucial for understanding protein function, developing novel therapeutics, and creating advanced diagnostic tools.[3][4] Among the arsenal of chemical tools available for protein modification, the bromoacetyl group stands out as a robust and reliable electrophilic moiety for the alkylation of nucleophilic amino acid side chains.[3][5]
This technical guide provides a comprehensive overview of the reactivity of the bromoacetyl group with amino acids. We will delve into the underlying chemical principles, explore the factors that govern reaction specificity, and provide detailed experimental protocols for the successful application of bromoacetylation in your research.
The Chemistry of Bromoacetylation: A Nucleophilic Substitution Reaction
The primary reaction mechanism governing the modification of amino acids by the bromoacetyl group is a bimolecular nucleophilic substitution (SN2) reaction.[1][6] In this reaction, a nucleophilic side chain of an amino acid residue attacks the electrophilic carbon atom of the bromoacetyl group. This attack leads to the displacement of the bromide ion, a good leaving group, and the formation of a stable covalent bond.[6]
The efficiency and specificity of this reaction are heavily dependent on the nucleophilicity of the target amino acid side chain and the reaction conditions, most notably pH.
Amino Acid Reactivity Profile
The bromoacetyl group exhibits a preference for soft nucleophiles, with the reactivity order being largely dictated by the pKa and inherent nucleophilicity of the amino acid side chains.
Cysteine: The Primary Target
Cysteine is the most reactive amino acid towards bromoacetylation due to the high nucleophilicity of its thiol (sulfhydryl) group in its deprotonated thiolate form (-S⁻).[2][3][7] The reaction results in the formation of a highly stable thioether bond.[1][3] The pKa of the cysteine thiol group is typically in the range of 8.5-9.5, meaning that at physiological or slightly basic pH, a significant portion of cysteine residues will exist as the highly reactive thiolate anion.[8] This makes cysteine the primary target for selective modification with bromoacetylating reagents.[1][6]
Off-Target Reactivity: Histidine, Lysine, and Methionine
While cysteine is the preferred target, other amino acid residues with nucleophilic side chains can also react with the bromoacetyl group, particularly at higher pH values and with an excess of the labeling reagent.[1][8]
-
Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated by bromoacetyl groups.[8][9] This reaction is generally slower than the reaction with cysteine and is more favored at pH values above 6, where the imidazole ring is less protonated.
-
Lysine: The ε-amino group of lysine is a primary amine and a potent nucleophile in its unprotonated state.[8] With a pKa around 10.5, significant reaction with lysine is typically only observed at a higher pH.
-
Methionine: The thioether side chain of methionine can also be alkylated by bromoacetyl reagents to form a sulfonium ion.[10][11] This reaction is generally less favorable than the reaction with cysteine.
The potential for these off-target reactions underscores the importance of carefully controlling reaction conditions to achieve the desired selectivity.
Factors Influencing Bromoacetylation Reactions
The success of a bromoacetylation reaction hinges on the careful control of several key parameters:
-
pH: As the most critical factor, pH dictates the protonation state and therefore the nucleophilicity of the amino acid side chains. For selective cysteine modification, a pH range of 7.5-8.5 is generally optimal, as it favors the formation of the thiolate anion while minimizing the reactivity of other nucleophilic residues like lysine.[1][6] At lower pH values, the reaction with cysteine slows down considerably.[4]
-
Reagent Concentration: A molar excess of the bromoacetylating reagent is typically used to drive the reaction to completion. However, a large excess can increase the likelihood of off-target modifications.[5] A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein or peptide.[7]
-
Reaction Time and Temperature: Bromoacetylation reactions are often carried out at room temperature for 1-2 hours or overnight at 4°C.[7][8] The optimal time and temperature will depend on the specific reactants and desired level of modification. Reactions are typically protected from light to prevent potential side reactions.[7]
-
Solvent: Aqueous buffers, such as phosphate or bicarbonate buffers, are commonly used for bromoacetylation of proteins and peptides.[8][12] For less soluble reagents, a small amount of a compatible organic solvent like DMSO or DMF may be required.[7]
Experimental Workflow for Bromoacetylation
The following diagram outlines a general workflow for the bromoacetylation of a protein or peptide.
Caption: General workflow for the bromoacetylation of proteins and peptides.
Detailed Experimental Protocols
Protocol 1: N-Terminal Bromoacetylation of a Resin-Bound Peptide
This protocol describes the bromoacetylation of the N-terminus of a peptide synthesized on a solid support.[3]
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Bromoacetic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Methanol
-
Anhydrous hydrogen fluoride (HF) for cleavage (or other appropriate cleavage cocktail)
-
Diethyl ether
Procedure:
-
Preparation of Bromoacetic Anhydride: In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in 5 mL of DCM. Add a 0.5 M solution of DCC in DCM (2 mL, 1.0 mmol DCC). Stir the solution for 15 minutes at 25°C to form the symmetric anhydride of bromoacetic acid in situ.[3]
-
Bromoacetylation Reaction: Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) byproduct. Add the filtered solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at 25°C.[3]
-
Washing: Filter the resin and wash it thoroughly with DCM (3x), followed by methanol (3x) to remove excess reagents and byproducts.[3]
-
Cleavage and Deprotection: Dry the resin under vacuum. Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using anhydrous HF. The bromoacetyl group is stable under these conditions.[3]
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Bromoacetylation of Cysteine Residues in a Protein in Solution
This protocol provides a general method for labeling cysteine residues in a purified protein.
Materials:
-
Purified protein containing cysteine residues
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds are present
-
Bromoacetylating reagent (e.g., bromoacetamide or a bromoacetyl-functionalized probe)
-
Organic solvent (e.g., DMSO or DMF) for dissolving the reagent
-
Quenching reagent (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with 5-10 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.[7]
-
Reagent Preparation: Prepare a 10 mM stock solution of the bromoacetylating reagent in a compatible organic solvent like DMSO or DMF.[7]
-
Labeling Reaction: Add the bromoacetylating reagent to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching: Add a quenching reagent, such as DTT to a final concentration of 50 mM, to consume any unreacted bromoacetylating reagent.[8]
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications.
Characterization of Bromoacetylated Products
Confirmation of successful bromoacetylation is crucial. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): This is the most common and powerful technique for confirming the modification. The mass of the bromoacetylated protein or peptide will increase by a specific amount corresponding to the mass of the acetyl group (or the entire bromoacetyl group if the bromine is replaced by a hydrogen from water during sample handling).[1] Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification.[1]
-
Amino Acid Analysis: Acid hydrolysis of a bromoacetylated peptide or protein followed by amino acid analysis can be used to quantify the amount of S-carboxymethylcysteine formed, which is the product of the reaction between the bromoacetyl group and a cysteine residue.[12][13]
Applications in Research and Drug Development
The robust and selective nature of the bromoacetyl group's reactivity has led to its widespread use in various applications:
-
Peptide Cyclization and Polymerization: Peptides containing both a bromoacetyl group and a cysteine residue can undergo intramolecular or intermolecular reactions to form cyclic peptides or peptide polymers, respectively.[3][12][13]
-
Peptide-Protein Conjugation: Bromoacetylated peptides can be conjugated to proteins containing accessible cysteine residues to create immunogens, vaccines, or other functional bioconjugates.[4][12][13]
-
Affinity Labeling: Bromoacetyl-containing ligands can be used to irreversibly label the active site of enzymes, providing valuable information about their structure and function.[9]
-
Fluorescent Labeling: Attaching a fluorescent dye functionalized with a bromoacetyl group allows for the specific labeling of proteins for visualization and tracking in biological systems.[5]
-
Antibody-Drug Conjugates (ADCs): The bromoacetyl group can be used as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
Conclusion
The bromoacetyl group is a powerful and versatile tool for the site-selective modification of proteins and peptides. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can effectively utilize bromoacetylation to create a wide range of bioconjugates for diverse applications in basic research and drug development. The high stability of the resulting thioether bond makes it particularly suitable for applications requiring long-term stability.[1] As with any chemical modification, careful characterization of the final product is essential to ensure the desired outcome and to validate the experimental results.
References
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs.
- Benchchem. (2025). A Comparative Guide to Isotopic Labeling Studies: 5-(2-Bromoacetyl)
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. Benchchem.
- Google Patents. (1991).
- PubMed. (1989).
- PMC - NIH. (1967). Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine.
- ResearchGate. (n.d.). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction....
- ACS Publications. (1995).
- Sci-Hub. (1985). Oxidative kinetics of aminoacids by N-bromoacetamide.
- Benchchem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. Benchchem.
- Google Patents. (1992).
- Springer Nature Experiments. (n.d.).
- PubMed. (2000).
- Indian Chemical Society. (n.d.).
- Benchchem. (2025).
- Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Oxidation of Some a-Amino Acids by N-Bromoacetamide.
- PubMed. (1991).
- Indian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Some Amino Acids by N-Bromosuccinimide.
- Dovepress. (n.d.).
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
- ACS Publications. (n.d.).
- ACS Publications. (1991). beta.
- ACS Publications. (n.d.). beta.
- ACS Publications. (n.d.). The Use of N-Bromosuccinimide and N-Bromoacetamide for the Selective Cleavage of C-Tryptophyl Peptide Bonds in Model Peptides and Glucagon1 | Journal of the American Chemical Society.
- PubMed. (n.d.).
- Benchchem. (n.d.).
- PMC - NIH. (n.d.). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease.
- PMC - PubMed Central. (n.d.). Engineered Bromodomains to Explore the Acetylproteome.
- Cole DeForest Lab. (2020).
- PMC - NIH. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag.
- PMC - PubMed Central. (n.d.).
- ResearchGate. (n.d.). Protein Acetylation: Methods and Protocols | Request PDF.
- eScholarship.org. (2017).
- Hancock Lab. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 13. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiophene Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
Executive Summary
Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, particularly its role as a bioisostere of the benzene ring, have established it as a "privileged scaffold" in drug design. This versatility has led to the development of a wide array of therapeutic agents across numerous disease areas. The thiophene moiety is a key structural component in many FDA-approved drugs, demonstrating significant success in treatments for cardiovascular disease, cancer, inflammation, and central nervous system disorders.[1][2] This guide provides an in-depth exploration of the thiophene core, detailing its synthesis, structure-activity relationships, metabolic pathways, and diverse therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable pharmacophore in the quest for novel and more effective medicines.
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are fundamental to life and form the structural basis of more than 75% of drugs in clinical use.[3] Among these, thiophene (C₄H₄S) holds a position of prominence.[4] Discovered by Viktor Meyer in 1882 as a contaminant in benzene, its striking similarity in physicochemical properties to benzene is a key reason for its success.[1][4] For instance, the boiling point of thiophene (84.4 °C) is remarkably close to that of benzene (81.1 °C).[5][6]
This similarity allows thiophene to serve as a bioisostere of the phenyl ring, a common strategy in drug design where one functional group is replaced by another to enhance potency, selectivity, or pharmacokinetic profiles while maintaining the primary biological activity.[5][7] The rationale behind this success lies in several key attributes:
-
Structural Mimicry: The thiophene ring mimics the spatial arrangement and aromaticity of benzene, allowing it to fit into receptor binding sites designed for phenyl groups.[7]
-
Enhanced Receptor Interactions: The sulfur atom in the thiophene ring is not merely a passive placeholder. Its lone pairs of electrons can participate in hydrogen bonding and other non-covalent interactions, potentially improving drug-receptor binding affinity compared to its carbocyclic analog.[1]
-
Modulated Physicochemical Properties: The presence of the sulfur heteroatom alters the electronic distribution of the ring, influencing its solubility, lipophilicity, and metabolic stability, which are critical parameters for a successful drug candidate.[1]
The significance of this scaffold is underscored by its prevalence in approved pharmaceuticals. An analysis revealed that 26 drugs containing a thiophene nucleus have received US FDA approval, with applications spanning anti-inflammatory, cardiovascular, neurological, and anticancer therapies.[1][2]
Synthetic Strategies: Building the Thiophene Core and Its Derivatives
The accessibility and functionalization of the thiophene ring are critical for its use in drug discovery. Chemists employ both classical and modern synthetic routes, with the choice often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Synthesis Routes
These foundational methods, while sometimes requiring harsh conditions, remain valuable for their reliability in producing the core thiophene structure.
-
Paal-Knorr Synthesis: This reaction involves the conversion of 1,4-dicarbonyl compounds into thiophenes using a sulfiding agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1][8] The driving force is the formation of the stable aromatic ring. The primary limitation of this method can be the harsh conditions and the availability of the starting dicarbonyl compounds.
-
Gewald Reaction: The Gewald reaction is arguably one of the most important methods for synthesizing functionally rich thiophenes. It is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine or triethylamine).[1][9] The major advantage of this reaction is its ability to produce highly substituted 2-aminothiophenes, which are crucial intermediates for a vast number of biologically active molecules, particularly kinase inhibitors.[10][11]
Modern & Efficient Synthetic Methodologies
Contemporary synthetic chemistry emphasizes efficiency, waste reduction, and atom economy. Modern approaches to thiophene synthesis reflect these principles.
-
One-Pot and Multicomponent Reactions (MCRs): Building upon the principles of the Gewald reaction, new MCRs have been developed to construct complex thiophene derivatives in a single step from simple precursors. These methods reduce the number of synthetic and purification steps, saving time and resources.[1]
-
Metal-Catalyzed Cyclizations: Copper-catalyzed reactions, among others, have provided regioselective pathways to substituted thiophenes from readily available starting materials like haloalkynes and thioamides.[1] These methods often proceed under milder conditions and offer greater functional group tolerance.
Caption: Key classical synthetic routes to thiophene derivatives.
Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene
This protocol describes a typical Gewald synthesis, a cornerstone for creating the 2-aminothiophene scaffold.[9][12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1 eq.), ethyl cyanoacetate (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred mixture at room temperature. The addition of the base is often exothermic and may require cooling in an ice bath to maintain a temperature of 40–50°C.
-
Reaction Monitoring: Stir the reaction mixture at 50°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
The Thiophene Pharmacophore in Drug Design & Action
The success of a thiophene derivative is not guaranteed by its synthesis alone. A deep understanding of its structure-activity relationships (SAR) and metabolic fate is paramount.
Structure-Activity Relationships (SAR)
SAR studies explore how subtle changes in a molecule's structure affect its biological activity. For thiophene, the position and nature of substituents on the ring are critical. While no universal pattern of activity exists across all therapeutic classes, some general principles have emerged.[13]
-
Positional Isomerism: The biological activity can differ significantly between 2-substituted and 3-substituted thiophenes. The choice of substitution is a key variable in the optimization process.[13]
-
Bioisosteric Replacement: As previously mentioned, replacing a phenyl ring with a thiophene ring is a common and often successful strategy. This can lead to improved potency or altered selectivity. For example, this replacement is well-tolerated in ligands targeting the NMDA receptor, indicating the thiophene ring effectively mimics the required aromatic interactions.[14]
-
Fusion and Annulation: Fusing the thiophene ring with other cyclic systems (e.g., to form benzothiophenes or thienopyrimidines) creates rigid scaffolds that can orient functional groups in specific vectors to maximize receptor binding. This strategy is widely used in the design of kinase inhibitors.[15][16]
Caption: Bioisosterism and SAR logic in thiophene drug design.
Pharmacokinetics and Metabolism
The thiophene ring is generally considered metabolically stable, but it can be a site of metabolism by cytochrome P450 (CYP450) enzymes. This metabolic activity is a double-edged sword.
-
Metabolic Inactivation and Excretion: For many thiophene-containing drugs, metabolism occurs on other parts of the molecule, leaving the thiophene ring intact. The resulting metabolites are typically more polar and readily excreted.[1][17]
-
Bioactivation to Reactive Metabolites: In some cases, the thiophene ring itself can be oxidized by CYP450 enzymes to form reactive metabolites, such as thiophene S-oxides or thiophene epoxides.[17][18] These electrophilic species can covalently bind to cellular macromolecules like proteins, which can trigger immune responses or lead to cellular toxicity. This mechanism is implicated in the hepatotoxicity observed with the diuretic tienilic acid and the nephrotoxicity of the anti-inflammatory drug suprofen.[18][19]
-
Prodrug Activation: Conversely, metabolism of the thiophene ring can be essential for a drug's activity. The blockbuster antiplatelet agents clopidogrel and prasugrel are prodrugs that require CYP450-mediated oxidation of the thiophene ring to unmask the active metabolite that inhibits the P2Y₁₂ receptor.[1]
Therapeutic Applications: A Survey of Thiophene-Containing Drugs
The versatility of the thiophene scaffold is best illustrated by the sheer breadth of its therapeutic applications.
Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Moiety
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Clopidogrel | Antiplatelet | Prevention of Atherothrombotic Events |
| Prasugrel | Antiplatelet | Prevention of Thrombosis during PCI |
| Olanzapine | Antipsychotic | Schizophrenia, Bipolar Disorder |
| Raltitrexed | Anticancer | Colorectal Cancer |
| Suprofen | Anti-inflammatory (NSAID) | Ophthalmic Inflammation |
| Dorzolamide | Carbonic Anhydrase Inhibitor | Glaucoma |
| Cefoxitin | Antibiotic (Cephalosporin) | Bacterial Infections |
| Tiotropium | Anticholinergic | Chronic Obstructive Pulmonary Disease (COPD) |
Data sourced from multiple references.[1][3][20]
Anticancer Agents
Thiophene derivatives are prominent in oncology, particularly as kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Fused thiophene systems, such as thienopyrimidines, serve as excellent scaffolds for inhibitors that target the ATP-binding site of kinases.[16]
-
Mechanism of Action: Many thiophene-based compounds act as multi-kinase inhibitors, simultaneously blocking several signaling pathways crucial for tumor growth, angiogenesis, and survival.[21] Targets include VEGFR-2, Akt, and various cyclin-dependent kinases (CDKs).[16][22] For example, compound 16b , a 5-hydroxybenzothiophene derivative, showed potent inhibition against a panel of kinases including Clk4, DRAK1, and haspin, and exhibited significant anticancer effects against glioblastoma cells.[21]
-
Apoptosis Induction: Beyond kinase inhibition, some derivatives induce cancer cell death (apoptosis) by activating caspases 3 and 9 and causing cell cycle arrest, often in the G2/M phase.[16][22]
Table 2: Selected Thiophene-Based Multi-Kinase Inhibitors and Their Targets
| Compound | Target Kinases | IC₅₀ Values (nM) | Cancer Cell Line Activity (IC₅₀) |
|---|---|---|---|
| Compound 16b | Clk4, DRAK1, Haspin, Clk1 | 11, 87, 125.7, 163 | U87MG (7.2 µM) |
| Compound 4c | VEGFR-2, AKT | 75, 4600 | HepG2 (3.023 µM), PC-3 (3.12 µM) |
| Compound 3b | VEGFR-2, AKT | 126, 6960 | HepG2 (3.105 µM), PC-3 (2.15 µM) |
Data sourced from multiple references.[16][21]
Central Nervous System (CNS) Disorders
Thiophene's favorable physicochemical properties, including its lipophilicity, often facilitate penetration of the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.[23]
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, which are characterized by protein aggregation, oxidative stress, and neuroinflammation, thiophene derivatives have shown great promise.[23][24][25] They can modulate the aggregation of amyloid-β, inhibit acetylcholinesterase, and alleviate oxidative stress.[24][25] Their structural malleability allows for the design of multi-target agents that can address the complex pathology of these diseases.[23]
-
Other CNS Applications: Thiophene is a core component of the atypical antipsychotic Olanzapine , the anticonvulsant Tiagabine , and the anxiolytic Etizolam .[1]
Caption: Mechanism of a thiophene-based kinase inhibitor.
Antimicrobial Agents
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene derivatives have demonstrated a broad spectrum of activity.[5][26]
-
Antibacterial Activity: Various thiophene-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant A. baumannii and E. coli.[27][28][29]
-
Antifungal Activity: The approved drugs Tioconazole and Sertaconazole are thiophene-containing azoles used to treat fungal infections.[1] Newer synthetic derivatives have also shown potent activity against fungal pathogens like Aspergillus fumigatus.[26]
Future Directions & Outlook
The story of thiophene in medicinal chemistry is far from over. Its reliability and versatility ensure its continued relevance in drug discovery. Future efforts are likely to focus on several key areas:
-
Multi-Target Ligands: As seen in CNS and cancer research, designing single molecules that can modulate multiple targets is a growing trend to combat complex diseases and overcome drug resistance.[21][24]
-
Novel Scaffolds: The exploration of new fused and spirocyclic thiophene systems will undoubtedly yield novel compounds with unique biological activity profiles.
References
-
Kumar, A., Sharma, G., Sharma, R., & Singh, T. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
Cagniant, P., & Renson, M. (1981). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports. Available from: [Link]
-
PubMed. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Available from: [Link]
-
Taylor & Francis Online. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Available from: [Link]
-
ResearchGate. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available from: [Link]
-
Mishra, R., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Bioinorganic Chemistry and Applications. Available from: [Link]
-
Dawood, K. M., et al. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Archiv der Pharmazie. Available from: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
-
Kumar, D., & Maruthi Kumar, N. (2015). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Saadoun, H. Q. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
MDPI. (n.d.). Thiophene-Based Compounds. Available from: [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available from: [Link]
-
MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]
-
El-Adl, K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. Available from: [Link]
-
PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Available from: [Link]
-
ResearchGate. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Available from: [Link]
-
PubMed. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Available from: [Link]
-
PubMed. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. Available from: [Link]
-
ResearchGate. (2021). Synthesis and Biological Screening of Thiophene Derivatives. Available from: [Link]
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Available from: [Link]
-
PubMed. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Available from: [Link]
-
Taylor & Francis Online. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Available from: [Link]
-
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]
-
IJCERT. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Available from: [Link]
-
RSC Publishing. (2017). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[15]annulene-scaffold. Available from: [Link]
-
PubMed. (2024). Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds. Available from: [Link]
-
ResearchGate. (n.d.). FDA-approved drugs and recently reported pilot molecules containing.... Available from: [Link]
-
ResearchGate. (n.d.). Structures of important thiophene-based drugs. Available from: [Link]
-
ACS Publications. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Available from: [Link]
-
ResearchGate. (n.d.). Food and Drug Administration (FDA)‐approved drugs with 2‐aminothiophene scaffold or its fused analogs. Available from: [Link]
-
ACS Publications. (2017). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available from: [Link]
-
NIH. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available from: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Introduction: A Versatile Reagent in Drug Discovery
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS No. 227958-47-6) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its structure incorporates a thiophene carboxylate core, a common scaffold in pharmacologically active compounds, and a reactive bromoacetyl group, making it a valuable tool for covalent modification of biological targets. The utility of this reagent is, however, intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in experimental settings.
While specific stability data for this compound is not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—the thiophene ring, the ester, the amide, and the highly reactive α-halo-carbonyl system—allows for a robust, scientifically grounded assessment of its stability profile.
Chemical Stability Profile: A Tale of Two Moieties
The stability of this compound is governed by the interplay of its two primary structural components: the relatively stable 3-aminothiophene-2-carboxylate core and the highly reactive 2-bromoacetyl side chain.
The Thiophene Core: Aromatic Stability with Latent Reactivities
The thiophene ring is an aromatic heterocycle, which imparts a degree of stability.[4] Thiophene and its derivatives are generally stable under neutral conditions but can be susceptible to degradation under harsh acidic conditions or in the presence of strong oxidizing agents.[5] The electron-donating amino group and the electron-withdrawing carboxylate group on the thiophene ring of the precursor, Methyl 3-aminothiophene-2-carboxylate, influence its reactivity but do not inherently render it unstable under normal laboratory conditions.[6][7]
The Bromoacetyl Group: The Epicenter of Reactivity and Instability
The 2-bromoacetyl group is the primary determinant of the compound's instability. This functional group is a potent electrophile and is highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in covalent labeling of proteins and other biological macromolecules, but it also makes the compound prone to degradation.
Key degradation pathways involving the bromoacetyl group include:
-
Hydrolysis: In the presence of water or moisture, the bromoacetyl group can hydrolyze to form the corresponding hydroxyacetyl derivative and hydrobromic acid. This reaction is often accelerated by heat and non-neutral pH.
-
Nucleophilic Substitution: The bromine atom is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including alcohols, amines, and thiols. This necessitates careful consideration of solvent choice and reaction conditions.
-
Reaction with Bases: Strong bases can promote elimination reactions or catalyze hydrolysis.[8]
Recommended Storage and Handling Procedures
Based on the chemical properties of its constituent parts, the following storage and handling procedures are recommended to maximize the shelf-life and ensure the integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures slow down the rate of potential degradation reactions, particularly hydrolysis and reactions with trace impurities. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The precursor, Methyl 3-aminothiophene-2-carboxylate, is known to be air-sensitive. Inert gas displacement minimizes contact with oxygen and atmospheric moisture. |
| Light | Protect from light. | While no specific photostability data is available, many complex organic molecules can be sensitive to light. Amber vials or storage in the dark is a prudent precaution. |
| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | Prevents ingress of moisture and air. The use of inert materials prevents potential reactions with the container surface. |
Handling Procedures
-
Inert Atmosphere: When handling the solid, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solvent Selection: For preparing solutions, use anhydrous solvents. Common compatible solvents for the precursor include ethanol, methanol, and dimethylformamide.[6] However, for the bromoacetyl derivative, aprotic solvents that are less likely to act as nucleophiles are preferable.
-
Avoid Incompatibilities: Do not store or handle near strong oxidizing agents, strong bases, alcohols, or primary/secondary amines, as these can react with the bromoacetyl group.[8]
-
Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat. The bromoacetyl group suggests that this compound is likely to be a lachrymator and an irritant.
Experimental Workflow for Stability Assessment
For critical applications, it is recommended to perform an in-house stability assessment. The following workflow provides a general guideline.
Figure 2: Potential degradation pathways for this compound, highlighting the reactivity of the bromoacetyl moiety.
Conclusion
While specific stability data for this compound is limited, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. The primary driver of instability is the electrophilic bromoacetyl group, which is susceptible to hydrolysis and nucleophilic attack. By controlling temperature, atmosphere, and light exposure, and by avoiding incompatible substances, researchers can ensure the integrity of this valuable reagent. For applications where stability is paramount, a systematic experimental assessment is recommended.
References
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
NJ.gov. Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. [Link]
-
ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... [Link]
-
Der Pharma Chemica. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
-
Loba Chemie. BROMOACETYL BROMIDE. [Link]
-
PubChem. Bromoacetyl bromide. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
MDPI. Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]
-
Synthesis Route. This compound synthesis. [Link]
-
PubChem. Methyl 3-amino-2-thiophenecarboxylate. [Link]
-
Monatshefte fuer Chemie/Chemical Monthly. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
PubChem. Methyl 3-bromothiophene-2-carboxylate. [Link]
-
PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 227958-47-6 [amp.chemicalbook.com]
- 3. This compound TECH. [amp.chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
Navigating the Solubility Landscape of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Preclinical Advancement
In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, a thiophene derivative of interest in medicinal chemistry. While empirical, quantitative data for this specific molecule remains proprietary or not publicly available, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common laboratory solvents. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive manual for navigating the solubility challenges inherent in advancing novel chemical entities from the bench to preclinical studies.
Molecular Structure and its Implications for Solubility
To understand the solubility of this compound, a detailed analysis of its constituent functional groups is essential. The molecule's structure—a substituted thiophene ring—presents a nuanced interplay of hydrophilic and hydrophobic characteristics.
-
The Thiophene Core: The thiophene ring itself is an aromatic heterocycle containing a sulfur atom. Thiophene and its simple derivatives are generally considered nonpolar and thus exhibit poor solubility in water but are more soluble in nonpolar organic solvents like benzene, toluene, and ether.[1] The sulfur atom's lone pairs do not effectively participate in hydrogen bonding with water, contributing to its hydrophobic nature.[1]
-
Ester and Amide Functionalities: The presence of the methyl ester (-COOCH₃) and the N-acetyl (-NHC(O)CH₂Br) groups introduces polarity to the molecule. The carbonyl oxygens and the amide nitrogen can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. These groups are expected to enhance solubility in polar solvents. The impact of N-acetylation on solubility can be complex; while it can introduce a polar amide bond, it also adds a hydrophobic acetyl group, potentially leading to an overall increase in lipophilicity.[2]
-
The Bromoacetyl Group: The bromoacetyl moiety further increases the molecule's molecular weight and introduces a halogen atom. While the carbon-bromine bond has some polarity, the overall effect of this group is an increase in hydrophobicity.
Inference on General Solubility: Based on this structural analysis, this compound is anticipated to exhibit limited solubility in aqueous media and higher solubility in polar aprotic and some polar protic organic solvents. Its precursor, Methyl 3-aminothiophene-2-carboxylate, is known to be soluble in organic solvents such as ethanol, methanol, and dimethylformamide (DMF), while having low solubility in water. The addition of the bromoacetyl group likely decreases its aqueous solubility further while maintaining or enhancing its solubility in organic solvents.
Predictive Approaches to Solubility
While experimental determination is the gold standard, computational models can provide valuable initial estimates of a compound's solubility.
Lipophilicity (logP) as a Surrogate Indicator
The partition coefficient (logP), which describes the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase, is a widely used surrogate for predicting aqueous solubility. A higher logP value generally correlates with lower aqueous solubility. While an experimentally determined logP for the target molecule is not available, various computational tools can predict this value based on its structure.
Hansen Solubility Parameters (HSP)
A more sophisticated predictive tool is the Hansen Solubility Parameter (HSP) model, which deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.[4] A smaller "distance" between the HSPs of the solute and solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.[3]
While specific HSP values for this compound have not been published, they can be estimated using group contribution methods or specialized software. The table below provides HSP values for some common laboratory solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources.
By estimating the HSPs of the target compound, researchers can use this table to make informed decisions about solvent selection for solubilization, reaction chemistry, and purification.
Experimental Determination of Solubility: Protocols and Best Practices
The definitive assessment of solubility requires empirical measurement. Two key types of solubility are relevant in drug discovery: kinetic and thermodynamic.[5]
Kinetic Solubility Assays
Kinetic solubility measures the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[5][6] This measurement is highly relevant for high-throughput screening (HTS) applications where compounds are introduced into aqueous assay buffers from DMSO stocks.[1][7]
This method detects the formation of precipitate by measuring light scattering.[5]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours), allowing for potential precipitation to occur.[6]
-
Measurement: Read the plate using a nephelometer to measure the turbidity in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[8] This is a more accurate representation of a compound's intrinsic solubility and is crucial for formulation development.[9] The "shake-flask" method is the gold standard for this determination.[10]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., various buffers at different pH values, or organic solvents) in a sealed vial. The presence of visible excess solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] A standard curve prepared from a known concentration stock solution is used for quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.
Summary of Expected Solubility in Common Laboratory Solvents
While quantitative data is not available, a qualitative summary based on chemical principles can guide solvent selection.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | Low to Very Low | The hydrophobic thiophene and bromoacetyl groups are expected to dominate over the polar ester and amide functionalities in an aqueous environment. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ester and amide groups, while also having some capacity to solvate the less polar regions of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole moments can effectively solvate the polar functional groups. Generally good solvents for a wide range of organic molecules. |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Moderate | Expected to be less effective at solvating the polar ester and amide groups, though some solubility may be observed due to the thiophene ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general-purpose organic solvents capable of solvating moderately polar compounds. |
Conclusion and Future Directions
The solubility of this compound is a multifaceted property governed by the interplay of its aromatic, heterocyclic core and its polar functional groups. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility profile. While direct empirical data is not yet in the public domain, the protocols and theoretical considerations outlined herein empower researchers to systematically evaluate this critical parameter.
For drug development professionals, a thorough understanding and characterization of solubility are non-negotiable. The kinetic and thermodynamic solubility data generated through the described assays will be instrumental in guiding lead optimization, designing appropriate formulations for in vivo studies, and ultimately, increasing the probability of advancing this promising compound through the preclinical pipeline. It is strongly recommended that the detailed experimental protocols be followed to generate robust and reproducible solubility data, which will form a cornerstone of the compound's developmental dossier.
References
- Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.
- ADME Solubility Assay. BioDuro.
- Improving solubility of thiophene-based intermedi
- In vitro solubility assays in drug discovery. PubMed.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- HSP Basics | Practical Solubility Science. Prof Steven Abbott.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Thermodynamic Solubility Assay. Domainex.
- ADME Solubility Assay. BioDuro-Global CRDMO.
- Thermodynamic Solubility Assay. Evotec.
- Thermodynamic solubility.
- The impact of N-terminal acetylation:
- Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implic
- Hansen solubility parameter. Wikipedia.
- Hansen Solubility Parameters. Hansen-Solubility.
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. evotec.com [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Technical Guide to Understanding and Mitigating Off-Target Reactivity of Bromoacetyl Compounds
Abstract
Bromoacetyl-based compounds are a class of targeted covalent inhibitors (TCIs) that have gained significant traction in drug discovery for their ability to form stable, irreversible bonds with target proteins. This guide provides an in-depth technical exploration of the bromoacetyl "warhead," focusing on the underlying chemical principles of its reactivity, the potential for off-target interactions, and the state-of-the-art methodologies used to profile and mitigate these effects. We will delve into the causality behind experimental choices in chemoproteomic workflows and discuss rational design strategies to enhance inhibitor selectivity, offering a comprehensive resource for researchers and drug development professionals in the field of covalent therapeutics.
Introduction: The Resurgence of Covalent Inhibition
The paradigm of drug discovery has traditionally favored non-covalent inhibitors. However, the past decade has witnessed a resurgence in the development of covalent drugs, driven by their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins that have been historically considered "undruggable". Covalent inhibitors function through a two-step mechanism: an initial non-covalent binding event, followed by the formation of an irreversible covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.
The bromoacetyl group is a potent electrophilic warhead frequently employed in TCIs. Its utility stems from its high reactivity towards nucleophilic residues, particularly cysteine. However, this inherent reactivity is a double-edged sword, as it can lead to promiscuous reactions with off-target proteins, potentially causing toxicity. Therefore, a deep understanding of the factors governing bromoacetyl reactivity and robust methods for assessing selectivity are paramount for the successful development of safe and effective covalent therapies.
The Chemistry of Bromoacetyl Reactivity and Off-Target Potential
The reactivity of the bromoacetyl group is rooted in the carbon-bromine bond, where the bromine atom acts as a good leaving group. This facilitates a nucleophilic substitution (SN2) reaction with electron-rich amino acid side chains within a protein's binding pocket.
Primary Nucleophilic Targets
While several amino acids possess nucleophilic side chains, the reactivity of a bromoacetyl moiety is predominantly directed towards the most potent nucleophiles under physiological conditions.
-
Cysteine: The thiol group of cysteine is the most common target for bromoacetyl warheads. Its high nucleophilicity allows for rapid and efficient covalent bond formation.
-
Histidine and Lysine: The imidazole ring of histidine and the ε-amino group of lysine are also potential targets for bromoacetyl compounds, although their reactivity is generally lower than that of cysteine. Studies have shown that iodoacetamide, a related haloacetamide, can modify both histidine and lysine residues.
-
Other Residues: While less common, reactions with other nucleophilic residues like methionine, tyrosine, serine, and threonine can occur, particularly if the local protein microenvironment enhances their reactivity.
The following table summarizes the key nucleophilic amino acids and their potential for reacting with bromoacetyl warheads.
| Amino Acid | Nucleophilic Group | General Reactivity with Bromoacetyl |
| Cysteine | Thiol (-SH) | High |
| Histidine | Imidazole Ring | Moderate |
| Lysine | ε-Amino (-NH₂) | Moderate |
| Methionine | Thioether (-S-CH₃) | Low to Moderate |
| Tyrosine | Phenol (-OH) | Low |
| Serine | Hydroxyl (-OH) | Low |
| Threonine | Hydroxyl (-OH) | Low |
This table provides a generalized view of reactivity, which can be significantly influenced by the specific protein context.
The Logical Framework of Off-Target Reactivity
The likelihood of an off-target reaction is not solely dependent on the presence of a nucleophilic residue. A combination of factors dictates the selectivity of a bromoacetyl-containing inhibitor.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
By quantifying the proteins labeled by the probe in the inhibitor-treated sample versus a control (e.g., DMSO), one can identify proteins that are "competed off" by the inhibitor. This provides a global profile of the inhibitor's targets. A highly selective compound will only compete away the intended target, while a non-selective compound will show engagement with numerous other proteins.
Experimental Protocol: Competitive ABPP for Bromoacetyl Compounds
The following is a generalized, step-by-step protocol for assessing the proteome-wide selectivity of a bromoacetyl inhibitor.
Objective: To identify the cellular off-targets of a bromoacetyl-containing compound using a competitive ABPP approach with an alkyne-tagged iodoacetamide probe.
Materials:
-
Cell lysate from a relevant cell line (e.g., HEK293T)
-
Bromoacetyl inhibitor of interest
-
Iodoacetamide-alkyne probe
-
DMSO (vehicle control)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea, DTT, Iodoacetamide (for protein denaturation, reduction, and alkylation)
-
Trypsin
-
LC-MS/MS instrumentation and reagents
Methodology:
-
Proteome Preparation:
-
Prepare cell lysate in a suitable lysis buffer (e.g., PBS) and determine protein concentration using a BCA assay.
-
Causality: Using a native, complex proteome is critical as it presents the inhibitor with a realistic landscape of potential on- and off-targets, unlike assays with purified proteins.
-
-
Competitive Labeling:
-
Aliquot the proteome into two sets of tubes (e.g., 1 mg protein per tube).
-
Treat one set with the bromoacetyl inhibitor at a desired concentration (e.g., 10 µM). Treat the control set with an equivalent volume of DMSO.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Causality: This pre-incubation step allows the test inhibitor to bind to its specific targets.
-
-
Probe Labeling:
-
Add the iodoacetamide-alkyne probe to all samples at a concentration sufficient to label available nucleophilic sites (e.g., 100 µM).
-
Incubate for another defined period (e.g., 1 hour) at room temperature.
-
Causality: The tagged probe will label all reactive cysteines that were not already blocked by the test inhibitor.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Causality: This bio-orthogonal reaction is highly specific and efficient, allowing for the robust attachment of an affinity handle (biotin) for subsequent enrichment.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the samples to capture the biotinylated proteins.
-
Incubate with rotation to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Causality: The high affinity of the biotin-streptavidin interaction enables stringent washing conditions, leading to a highly enriched population of probe-labeled proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 8M urea).
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Dilute the urea and add trypsin to digest the captured proteins into peptides.
-
Causality: On-bead digestion minimizes sample loss and contamination from the highly abundant streptavidin protein.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics workflow (e.g., label-free quantification) to compare the abundance of each identified protein between the inhibitor-treated and DMSO-treated samples.
-
Proteins that show a significant reduction in abundance in the inhibitor-treated sample are considered potential off-targets.
-
Strategies for Mitigating Off-Target Reactivity
While profiling is essential for identifying liabilities, the ultimate goal is to design covalent inhibitors with high selectivity. This can be achieved through several medicinal chemistry strategies.
-
Structure-Based Design: The most effective strategy is to optimize the non-covalent recognition elements of the inhibitor to maximize affinity for the target protein. A higher binding affinity (lower Ki) means that a lower concentration of the drug is needed for efficacy, which in turn minimizes the risk of engaging off-targets.
-
Modulating Warhead Reactivity: While bromoacetamide is highly reactive, its electrophilicity can be tuned. However, a more contemporary approach focuses on optimizing the inhibitor scaffold for selectivity rather than simply detuning the warhead, which could compromise on-target potency.
-
Steric Hindrance: Introducing steric bulk near the electrophilic warhead can prevent it from accessing constricted binding sites in off-target proteins while still allowing it to react with the intended target if its binding site is more accommodating. This approach has been shown to dramatically increase selectivity. For instance, elaborating an electrophile to a tert-Butyl (t-Bu) fumarate ester significantly reduced off-target reactivity while retaining target engagement. An alkyne-bearing probe analog of Ibrutinib was found to have 247 protein targets, whereas a t-Bu fumarate analog had only 7.
Conclusion and Future Perspectives
Bromoacetyl compounds are valuable tools in the development of targeted covalent inhibitors. Their inherent reactivity, while beneficial for achieving potent and durable target engagement, necessitates a rigorous evaluation of their proteome-wide selectivity. Chemoproteomic platforms like ABPP provide a powerful means to identify off-target liabilities early in the drug discovery process, enabling a "fail fast, fail cheap" approach. By integrating these profiling technologies with rational, structure-based design principles, it is possible to engineer highly selective bromoacetyl-based therapeutics. The continued evolution of chemoproteomic technologies and a deeper understanding of the interplay between inhibitor structure, warhead reactivity, and the cellular proteome will further empower the development of the next generation of safe and effective covalent medicines.
References
- Arguably the most prominent success has come from integrating ABPP with covalent chemistry, where screening libraries can be curated to contain molecules featuring reactive groups with preferential reactivity for specific types of proteins or residues. (Ligand Discovery by Activity-Based Protein Profiling - PMC - PubMed Central, )
- The ability to attach inhibitors to their targets by a covalent linkage offers pharmacodynamic and pharmacokinetic advantages, but this can also be a liability if undesired off-target reactions are not mitigated.
- In-gel activity-based protein profiling (ABPP) offers rapid assessment of the proteome-wide selectivity and target engagement of a chemical tool. (In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed, )
- Target engagement and selectivity of covalent inhibitors can be assessed ex vivo using ABPP methods, which is not only valuable for biological characterization, but also for confirmation of target engagement in pre-clinical and clinical testing paradigms in animal models and humans. (Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC - NIH, )
- Target selection was guided by integrating compound and warhead-based activity-based protein profiling (ABPP) datasets to map ligandable lysine hotspots. (Activity-Based Protein Profiling (ABPP) Archivi - DNA Encoded Chemical Library, )
- During optimization, a decrease in the reactivity of the covalent warhead may be required to improve selectivity for a particular residue over others.
- The potency and selectivity of a small molecule inhibitor are key parameters to assess during the early stages of drug discovery. In particular, it is very informative for characterizing compounds in a relevant cellular context in order to reveal potential off-target effects and drug efficacy. (ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - Frontiers, )
- Using chemical proteomic techniques, we demonstrate that elaboration of the electrophile to a tert-Butyl (t-Bu) fumarate ester significantly decreases time-dependent off-target reactivity and abolishes time-independent off-target reactivity but retains BTK target engagement. (Improved Electrophile Design for Exquisite Covalent Molecule Selectivity - ChemRxiv, )
- Using the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib scaffold for our proof-of-concept, we reasoned that increasing the steric bulk of fumarate-based electrophiles on Ibrutinib should improve selectivity via the steric exclusion of off-targets but ideally retain rates of cysteine reactivity comparable to that of an acrylamide. ((PDF) Improved Electrophile Design for Exquisite Covalent Molecule Selectivity, )
- chemical proteomics is an emerging field within um within this and especially very prevalent for covealent inhibitors. (Emerging strategies in covalent inhibition - YouTube, )
- It is thus essential to determine the identity of these off targets in order to fully account for the phenotype and to improve the selectivity and efficacy of covalent inhibitors. (A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH, )
- This bioorthogonal handle is less likely to have a pronounced effect on ligand selectivity, which is why evaluation of a two-step ABP is recommended in an early stage of covalent drug development to identify potential off-target effects. (Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI, )
- Functional proteomic methods, such as ABPP, have recently emerged that enable the selectivity of inhibitors to be evaluated against numerous enzymes in parallel directly in native cells and tissues. (Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace, )
- Compound 30 and iodoacetamide control 39 were toxic across all tested concentrations after 24 h, suggesting off-target alkylation was the likely cause for the observed toxicity in the cellular assay. (Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - NIH, )
- The persistent perception of off-target reactivity of covalent probes as a potential risk factor had muted the enthusiasm for exploring such drugs in the past. (Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv, )
- The past decade has witnessed growing enthusiasm for development of covalent inhibitors, fueled by clinical successes as well as advances in analytical techniques associated with the drug discovery pipeline. (Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central, )
- At the heart of these inhibitors lies the "warhead," an electrophilic group designed to form a stable covalent bond with a nucleophilic amino acid residue on the target protein. (The Role of 2-Bromoacrylamide in Covalent Inhibitor Design: An In-depth Technical Guide - Benchchem, )
- Apart from maleimide, haloacetamide chemistry is commonly employed for cysteine labeling/alkylation for protein identification and activity profiling in proteomics studies. (Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PubMed Central, )
- Cysteine's thiol is endowed with enhanced reactivity, making it the nucleophile of choice for covalent engagement with a ligand aligning an electrophilic trap with a cysteine residue in a target of interest.
- Concerns can arise from overt reactivity of the warheads leading to potentially poor selectivity (conserved residues in families) and toxicity. (Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC - PubMed Central, )
- Because most proteins lack electrophilic groups but contain a variety of potential nucleophilic groups (e.g., thiols, alcohols, and amines), inhibitors are constructed to present an electrophilic group to the candidate nucleophile either by proximity upon binding, as for TCIs, or following chemical conversion by the enzyme's machinery, as for MBIs. (New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design, )
- Optimization of covalent inhibitors is a complex task th
Methodological & Application
Application Notes: Site-Specific Cysteine Modification Using Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for imaging studies.[1][2] Among the canonical amino acids, cysteine is a prime target for selective modification due to the unique nucleophilicity of its thiol side chain and its relatively low abundance in proteins.[1][3] The thiol group (pKa ~8.5) can be selectively targeted under conditions that leave other nucleophilic residues, like lysine, largely unreactive.[3][4]
This document provides a detailed guide to the use of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, a haloacetyl-containing reagent, for the specific and efficient alkylation of cysteine residues. The bromoacetyl moiety is a classic sulfhydryl-reactive group that forms a stable thioether bond with cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[5] The thiophene carboxylate scaffold offers a versatile platform for further functionalization or to modulate the physicochemical properties of the resulting bioconjugate.
Principle of Cysteine Modification
The core of this methodology lies in the alkylation of the cysteine sulfhydryl group by the α-bromoacetyl functional group of the reagent.[6][7] The reaction proceeds efficiently under mild, near-neutral to slightly alkaline conditions.
Mechanism of Action:
-
Deprotonation: The cysteine thiol (R-SH) is in equilibrium with its more nucleophilic thiolate form (R-S⁻). This equilibrium is pH-dependent, with higher pH favoring the formation of the thiolate anion.[3][8]
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon of the bromoacetyl group.[5]
-
Bond Formation: This SN2 reaction results in the displacement of the bromide ion and the formation of a stable, covalent thioether linkage between the protein and the reagent.[9]
This process, often referred to as S-alkylation, effectively "caps" the free thiol group, preventing disulfide bond formation and enabling precise, stoichiometric control over the conjugation process.[10][11]
Caption: Experimental workflow for cysteine modification.
Protocols
Protocol 1: General Cysteine Modification of a Purified Protein
This protocol is designed for a purified protein where the concentration and number of cysteine residues are known.
Materials:
-
Protein of interest containing at least one free cysteine residue.
-
This compound (herein "Thiophene Reagent").
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0, degassed.
-
Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Desalting column or Size Exclusion Chromatography (SEC) system for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for reagent stock solution.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Expert Tip: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP is preferred as it does not contain a thiol and will not compete with the protein for the alkylating reagent. If DTT is used, it must be removed by a desalting column prior to adding the Thiophene Reagent.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of the Thiophene Reagent in anhydrous DMF or DMSO.
-
Causality Note: The reagent is dissolved in an organic solvent due to its limited aqueous solubility. The stock solution should be prepared fresh to avoid hydrolysis of the bromoacetyl group.
-
-
Alkylation Reaction:
-
Add a 5-20 fold molar excess of the Thiophene Reagent stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Expert Tip: The reaction is typically more specific at a lower pH (around 7.2), but faster at a higher pH (up to 8.0).[12] A pH of 7.4 is a good starting point to balance reactivity and specificity. At higher pH, the risk of modifying other nucleophilic residues like lysine increases.[6]
-
Incubate the reaction for 90 minutes to 2 hours at room temperature, or overnight at 4°C. The reaction can be gently mixed during incubation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 20-50 mM to consume any unreacted Thiophene Reagent. Incubate for 15-30 minutes.
-
Trustworthiness Check: This step is critical to prevent non-specific modification of the protein during downstream processing and storage.
-
-
Purification:
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by SEC.[13] The buffer should be exchanged into a suitable storage buffer for the protein.
-
-
Characterization:
-
Confirm the modification using Mass Spectrometry (MS). An increase in the protein's molecular weight corresponding to the mass of the added moiety confirms successful conjugation.[11][14][15]
-
SDS-PAGE analysis can show a mobility shift in the modified protein.
-
The extent of modification can be quantified using Ellman's Reagent to measure the remaining free thiols.
-
Protocol 2: In-Gel Alkylation for Mass Spectrometry-Based Proteomics
This protocol is for alkylating cysteine residues in proteins separated by gel electrophoresis prior to proteomic analysis. Alkylation is crucial to prevent disulfide bond formation, which can complicate protein digestion and peptide identification by mass spectrometry.[10][14]
Materials:
-
Polyacrylamide gel containing the protein band(s) of interest.
-
Destaining Solution: 50% Methanol, 10% Acetic Acid.
-
Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate.
-
Alkylation Solution: 55 mM Thiophene Reagent in 100 mM Ammonium Bicarbonate.
-
In-gel digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Trypsin or other protease.
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) from the Coomassie-stained gel.
-
Wash the gel pieces with the Destaining Solution until the gel is clear.
-
-
Reduction:
-
Incubate the gel pieces in the Reduction Solution for 1 hour at 56°C to reduce all disulfide bonds.
-
-
Alkylation:
-
Remove the Reduction Solution and add the Alkylation Solution.
-
Incubate for 45 minutes at room temperature in the dark. Causality Note: Haloacetyl reagents are light-sensitive, so performing this step in the dark is essential for reproducibility.
-
This step ensures that the newly formed free thiols are capped, preventing them from re-oxidizing.[11]
-
-
Digestion and Analysis:
-
Wash the gel pieces with digestion buffer and dehydrate with acetonitrile.
-
Rehydrate the gel pieces with a solution containing the desired protease (e.g., trypsin).
-
Incubate overnight at 37°C.
-
Extract the peptides from the gel for analysis by LC-MS/MS. The cysteine-containing peptides will be identified with a mass shift corresponding to the modification.
-
Data and Characterization
Successful cysteine modification should be rigorously validated.
Table 1: Expected Mass Shifts upon Modification
| Analytical Technique | Expected Observation | Purpose |
|---|---|---|
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Increase in protein mass equal to the mass of the added reagent moiety. | Confirms covalent attachment and allows for determination of the number of modifications. |
| Tandem MS (MS/MS) | Fragmentation spectra will show modified cysteine residues. | Pinpoints the exact site(s) of modification within the protein sequence. |
| SDS-PAGE | Potential shift in electrophoretic mobility. | A qualitative check for successful reaction. |
| Ellman's Assay | Decrease in the number of free sulfhydryl groups post-reaction. | Quantifies the efficiency of the alkylation reaction. |
Caption: Logic diagram for validating cysteine modification.
Applications in Research and Drug Development
-
Antibody-Drug Conjugates (ADCs): Cysteine residues, particularly those engineered into the antibody scaffold or generated by reducing interchain disulfides, are common conjugation sites for cytotoxic payloads.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to cysteine residues can improve the pharmacokinetic profile of therapeutic proteins.
-
Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules via cysteine modification enables tracking and quantification of proteins in various assays.[13][16]
-
Proteomics: Alkylation of cysteines is a standard and critical step in sample preparation for most proteomics workflows to ensure accurate protein identification and quantification.[17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency | - Insufficient molar excess of reagent.- Reagent hydrolysis.- Cysteine is not accessible.- Incorrect pH. | - Increase molar excess of reagent.- Prepare reagent stock solution fresh.- Ensure protein is properly folded or denatured.- Increase reaction buffer pH to 7.5-8.0. |
| Non-specific Modification | - Reaction pH is too high (>8.5).- Large excess of reagent.- Prolonged reaction time. | - Lower the reaction pH to 7.0-7.5.- Titrate reagent to find the optimal molar excess.- Reduce incubation time. |
| Protein Precipitation | - Organic solvent from reagent stock.- Change in protein pI after modification. | - Do not exceed 5-10% (v/v) organic solvent in the final reaction mixture.- Screen different storage buffers post-purification. |
References
- Benchchem. A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics.
- PubMed. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- Benchchem.
- The Rockefeller University. Modification of Cysteine Residues by Alkylation.
- Creative Proteomics.
- PubMed. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- NIH.
- PubMed.
- MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.
- PubMed Central - NIH. The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
- ResearchGate.
- Thermo Fisher Scientific - US. Sulfhydryl-Reactive Crosslinker Chemistry.
- Open Exploration Publishing.
- Creative Proteomics. Protein Labeling: Methods and Mechanisms.
- ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
- ResearchGate. Site-Specific Protein Labeling Methods and Protocols | Request PDF.
- Sino Biological. Protein Labeling Techniques.
Sources
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 14. lab.rockefeller.edu [lab.rockefeller.edu]
- 15. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Labeling of Proteins with Bromoacetyl Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Power and Precision of Covalent Labeling
In the landscape of protein science and drug development, the ability to selectively modify proteins is a cornerstone of innovation. Covalent labeling, a technique that forms a stable, irreversible bond between a reagent and a protein, offers a powerful toolkit for elucidating protein structure, function, and interactions.[1][2][3] Among the arsenal of covalent modifiers, bromoacetyl reagents have emerged as a robust and versatile class of compounds for targeting specific amino acid residues.
This guide provides a comprehensive overview of the principles and practices for the successful covalent labeling of proteins using bromoacetyl reagents. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, empowering you to not only execute protocols with precision but also to rationally design and troubleshoot your experiments.
The Chemistry of Bromoacetyl Labeling: A Targeted Alkylation
The primary mechanism of action for bromoacetyl reagents is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The bromoacetyl group contains an electrophilic carbon atom that is susceptible to attack by nucleophilic side chains of amino acids.
The most prominent target for bromoacetyl reagents is the thiol group (-SH) of cysteine residues.[4][6] The high nucleophilicity of the deprotonated thiol, the thiolate anion (-S⁻), makes it a prime candidate for this targeted alkylation, resulting in the formation of a stable thioether bond.[4][7]
Figure 1: Reaction Mechanism of Bromoacetyl Labeling. A schematic representation of the SN2 reaction between a cysteine thiol and a bromoacetyl reagent.
While cysteine is the primary target, other nucleophilic amino acid side chains, such as the imidazole ring of histidine and the ε-amino group of lysine, can also react with bromoacetyl reagents, particularly at higher pH values.[5] Understanding and controlling the reaction conditions is therefore paramount to achieving selective labeling.
Critical Experimental Parameters: A Guide to Optimization
The success of a bromoacetyl labeling experiment hinges on the careful control of several key parameters. The following sections provide a detailed discussion of these factors and offer guidance for optimizing your labeling strategy.
Buffer Selection and pH: The Key to Selectivity
The pH of the reaction buffer is arguably the most critical factor influencing both the rate and selectivity of the labeling reaction. The nucleophilicity of the target amino acid side chains is highly pH-dependent.
-
Optimal pH for Cysteine Labeling: For selective labeling of cysteine residues, a pH range of 7.5 to 8.5 is generally recommended.[5][7] In this range, a significant portion of the cysteine thiols (pKa ≈ 8.3-8.6 in proteins) will be deprotonated to the more nucleophilic thiolate anion, facilitating a rapid reaction with the bromoacetyl reagent.
-
Minimizing Off-Target Reactions: At pH values above 8.5, the deprotonation of other nucleophilic residues, such as the imidazole group of histidine (pKa ≈ 6.0-7.0) and the ε-amino group of lysine (pKa ≈ 10.5), becomes more significant, increasing the likelihood of off-target labeling.[5][8] Conversely, at pH values below 7.0, the concentration of the thiolate anion is reduced, leading to a slower reaction rate.
| pH Range | Primary Target | Potential Off-Targets | Recommendation |
| 6.5 - 7.5 | Cysteine (slower rate) | Minimal | Consider for proteins sensitive to higher pH. |
| 7.5 - 8.5 | Cysteine (optimal rate) | Histidine (minor) | Recommended starting range for most applications. |
| > 8.5 | Cysteine, Histidine, Lysine | Increased off-target labeling | Avoid unless specifically targeting other residues. |
Table 1: Influence of pH on Labeling Selectivity.
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Tris-HCl are commonly used buffers. Ensure that the buffer itself does not contain nucleophilic species that could compete with the protein for the labeling reagent.
Molar Excess of Bromoacetyl Reagent: Balancing Efficiency and Specificity
The molar ratio of the bromoacetyl reagent to the protein is another crucial parameter that requires careful optimization.
-
Starting Recommendation: A 10- to 20-fold molar excess of the labeling reagent over the protein is a common starting point for initial experiments.[6]
-
Consequences of Excess:
-
Too Low: Insufficient labeling efficiency.
-
Too High: Increased risk of non-specific labeling of less reactive sites and potential for protein precipitation due to excessive modification.[9]
-
It is highly recommended to perform a titration experiment, varying the molar excess of the reagent to determine the optimal ratio that provides sufficient labeling without compromising protein integrity or specificity.
Reaction Time and Temperature: Controlling the Reaction Kinetics
The incubation time and temperature of the labeling reaction will influence the extent of labeling.
-
Typical Conditions: A common protocol involves incubating the reaction for 2 hours at room temperature or overnight at 4°C .[4][6] The lower temperature for overnight incubations can help to minimize protein degradation and non-specific reactions.
-
Monitoring the Reaction: For precise control, the progress of the reaction can be monitored over time by taking aliquots and analyzing them by mass spectrometry to determine the extent of labeling.
Quenching the Reaction: Halting the Labeling Process
Once the desired level of labeling is achieved, it is essential to quench the reaction to stop any further modification. This is accomplished by adding a small molecule with a highly reactive nucleophile to consume the excess bromoacetyl reagent.
-
Common Quenching Reagents:
-
Incubation: After adding the quenching reagent, incubate the mixture for at least 30 minutes at room temperature to ensure complete scavenging of the unreacted bromoacetyl reagent.[4][6]
Step-by-Step Experimental Protocol
The following protocol provides a general framework for the covalent labeling of a protein with a bromoacetyl reagent. It is essential to optimize the specific conditions for your protein of interest.
Figure 2: General Workflow for Bromoacetyl Labeling. A step-by-step overview of the experimental process.
Materials:
-
Protein of interest
-
Bromoacetyl labeling reagent
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)[6]
-
Organic solvent (e.g., DMSO or DMF) for dissolving the reagent[6]
-
Quenching Reagent (e.g., 1 M DTT or L-cysteine stock)[6]
-
Purification system (e.g., desalting column or dialysis cassette)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE system)
Protocol:
-
Protein Preparation: a. Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[6] b. If necessary, reduce any disulfide bonds by treating with a reducing agent like TCEP (5-10 mM for 30 minutes at room temperature), followed by removal of the reducing agent using a desalting column.[6]
-
Reagent Preparation: a. Prepare a stock solution of the bromoacetyl reagent (e.g., 10 mM) in a compatible organic solvent such as DMSO or DMF immediately before use.[6] Many bromoacetyl reagents are sensitive to moisture.
-
Labeling Reaction: a. Add the desired molar excess (e.g., 10- to 20-fold) of the bromoacetyl reagent stock solution to the protein solution.[6] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching the Reaction: a. Add the Quenching Reagent to a final concentration of 50 mM to scavenge any unreacted bromoacetyl reagent.[6] b. Incubate for 30 minutes at room temperature.[6]
-
Purification of the Labeled Protein: a. Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[4][6]
-
Analysis of Labeling Efficiency: a. Mass Spectrometry: This is the most accurate method to determine the degree of labeling and identify the specific sites of modification.[1][5] b. SDS-PAGE: While less precise, a noticeable shift in the molecular weight on an SDS-PAGE gel can sometimes be observed for larger labels.
Validation and Troubleshooting: Ensuring Experimental Integrity
A well-designed labeling experiment includes controls to validate the results and aid in troubleshooting.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Insufficient molar excess of reagent. | Increase the molar ratio of the labeling reagent. |
| Inactive reagent. | Prepare a fresh stock solution of the bromoacetyl reagent. | |
| Suboptimal pH. | Optimize the pH of the reaction buffer (typically 7.5-8.5). | |
| Inaccessible target residues. | Consider partial denaturation of the protein if native structure is not required for downstream applications. | |
| Non-specific Labeling | Molar excess of reagent is too high. | Decrease the molar ratio of the labeling reagent. |
| pH is too high. | Lower the pH of the reaction buffer to the optimal range for cysteine labeling. | |
| Reaction time is too long. | Reduce the incubation time. | |
| Protein Precipitation | Excessive labeling. | Reduce the molar excess of the labeling reagent.[9] |
| Protein instability in the reaction buffer. | Screen different buffer conditions. |
Table 2: Troubleshooting Common Issues in Bromoacetyl Labeling.
Conclusion: A Versatile Tool for Protein Science
Covalent labeling with bromoacetyl reagents is a powerful and versatile technique for the targeted modification of proteins. By understanding the underlying chemical principles and carefully optimizing the experimental conditions, researchers can achieve high efficiency and selectivity in their labeling reactions. This enables a wide range of applications, from fundamental studies of protein structure and function to the development of novel protein-based therapeutics and diagnostics.
References
-
Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 136-142. [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]
-
Supporting Information for Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. (n.d.). [Link]
-
Wessner, H., et al. (1983). Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. FEBS Letters, 155(1), 77-80. [Link]
-
Rapp, E., et al. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Topics in Current Chemistry, 287, 1-27. [Link]
- Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides.
-
Sodek, J., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(2), 145-154. [Link]
-
University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench. [Link]
-
Aldus Tronics. (n.d.). Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes. [Link]
-
YouTube. (2021, November 10). Latest technologies in antibody and protein labeling. [Link]
-
Gau, B. C., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Methods, 144, 79-93. [Link]
-
PubMed. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. [Link]
-
Interchim. (n.d.). Functional groups in (bio)chemistry. [Link]
-
MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
-
PubMed. (2013). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Link]
-
Lu, Y., et al. (2015). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry, 87(19), 9697-9704. [Link]
-
PubMed. (2018). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. [Link]
-
PubMed. (2015). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. [Link]
-
ResearchGate. (2012). (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. [Link]
-
PubMed. (1993). Characterization of a N-bromoacetyl-L-thyroxine affinity-labeled 55-kilodalton protein as protein disulfide isomerase in cultured glial cells. [Link]
-
PubMed Central. (2012). The pH-Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α-Helical Metalloprotein. [Link]
-
PubMed Central. (2010). Fluorescent labeling and modification of proteins. [Link]
-
ResearchGate. (2020). (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. [Link]
-
Khan Academy. (n.d.). Special cases: Histidine, proline, glycine, cysteine. [Link]
-
bioRxiv. (2025). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. [Link]
-
MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]
-
Accutek Packaging Equipment Company, Inc. (2024, February 20). Maintaining And Troubleshooting Tips for Labeling Machines. [Link]
Sources
- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate as a chemical probe for proteomics
An in-depth guide to leveraging has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate its use in identifying and characterizing protein targets.
Introduction: Covalent Probes in Chemical Proteomics
Chemical proteomics has become an indispensable tool in modern drug discovery and chemical biology, enabling the system-wide identification of protein targets for small molecules. Among the various strategies, the use of covalent chemical probes offers a powerful method for capturing and identifying protein-ligand interactions, particularly for enzymes and binding proteins. These probes typically consist of three key components: a reactive group (the "warhead"), a recognition element (the "scaffold"), and often a handle for enrichment or visualization.
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an electrophilic probe designed for activity-based protein profiling (ABPP) and target discovery. Its core components are:
-
The Bromoacetyl Warhead: This reactive group is a classic electrophile that forms stable, covalent bonds with nucleophilic amino acid residues on proteins. It exhibits a strong preference for cysteine residues, but can also react with lysine, histidine, and methionine, depending on the local protein microenvironment and residue accessibility.
-
The Thiophene Scaffold: The 3-amino-thiophene-2-carboxylate core serves as the recognition element. This scaffold can be modified to enhance selectivity for specific protein families, guiding the probe to particular active sites or binding pockets.
This guide details the mechanism, application, and detailed protocols for utilizing this compound in a typical chemoproteomics workflow.
Mechanism of Action: Covalent Target Engagement
The primary mechanism of action for this probe is the irreversible covalent modification of nucleophilic amino acid residues on target proteins. The bromoacetyl group is an effective Michael acceptor, reacting with soft nucleophiles like the thiolate anion of cysteine.
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. A deprotonated, nucleophilic residue in a protein's active or binding site attacks the carbon atom bearing the bromine. This displaces the bromide ion and forms a stable thioether bond, permanently labeling the protein. The specificity of the probe is a combination of the inherent reactivity of the warhead and the binding affinity conferred by the thiophene scaffold.
Caption: Overview of the chemoproteomics workflow for target identification.
Detailed Protocols
What follows are detailed protocols for the application of this compound. These should be adapted based on the specific experimental system and goals.
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the covalent labeling of proteins within a complex proteome.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail (without EDTA)
-
This compound (Probe) stock solution: 10 mM in DMSO
-
Control Probe (optional): A non-reactive analog of the probe
-
Dithiothreitol (DTT) or β-mercaptoethanol (BME) for quenching
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Proteome Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Protein Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Aliquot 1 mL of the diluted proteome into separate microcentrifuge tubes for treatment and control.
-
Add the Probe to the treatment sample to a final concentration of 10-100 µM. For the control, add an equivalent volume of DMSO or the control probe.
-
Incubate the reactions for 1 hour at room temperature with gentle shaking.
-
-
Quenching:
-
Stop the labeling reaction by adding a quenching agent. Add DTT to a final concentration of 10 mM and incubate for 15 minutes. This will react with any excess probe.
-
-
Sample Preparation for Downstream Analysis:
-
The labeled proteome is now ready for enrichment (Protocol 2) or direct analysis.
-
Protocol 2: Enrichment of Labeled Proteins (Click Chemistry Approach)
This protocol assumes a modified version of the probe containing a bioorthogonal handle, such as an alkyne, for click chemistry-based enrichment.
Materials:
-
Labeled proteome from Protocol 1
-
Azide-biotin tag (e.g., Biotin-PEG3-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
Procedure:
-
Click Reaction:
-
To the 1 mL of quenched, labeled proteome, add the following reagents in order:
-
Azide-biotin tag (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins. Discard the supernatant.
-
Wash the pellet with ice-cold methanol and resuspend in 1 mL of PBS containing 1% SDS.
-
-
Streptavidin Enrichment:
-
Pre-wash streptavidin-agarose beads with PBS.
-
Add the resuspended protein solution to the beads and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with PBS + 0.5% SDS
-
2 washes with PBS + 6 M Urea
-
3 washes with PBS
-
-
-
Elution or On-Bead Digestion:
-
The enriched proteins are now on the beads, ready for digestion and mass spectrometry analysis (Protocol 3).
-
Protocol 3: Sample Preparation for Mass Spectrometry (On-Bead Digestion)
This protocol describes the digestion of enriched proteins directly on the beads for subsequent LC-MS/MS analysis.
Materials:
-
Protein-bound beads from Protocol 2
-
Digestion Buffer: 50 mM Ammonium Bicarbonate in proteomics-grade water
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of Digestion Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the bead slurry at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second extraction by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first extract.
-
-
Sample Cleanup:
-
Dry the pooled peptide extracts in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Data Analysis and Target Identification
Following LC-MS/MS analysis, the resulting data must be processed to identify the proteins that were specifically labeled by the probe.
-
Database Search: Use a search algorithm (e.g., MaxQuant, Sequest, Mascot) to identify peptides and proteins from the MS/MS spectra by searching against a relevant protein database (e.g., UniProt/Swiss-Prot).
-
Quantification: Use a label-free quantification (LFQ) or intensity-based absolute quantification (iBAQ) approach to determine the relative abundance of each identified protein in the probe-treated sample versus the DMSO control.
-
Hit Selection: True targets of the probe should be significantly enriched in the probe-treated sample. Common criteria for hit selection include:
-
A fold-change of >2-3 in the probe-treated sample compared to the control.
-
A statistically significant p-value (<0.05) after appropriate statistical testing (e.g., t-test).
-
Table 1: Example Data Output from a Chemoproteomics Experiment
| Protein ID | Gene Name | Score | Fold Change (Probe/Control) | p-value |
| P04035 | HSPA5 | 254.3 | 1.2 | 0.45 |
| P62258 | PPIA | 189.1 | 15.8 | 0.002 |
| Q06830 | HSP90B1 | 310.5 | 0.9 | 0.81 |
| P08670 | VIM | 215.7 | 8.9 | 0.011 |
In this example, PPIA and VIM would be considered high-confidence hits for the probe.
Target Validation
Once potential targets are identified, it is crucial to validate the interaction. Common validation methods include:
-
Western Blotting: Confirm the enrichment of a candidate protein in the probe-treated sample compared to the control.
-
Competition Assay: Pre-incubate the proteome with a known inhibitor of the target protein before adding the probe. A successful competition will result in a decreased signal for the target protein, confirming that the probe binds to the same site.
-
Recombinant Protein Labeling: Confirm direct labeling of the purified, recombinant target protein by the probe.
References
-
Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Annual Review of Biochemistry. [Link]
-
Chemoproteomic Probes for Covalent Ligand Discovery. Horning, B. D., et al. (2016). Journal of the American Chemical Society. [Link]
-
Global analysis of protein cysteine oxidation in mammalian cells. Leonard, S. E., & Carroll, K. S. (2011). Current Protocols in Chemical Biology. [Link]
-
Covalent small-molecule inhibitors of the SENP family of deubiquitinylating proteases. (2013). Chemistry & Biology. [Link]
Application Notes & Protocols: Harnessing Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate for Covalent Ligand Discovery
Introduction: The Ascendancy of Covalent Probes in Drug Discovery
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors. These molecules, capable of forming a permanent bond with their protein targets, offer distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent ligands.[1][2][3][4][5] At the heart of this strategy lies the use of electrophilic "warheads" that react with nucleophilic amino acid residues on the target protein. Among the various electrophiles, the α-haloacetyl group, particularly the bromoacetyl moiety, is a well-established reactive group that primarily targets cysteine residues, although reactions with other nucleophiles like histidine and lysine are also possible.
This document provides a detailed guide to the application of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate , a bespoke covalent fragment, in the screening and identification of novel protein targets. We will delve into the rationale behind its design, its reactivity profile, and provide detailed protocols for its use in proteomic screening workflows.
The Strategic Design of this compound
The efficacy of a covalent probe is a function of both its reactive warhead and its molecular scaffold. The design of this compound incorporates key features to maximize its utility in covalent ligand screening:
-
The Bromoacetyl Warhead: The bromoacetyl group is a potent electrophile, rendering the molecule reactive towards nucleophilic amino acid residues. The bromine atom serves as a good leaving group, facilitating the nucleophilic substitution reaction that leads to covalent bond formation. This reactivity is crucial for its function as a covalent probe.
-
The Thiophene Scaffold: The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][8] Its presence in this fragment provides a rigid, aromatic core that can participate in various non-covalent interactions within a protein's binding pocket, such as π-stacking and hydrophobic interactions. This can enhance the initial binding affinity and orient the bromoacetyl group for efficient covalent modification. Thiophene derivatives are known for a wide range of biological activities, suggesting that this scaffold is well-tolerated and can be a valuable starting point for drug development.[9][10]
-
The Linker and Ester Group: The amide linker connecting the thiophene ring to the bromoacetyl group provides rotational flexibility, while the methyl ester at the 2-position of the thiophene ring can act as a hydrogen bond acceptor, further contributing to binding affinity and specificity.
Mechanism of Covalent Modification
The primary mechanism of action for this compound involves the covalent modification of nucleophilic amino acid residues on a target protein.[11][12] The most likely target is the sulfhydryl group of a cysteine residue, which acts as a potent nucleophile.
}
Mechanism of Covalent ModificationExperimental Workflows for Covalent Ligand Screening
The application of this compound in covalent ligand screening can be approached through several complementary workflows. The choice of method will depend on the specific research question, available instrumentation, and the biological context being investigated.
Workflow 1: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify and characterize enzyme activities in complex biological systems.[13][14][15][16][17] In a competitive ABPP workflow, this compound can be used to identify its protein targets.
}
Competitive ABPP WorkflowProtocol 1: Competitive ABPP for Target Identification
1. Proteome Preparation: a. Lyse cells or tissues in a suitable buffer (e.g., PBS with 0.1% SDS) and sonicate to shear DNA. b. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris. c. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
2. Competitive Labeling: a. Aliquot the proteome into two sets of tubes. b. To one set, add this compound to a final concentration of 10-100 µM. c. To the other set, add an equivalent volume of vehicle (e.g., DMSO). d. Incubate both sets for 1 hour at room temperature with gentle agitation.
3. Broad-Spectrum Probe Labeling: a. To all samples, add a broad-spectrum cysteine-reactive probe with a clickable handle (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM. b. Incubate for 1 hour at room temperature.
4. Click Chemistry: a. Prepare a click chemistry cocktail containing a reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).[18] b. Add the cocktail to each sample and incubate for 1 hour at room temperature.
5. Protein Enrichment and Digestion: a. Add streptavidin-coated beads to each sample and incubate for 1-2 hours at 4°C to capture biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin.
6. LC-MS/MS Analysis and Data Interpretation: a. Analyze the resulting peptide mixtures by LC-MS/MS.[19][20] b. Identify and quantify the peptides in each sample using appropriate software. c. Proteins that show a significant decrease in signal in the samples pre-incubated with this compound are considered potential targets.
Workflow 2: Direct Target Identification by Intact Protein Mass Spectrometry
For screening against purified proteins or simple protein mixtures, intact protein mass spectrometry provides a direct and rapid method to confirm covalent modification.[21][22]
}
Intact Protein MS WorkflowProtocol 2: Intact Protein Mass Spectrometry Analysis
1. Incubation: a. Incubate the purified protein of interest (typically at a concentration of 1-10 µM) with a 5-10 fold molar excess of this compound. b. Include a vehicle control (e.g., DMSO). c. Incubate for 1-4 hours at room temperature or 37°C.
2. Sample Preparation: a. Quench the reaction by adding a reducing agent (e.g., DTT) if desired. b. Desalt the protein sample using a suitable method, such as a C4 ZipTip, to remove excess reagent and non-volatile salts.
3. Mass Spectrometry Analysis: a. Analyze the desalted protein by infusion into an ESI-TOF or Orbitrap mass spectrometer. b. Acquire the mass spectrum over a mass range appropriate for the protein of interest.
4. Data Analysis: a. Deconvolute the resulting mass spectrum to determine the mass of the protein. b. A mass increase corresponding to the molecular weight of the fragment minus HBr (C8H7NO3S, MW = 197.21 Da) indicates covalent modification.
| Parameter | Value | Rationale |
| Protein Concentration | 1-10 µM | Sufficient for detection by mass spectrometry while minimizing non-specific interactions. |
| Probe Concentration | 5-50 µM | A molar excess ensures that the reaction goes to completion in a reasonable timeframe. |
| Incubation Time | 1-4 hours | Allows for sufficient time for the covalent reaction to occur. |
| Incubation Temperature | Room Temp or 37°C | Standard temperatures for biochemical reactions. |
| Expected Mass Shift | +197.21 Da | The mass of the covalently attached fragment (C8H7NO3S). |
Considerations for Successful Screening
-
Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to aqueous buffers to avoid precipitation.
-
Reactivity: The bromoacetyl group is highly reactive. Control experiments are crucial to distinguish specific, binding-driven covalent modification from non-specific labeling. This can be achieved by including a non-electrophilic analog of the probe in the screening cascade.
-
Selectivity: While cysteine is the primary target, other nucleophilic residues can also be modified. Peptide-level mass spectrometry analysis is required to pinpoint the exact site of modification.
Conclusion
This compound is a promising tool for covalent ligand screening and the discovery of novel druggable targets. Its design, which combines a reactive bromoacetyl warhead with a privileged thiophene scaffold, offers a unique starting point for fragment-based drug discovery campaigns. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their target identification and validation efforts.
References
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. Available at: [Link]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. Available at: [Link]
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Thiophene derivatives: A potent multitargeted pharmacological scaffold. Request PDF. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]
-
Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. National Institutes of Health. Available at: [Link]
-
Activity-based protein profiling: A graphical review. National Institutes of Health. Available at: [Link]
-
Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. Available at: [Link]
-
Activity-based protein profiling: A graphical review. ResearchGate. Available at: [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health. Available at: [Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. The Weizmann Institute of Science - WIS Works. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed. Available at: [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ACS Figshare. Available at: [Link]
-
Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074. PubChem. Available at: [Link]
-
Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652. PubChem. Available at: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
-
6.6: Covalent Modification. Chemistry LibreTexts. Available at: [Link]
-
Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. National Institutes of Health. Available at: [Link]
-
Control of acetyl-CoA carboxylase by covalent modification. PubMed. Available at: [Link]
-
Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. Available at: [Link]
-
Covalent modifications to enzymes (video). Khan Academy. Available at: [Link]
-
Enzyme Control by Covalent Modification. YouTube. Available at: [Link]
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Stoichiometric Labeling of Proteins with Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Introduction: A Versatile Reagent for Site-Specific Protein Modification
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an α-haloacetyl reagent designed for the covalent labeling of specific amino acid residues in proteins. The reagent's reactivity is centered on the bromoacetyl group, which is a potent electrophile that readily forms a stable thioether bond with the nucleophilic thiol group of cysteine residues.[1] Under specific conditions, it can also react with the imidazole side chain of histidine. This targeted reactivity allows for the site-specific introduction of a thiophene-based molecular tag, enabling a range of downstream applications in drug development, proteomics, and molecular biology.
The thiophene moiety introduces a unique spectroscopic and chemical handle onto the protein of interest. This can be leveraged for various analytical purposes, including the study of protein structure, function, and interactions. The stable covalent linkage ensures that the label remains attached throughout subsequent experimental manipulations.[2]
This document provides a comprehensive guide to the use of this compound for protein labeling, including the underlying chemical principles, detailed experimental protocols, and strategies for the characterization of the resulting conjugate.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for successful labeling.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₃S | [3] |
| Molecular Weight | 278.12 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Inferred from similar compounds |
| Purity | >95% recommended for labeling | Standard laboratory practice |
Reaction Mechanism and Specificity
The primary mechanism of action for this compound is an S-alkylation reaction, a type of nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon of the bromoacetyl moiety highly electrophilic and susceptible to attack by nucleophilic side chains of amino acids.
Primary Target: Cysteine
The thiol group (-SH) of cysteine is the most reactive nucleophile in proteins under physiological conditions, making it the primary target for this reagent.[1] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond.
Caption: S-alkylation of a cysteine residue by this compound.
Secondary Target: Histidine
The imidazole ring of histidine can also be alkylated by bromoacetyl compounds, although this reaction is generally slower than cysteine modification and is highly pH-dependent. Alkylation can occur at either the Nτ or Nπ atom of the imidazole ring.
Protocol for Protein Labeling
This protocol provides a general framework for the labeling of a target protein. Optimization of the stoichiometry, reaction time, and temperature may be necessary for each specific protein.
Experimental Workflow
Caption: General workflow for protein labeling.
Materials
-
Target protein
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution (optional): 1 M L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography) or dialysis tubing
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 20-fold molar excess of TCEP or DTT. Incubate for 1 hour at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column prior to adding the labeling reagent, as it will compete for the reagent. TCEP does not need to be removed.[4]
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis.
-
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 5- to 20-fold molar excess of reagent over protein).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted labeling reagent and quenching agent by size-exclusion chromatography, dialysis, or spin filtration.
-
Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | At this pH, the cysteine thiol is sufficiently nucleophilic for efficient reaction, while minimizing the reactivity of other nucleophilic side chains.[5] |
| Temperature | 4°C - 25°C | Lower temperatures can help to maintain protein stability, while room temperature can increase the reaction rate.[5] |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | A molar excess of the reagent drives the reaction to completion. The optimal ratio depends on the protein and the number of accessible cysteines. |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Sufficient time should be allowed for the reaction to proceed to completion. Progress can be monitored by mass spectrometry. |
Characterization of the Labeled Protein
Mass Spectrometry
Mass spectrometry is the most powerful technique for confirming the successful labeling of a protein and identifying the site(s) of modification.[6]
-
Intact Protein Analysis: The mass of the labeled protein will increase by the mass of the added moiety (C₈H₇NO₃S), which is approximately 197.22 Da (after loss of HBr).
-
Peptide Mapping: To identify the specific amino acid(s) that have been labeled, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[6]
Spectrophotometry
If the thiophene moiety of the label has a distinct UV-Vis absorbance spectrum, the degree of labeling can be estimated by spectrophotometry. This requires knowledge of the extinction coefficients of the protein and the label at specific wavelengths.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Inaccessible cysteine residues. | Consider partial denaturation of the protein or engineering a more accessible cysteine. | |
| Hydrolysis of the labeling reagent. | Prepare the reagent stock solution fresh and use anhydrous solvent. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., histidine, lysine). | Lower the pH of the reaction buffer (closer to 7.0). Reduce the molar excess of the labeling reagent. |
| Protein Precipitation | Over-labeling or conformational changes upon labeling. | Reduce the molar excess of the labeling reagent. Optimize the reaction conditions (e.g., lower temperature). |
References
-
(PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - ResearchGate. Available at: [Link]
-
Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications | Macromolecules - ACS Publications. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. Available at: [Link]
-
One Atom Matters: Modifying the Thioester Linkage Affects the Structure of the Acyl Carrier Protein - NIH. Available at: [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
-
Modifying the Thioester Linkage Affects the Structure of the Acyl Carrier Protein - PubMed. Available at: [Link]
-
Reactive-cysteine profiling for drug discovery - PMC - PubMed Central. Available at: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC - NIH. Available at: [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. Available at: [Link]
-
Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats - SfRBM. Available at: [Link]
-
Protein Thiol Modifications Visualized In Vivo | PLOS Biology - Research journals. Available at: [Link]
-
Reactivity order is pyrrole>furan >thiophene . What is the reason? - Quora. Available at: [Link]
-
Enhancing protein stability with extended disulfide bonds - PNAS. Available at: [Link]
-
Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity - ResearchGate. Available at: [Link]
-
Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. Available at: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed. Available at: [Link]
-
ReadyPrep™ Reduction-Alkylation Kit Instruction Manual - Bio-Rad. Available at: [Link]
-
This compound synthesis. Available at: [Link]
Sources
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Atom Matters: Modifying the Thioester Linkage Affects the Structure of the Acyl Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. sfrbm.org [sfrbm.org]
Quenching unreacted Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate in labeling reactions
An Application Guide and Protocol for Quenching Unreacted Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate in Bioconjugation
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for effectively quenching unreacted this compound in protein labeling and other bioconjugation reactions. The bromoacetyl functional group is a potent electrophile used for the specific alkylation of nucleophilic residues, most notably cysteine thiols. However, failure to neutralize excess reagent post-reaction can lead to non-specific labeling, product heterogeneity, and potential cytotoxicity in cellular applications. This document elucidates the underlying chemical principles, compares various quenching agents, and provides detailed, validated protocols for ensuring the termination of the labeling reaction, thereby enhancing the precision and reproducibility of the conjugation process.
Introduction: The Imperative of a Controlled Stop
This compound is a valuable reagent for introducing a thiophene moiety onto biomolecules. Its utility is centered on the bromoacetyl group, which acts as a powerful electrophilic handle. This group readily undergoes a covalent reaction with nucleophilic functional groups found in proteins, such as the sulfhydryl (thiol) group of cysteine residues.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, forming a stable thioether bond.
While this reactivity is desirable for the intended labeling, any excess, unreacted bromoacetyl reagent remaining in the solution poses a significant problem. It can continue to react with other, less reactive nucleophiles or non-target molecules over time, compromising the specificity of the experiment. Therefore, a deliberate and rapid "quenching" step is not merely a suggestion but a critical component of a robust bioconjugation workflow. Quenching involves the addition of a small, highly reactive molecule (the "quencher") in molar excess to scavenge and permanently inactivate all remaining electrophilic bromoacetyl groups. This ensures that the labeling reaction is definitively terminated at a specific time point.
The Chemistry of Labeling and Quenching
The entire process can be understood as a controlled, two-stage competitive reaction.
Stage 1: Targeted Labeling The primary reaction involves the nucleophilic attack by a deprotonated thiol group (thiolate, RS⁻) from a cysteine residue on the target protein onto the α-carbon of the bromoacetyl group. This displaces the bromide leaving group and forms a stable thioether linkage. The reaction is highly efficient and specific for thiols, particularly within a pH range of 7.0-8.5, where the thiol is sufficiently nucleophilic but primary amines (like lysine) are largely protonated and thus less reactive.[3][4]
Stage 2: Scavenging via Quenching Once the desired labeling is complete, a quenching agent with a highly reactive nucleophilic center is introduced. This agent, present in a significant molar excess, rapidly reacts with all remaining molecules of this compound. Due to its high concentration and reactivity, the quencher effectively outcompetes any remaining target sites on the protein, halting the labeling process.
Strategic Selection of a Quenching Agent
The ideal quenching agent should be highly nucleophilic, water-soluble, stable, and should not interfere with the integrity of the labeled biomolecule or downstream analytical procedures. The most common and effective quenchers for bromoacetyl groups are small molecules containing either a thiol or a primary amine.
Thiol-Based Quenching Agents
Thiol-containing molecules are the preferred choice for quenching bromoacetyl reagents due to their high nucleophilicity and specific reactivity, which mirrors the intended labeling reaction.[1][5]
-
L-Cysteine: An excellent first choice. Its thiol group is highly reactive towards the bromoacetyl moiety. The resulting product is a stable, water-soluble adduct that can be easily separated from the larger labeled protein.[5]
-
2-Mercaptoethanol (β-ME): A potent and widely used thiol quencher.[6][7] It is effective at low millimolar concentrations. However, it is also a powerful reducing agent for disulfide bonds, which could be detrimental if the target protein's structure is dependent on such bonds.[6]
-
Dithiothreitol (DTT): Similar to β-ME, DTT is a very strong reducing agent, often used to break disulfide bonds intentionally.[8][9] Its use as a quencher should be reserved for instances where the target protein contains no critical disulfide bridges or when complete denaturation is intended.
Amine-Based Quenching Agents
Primary amine-containing molecules can also serve as quenchers, although they are generally less reactive towards bromoacetyl groups than thiols at neutral pH.[3] Their effectiveness increases at a more alkaline pH (e.g., pH 9.0), where the amine is deprotonated and more nucleophilic.[3]
-
Tris (Tris(hydroxymethyl)aminomethane): A common biological buffer that contains a primary amine.[10] It can effectively quench various electrophiles.[11][12] It is often present in reaction buffers, but can also be added in higher concentration to terminate a reaction.
-
Glycine: The simplest amino acid, presenting a primary amine that can act as a nucleophile to quench electrophilic reactions.[13][14]
Comparative Analysis of Quenching Agents
| Quenching Agent | Functional Group | Typical Final Conc. | Optimal pH | Advantages | Disadvantages |
| L-Cysteine | Thiol | 20-100 mM | 7.0 - 8.5 | High reactivity, biomimetic, easily removed.[5] | Can potentially form disulfides with itself or other thiols. |
| 2-Mercaptoethanol | Thiol | 10-50 mM | 7.0 - 8.5 | Very high reactivity, low cost. | Strong disulfide reducing agent[6], volatile with strong odor. |
| Dithiothreitol (DTT) | Dithiol | 5-20 mM | 7.0 - 8.5 | Extremely powerful reducing agent.[9] | Will reduce most accessible disulfide bonds.[8] |
| Tris | Primary Amine | 50-200 mM | 8.0 - 9.0 | Often already in buffer, good quencher for many electrophiles.[12] | Less reactive than thiols at neutral pH[3], can interfere with some assays.[15] |
| Glycine | Primary Amine | 50-200 mM | 8.0 - 9.0 | Simple, inexpensive, non-interfering in many applications.[13] | Reactivity is pH-dependent and lower than thiols. |
Experimental Protocols
The following protocols provide a step-by-step guide for a typical protein labeling experiment followed by quenching. It is assumed the user has already optimized the stoichiometry (molar ratio of labeling reagent to protein) for their specific application.
Materials and Reagents
-
Target Protein: Purified and buffer-exchanged into a suitable reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (like Tris) if they are not the intended quencher.
-
Labeling Reagent Stock: this compound dissolved in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-100 mM).
-
Quenching Agent Stock Solutions:
-
L-Cysteine: 1 M in reaction buffer, pH adjusted to ~7.5. Prepare fresh.
-
2-Mercaptoethanol: 1 M in reaction buffer. Prepare fresh.
-
Tris-HCl: 1 M, pH 8.5.
-
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO).
Protocol 1: Preferred Method using L-Cysteine
This is the recommended protocol for most applications due to the high specificity of the thiol-thiol reaction.
-
Protein Preparation: Adjust the concentration of the target protein to 1-5 mg/mL in the reaction buffer.
-
Initiate Labeling: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and immediately.
-
Incubation: Incubate the reaction at room temperature (or 4°C for sensitive proteins) for the predetermined optimal time (e.g., 1-2 hours). Protect the reaction from light, as some reagents can be light-sensitive.[5]
-
Quenching: Add the 1 M L-Cysteine stock solution to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M L-Cysteine to a 1 mL reaction.
-
Quenching Incubation: Mix gently and incubate for an additional 30-60 minutes at room temperature.
-
Purification: Remove the excess quenching agent and the inactivated labeling reagent from the labeled protein conjugate using SEC or overnight dialysis against a suitable storage buffer.
Protocol 2: Alternative Method using Tris
Use this protocol when thiol-based reagents must be avoided. Note the higher concentration and pH required for efficient quenching.
-
Protein Preparation & Labeling: Follow steps 1-3 from Protocol 4.2.
-
Quenching: Add the 1 M Tris-HCl (pH 8.5) stock solution to the reaction mixture to achieve a final concentration of 100-200 mM. The addition will slightly increase the pH of the reaction, favoring the quenching reaction.
-
Quenching Incubation: Mix gently and incubate for 1-2 hours at room temperature.
-
Purification: Proceed with purification as described in step 6 of Protocol 4.2.
Validation and Safety
-
Validation: Successful quenching can be indirectly verified by the consistency of labeling results over time. For direct confirmation, LC-MS analysis of the final product can be performed to confirm the absence of un-quenched starting material and identify the quenched by-product.
-
Safety: this compound and related bromoacetyl compounds are alkylating agents and should be handled with care.[16] They are harmful if swallowed, inhaled, or absorbed through the skin.[16] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle stock solutions in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[17]
References
-
PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl thenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Karakas, E., et al. (2017). The Effects of Dithiothreitol on DNA. PLoS ONE, 12(5), e0178073. Retrieved from [Link]
-
Frisch, B., et al. (1996). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 7(2), 180-186. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycine and Tris quenching reactions of formaldehyde. Retrieved from [Link]
-
Mishra, B., & Imlay, J. A. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 52(10), 1935-1958. Retrieved from [Link]
-
ResearchGate. (2013). Any advice for quenching formaldehyde protein-protein crosslinking? Glycine or Tris?. Retrieved from [Link]
-
Van der Verren, S. E., et al. (2020). Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry, 59(46), 4417-4428. Retrieved from [Link]
-
Kim, M., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. MethodsX, 12, 102587. Retrieved from [Link]
-
ResearchGate. (2016). Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange. Retrieved from [Link]
-
ResearchGate. (2019). Fluorogenic protein labelling: a review of photophysical quench mechanisms and principles of fluorogen design. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
-
ResearchGate. (2012). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]
-
CliniSciences. (n.d.). Reducing agent - 2-Mercaptoethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycine cleavage system. Retrieved from [Link]
-
Müller, J. B., et al. (2012). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 11(6). Retrieved from [Link]
-
PubMed. (2007). Synthesis and Characterization of Novel Thiol-Reactive Poly(ethylene Glycol) Cross-Linkers for Extracellular-Matrix-Mimetic Biomaterials. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]
-
YouTube. (2017). Glycine Cleavage System / Glycine Decarboxylase Complex (Glycine Degradation). Retrieved from [Link]
-
PubMed. (1983). Influence of the mercury blocking reagent 2-mercaptoethanol on the spectroscopic properties of complexes formed between lysyltryptophyllysine and mercurated poly(uridylic acid). Retrieved from [Link]
-
Kalyanaraman, B., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Antioxidants & Redox Signaling, 11(8), 1885-1929. Retrieved from [Link]
-
protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]
-
ACS Publications. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Retrieved from [Link]
-
PubMed. (2014). Acetylation of Gly1 and Lys2 promotes aggregation of human γD-crystallin. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ME (2-MERCAPTOETHANOL). Retrieved from [Link]
-
ResearchGate. (2019). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. Retrieved from [Link]
-
ResearchGate. (2020). REACTIVITY OF NUCLEOPHILES AND α-EFFECT IN SUBSTITUTION PROCESSES AT ELECTRON-DEFICIENCY CENTERS (Part 1). Retrieved from [Link]
-
NIH Public Access. (2020). A 'quenchergenic' chemoselective protein labeling strategy. Retrieved from [Link]
-
e-PG Pathshala. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 2-mercaptoethanol – Knowledge and References. Retrieved from [Link]
-
PubMed. (1974). Reaction of Tris with aldehydes. Retrieved from [Link]
-
NIH Public Access. (2012). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams. Retrieved from [Link]
-
NIH Public Access. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019). The uses of Tris buffer - A starting guide. Retrieved from [Link]
Sources
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. thermofisher.com [thermofisher.com]
- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 7. Reducing agent - 2-Mercaptoethanol Clinisciences [clinisciences.com]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 15. The uses of Tris buffer - A starting guide - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 16. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Application Notes: Strategic Deployment of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate for Covalent Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The renaissance of covalent drugs in modern therapeutics stems from their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins. Central to this approach is the rational design of molecules containing a recognition element linked to a reactive "warhead." This guide provides a comprehensive overview and detailed protocols for the use of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, a versatile chemical scaffold for developing targeted covalent inhibitors. We will delve into the mechanistic basis of its reactivity, provide step-by-step protocols for synthesis and characterization, and outline a strategic workflow for advancing a covalent inhibitor program.
The Scientific Rationale: Advantages of the Thiophene-Bromoacetyl Scaffold
The selection of an appropriate electrophilic warhead is a critical decision in covalent inhibitor design, balancing the need for reactivity with the imperative of selectivity. The α-haloacetyl motif, and specifically the bromoacetyl group, has proven to be a highly effective warhead for targeting nucleophilic residues, most commonly cysteine.
Causality Behind the Choice: this compound is an advantageous starting scaffold for several key reasons:
-
Tuned Reactivity: The bromoacetyl group is a mild electrophile. Its reactivity is sufficient to form a stable thioether bond with the thiolate anion of a cysteine residue under physiological conditions but is generally low enough to avoid rampant, non-specific reactions with other biomolecules, a common source of toxicity.[1]
-
Structural Rigidity and Synthetic Tractability: The thiophene ring provides a rigid, planar core.[2] This reduces conformational entropy upon binding and serves as a reliable anchor for synthetic elaboration. The amino and carboxylate groups at the 3- and 2-positions, respectively, offer orthogonal handles for chemical modification, allowing for the straightforward attachment of recognition moieties that confer target specificity.[3][4][5]
-
Mechanism of Action: The core mechanism is a classic SN2 reaction. A deprotonated cysteine residue within the protein's binding pocket acts as a nucleophile, attacking the α-carbon of the bromoacetyl group and displacing the bromide leaving group. This results in the formation of a permanent, covalent thioether linkage.
Caption: Mechanism of covalent modification of a cysteine residue by a bromoacetyl warhead.
Experimental Workflow: From Synthesis to Validation
A successful covalent inhibitor program follows a logical progression from chemical synthesis to rigorous biochemical and cellular characterization.
Caption: A strategic workflow for the development of a covalent inhibitor.
Detailed Protocols
Protocol 1: Synthesis of this compound
This protocol details the acylation of the precursor, Methyl 3-amino-2-thiophenecarboxylate.
Materials:
-
Bromoacetyl bromide[8]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware, magnetic stirrer, ice bath, and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add DIPEA (1.5 eq). The use of a bulky, non-nucleophilic base is crucial to prevent reaction with the highly electrophilic bromoacetyl bromide.
-
Cooling: Cool the stirred solution to 0°C using an ice bath. This helps to control the exothermicity of the acylation reaction.
-
Acylation: Add bromoacetyl bromide (1.1 eq) dropwise to the cold solution. A white precipitate of the amine salt will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinetic Characterization of Irreversible Inhibition
For irreversible inhibitors, a simple IC₅₀ value is insufficient as it is time-dependent. The key parameter is the second-order rate constant of inactivation (kinact/KI), derived from the individual parameters KI (affinity of the initial non-covalent complex) and kinact (the maximal rate of inactivation).[9][10]
Caption: The two-step kinetic model for irreversible enzyme inhibition.
Procedure (Kitz-Wilson Method):
-
Reagent Preparation: Prepare serial dilutions of the inhibitor stock solution (typically in DMSO). Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer.
-
Assay Execution: In a microplate, add the enzyme to wells containing varying concentrations of the inhibitor. Immediately add the substrate to initiate the reaction.
-
Data Acquisition: Continuously monitor product formation (e.g., via absorbance or fluorescence) over time for each inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration [I], plot the product concentration versus time. The resulting curves will show a decrease in reaction rate over time as the enzyme is inactivated.
-
Fit each progress curve to the equation: [P] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where [P] is product concentration, v₀ is the initial velocity, t is time, and kobs is the observed rate of inactivation. This will yield a kobs value for each inhibitor concentration.
-
Create a secondary plot of kobs versus [I].
-
Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) This non-linear regression will provide the values for kinact and KI.
-
Table 1: Key Kinetic Parameters for Irreversible Inhibitors
| Parameter | Description | Significance |
| KI | The dissociation constant for the initial, reversible enzyme-inhibitor complex. | Represents the affinity of the inhibitor for the target before covalent reaction. A lower KI indicates higher affinity. |
| kinact | The first-order rate constant for the covalent bond-forming step at saturating inhibitor concentrations. | Represents the intrinsic chemical reactivity of the warhead once the inhibitor is bound. |
| kinact/KI | The second-order rate constant for inactivation. | The primary measure of inhibitor potency, reflecting both binding affinity and chemical reactivity.[10] |
Protocol 3: Mass Spectrometry Confirmation of Covalent Adduct
This protocol provides direct evidence of covalent modification and confirms the 1:1 stoichiometry of the binding event.[11][12][13]
Procedure:
-
Incubation: Incubate the target protein (e.g., at 1-5 µM) with a 5- to 10-fold molar excess of the inhibitor. Include a vehicle control (e.g., DMSO) with no inhibitor. Allow the reaction to proceed for a time sufficient for complete modification (e.g., 1-2 hours) at a controlled temperature.
-
Desalting: Remove excess, non-covalently bound inhibitor and buffer salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column.
-
MS Analysis: Analyze the desalted protein samples via Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
Data Deconvolution: Deconvolute the resulting multi-charged ion series to determine the intact mass of the protein.
-
Validation: A successful covalent modification is confirmed by a mass increase in the inhibitor-treated sample that precisely matches the molecular weight of the inhibitor, compared to the untreated control.
Protocol 4: Proteome-Wide Selectivity Profiling
Assessing selectivity is paramount to de-risk a covalent inhibitor candidate. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[14][15]
Conceptual Workflow:
-
Cell Lysate Treatment: Treat a complex biological sample (e.g., cell lysate) with varying concentrations of the test inhibitor.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive probe that contains a reporter tag (e.g., biotin or a clickable alkyne). This probe will label all accessible cysteine residues that were not blocked by the test inhibitor.
-
Enrichment/Analysis: Use the reporter tag to enrich the probe-labeled proteins (e.g., with streptavidin beads for a biotin tag).
-
Proteomic Identification: Digest the enriched proteins and identify them using quantitative mass spectrometry.
-
Selectivity Determination: Proteins that are potently and dose-dependently outcompeted by the test inhibitor are identified as its targets. This method provides a global view of both on-target and off-target engagement across the proteome.[16][17]
References
- COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed.
- A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC, NIH.
- Analysis of kinetic data for irreversible enzyme inhibition. PMC, NIH.
- Analysis of kinetic data for irreversible enzyme inhibition.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society.
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
- A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal.
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC, NIH.
- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM.
- Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent. PubMed.
- METHYL 3-[(2-BROMOACETYL)
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC, NIH.
- Design and Synthesis of Disubstituted Thiophene and Thiazole Based Inhibitors of JNK. PubMed.
- MS-Based Covalent Binding Analysis. ICE Bioscience.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
- Chemoproteomic methods for covalent drug discovery. PMC, NIH.
- The Taxonomy of Covalent Inhibitors.
- Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. UCSF Helen Diller Family Comprehensive Cancer Center.
- Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC, NIH.
- Demystifying Functional Parameters for Irreversible Enzyme Inhibitors.
- Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. OSTI.GOV.
- Thiophene-Based Trimers and Their Bioapplic
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
- Discovering and de-risking irreversible inhibitors. Enzymlogic.
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
- Methyl 3-amino-2-thiophenecarboxyl
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
- Methyl 3-amino-2-thiophenecarboxyl
- Methyl 3-amino-5-bromothiophene-2-carboxyl
- Methyl 3-bromothiophene-2-carboxyl
- A protected l-bromophosphonomethylphenylalanine amino acid derivative (BrPmp)
- Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 5. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK (Journal Article) | OSTI.GOV [osti.gov]
- 6. Methyl 3-amino-2-thiophenecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 14. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Mass Spectrometry-Based Workflow for Identifying Protein Modification Sites with Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Abstract
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the utilization of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate as a chemical probe for identifying and mapping protein modification sites via mass spectrometry. This document outlines the underlying chemical principles, provides detailed step-by-step protocols for protein labeling and sample preparation, and offers a complete workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation. By leveraging the principles of activity-based protein profiling (ABPP), this guide equips researchers with the necessary tools to investigate the reactivity of nucleophilic amino acid residues, particularly cysteine, within the proteome, thereby facilitating target discovery and validation in drug development.
Introduction: The Power of Covalent Probes in Proteomics
The study of post-translational modifications (PTMs) is fundamental to understanding the intricate regulation of cellular processes.[1][2][3] Covalent chemical probes have emerged as indispensable tools in chemical biology and proteomics for the functional characterization of proteins.[4][5][6][7] Among these, electrophilic probes that target nucleophilic amino acid residues offer a powerful strategy for activity-based protein profiling (ABPP), a method that provides a direct readout of the functional state of enzymes and other proteins in complex biological systems.[6][7]
This compound is a chemical probe featuring a bromoacetyl reactive group. This functional group is a haloacetamide, known to readily react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues, through an SN2 nucleophilic substitution reaction.[8][9] This covalent and largely irreversible modification allows for the "tagging" of reactive sites within proteins, enabling their subsequent enrichment and identification by mass spectrometry. The thiophene scaffold of this particular probe may offer unique properties in terms of cell permeability, solubility, or interaction with target proteins, making it a valuable tool for exploring the "ligandable" proteome.[10]
This application note will guide you through the entire workflow, from the fundamental principles of the labeling reaction to the intricacies of data analysis, enabling you to confidently apply this methodology in your research.
Principle of the Method: Covalent Labeling and Mass Spectrometry Detection
The workflow is predicated on the covalent modification of proteins with this compound, followed by a bottom-up proteomics approach to identify the precise location of the modification.
2.1. The Labeling Reaction: Targeting Nucleophilic Residues
The core of this method is the alkylation of nucleophilic amino acid side chains by the bromoacetyl group of the probe. The primary target for this reaction is the deprotonated thiol group of cysteine residues (thiolate anion), which is a potent nucleophile at physiological pH.[8] While cysteine is the most common target, other nucleophilic residues such as lysine, histidine, and methionine can also be modified, albeit typically at a slower rate and depending on the specific microenvironment of the residue within the protein structure.
The reaction proceeds as follows:
Protein-Cys-SH + Br-CH2-CO-NH-Thiophene-COOCH3 → Protein-Cys-S-CH2-CO-NH-Thiophene-COOCH3 + HBr
This stable thioether bond results in a specific mass shift in the modified peptide, which is detectable by mass spectrometry. The mass of the modification added by this compound is 199.0092 Da (C8H7NO3S).
2.2. Mass Spectrometry-Based Identification
Following protein labeling, the proteome is digested into peptides, typically using trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptides are identified through a combination of their unique mass and the fragmentation pattern generated during MS/MS analysis.[11] The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides of interest are then isolated and fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan).
The fragmentation data allows for the sequencing of the peptide and, critically, the localization of the modification to a specific amino acid residue. The presence of fragment ions containing the mass of the modification confirms the site of covalent adduction.[12]
Experimental Workflow Diagram
Figure 1. A comprehensive workflow for identifying protein modification sites using this compound and mass spectrometry.
Detailed Protocols
4.1. Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound | Sigma-Aldrich | Covalent labeling of nucleophilic amino acid residues. |
| Dithiothreitol (DTT) | Thermo Fisher | Reduction of disulfide bonds. |
| Iodoacetamide (IAA) | Sigma-Aldrich | Alkylation of unmodified cysteine residues. |
| Urea | Sigma-Aldrich | Protein denaturation. |
| Ammonium Bicarbonate (NH4HCO3) | Sigma-Aldrich | Digestion buffer. |
| Trypsin (MS-grade) | Promega | Proteolytic digestion. |
| Acetonitrile (ACN) (LC-MS grade) | Thermo Fisher | Mobile phase for LC. |
| Formic Acid (FA) (LC-MS grade) | Thermo Fisher | Mobile phase modifier. |
| C18 Spin Columns | Thermo Fisher | Peptide desalting and cleanup. |
4.2. Protocol 1: Protein Labeling in Cell Lysate
This protocol is designed for the labeling of proteins in a complex mixture, such as a cell lysate.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer without reducing agents).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Denaturation:
-
To a protein solution of 1 mg/mL, add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds. This step is crucial for exposing cysteine residues that may be involved in disulfide bridges.
-
-
Covalent Labeling:
-
Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 100 mM.
-
Add the probe to the protein solution to a final concentration of 1 mM. The optimal concentration may need to be determined empirically, but a 10-fold molar excess over the reducing agent is a good starting point.
-
Incubate at room temperature for 2 hours in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench any unreacted probe.
-
Incubate for 30 minutes at room temperature.
-
4.3. Protocol 2: Sample Preparation for Mass Spectrometry
-
Buffer Exchange and Alkylation of Unmodified Cysteines:
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) using a spin filter to remove the excess quenching agent.
-
Add iodoacetamide (IAA) to a final concentration of 15 mM to alkylate any remaining free cysteine residues. This step is important to prevent disulfide bond formation during subsequent steps and to ensure that only the sites modified by the probe are identified as such.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
5.1. Instrumentation
A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-flow liquid chromatography system is recommended for this analysis to achieve the necessary sensitivity and mass accuracy.
5.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 75 µm ID x 15 cm length, 1.9 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 2-40% B over 60-120 minutes |
| Flow Rate | 300 nL/min |
| MS1 Resolution | >60,000 |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) with dynamic exclusion |
Data Analysis
6.1. Database Searching
The acquired MS/MS data should be searched against a relevant protein database (e.g., Swiss-Prot) using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
Key Search Parameters:
-
Enzyme: Trypsin
-
Missed Cleavages: Up to 2
-
Fixed Modifications: Carbamidomethyl (C) - if IAA was used for alkylation.
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
This compound adduct on C, K, H, M (mass shift: +199.0092 Da)
-
6.2. Data Validation and Interpretation
-
False Discovery Rate (FDR): Set a strict FDR (e.g., <1%) for peptide and protein identification.
-
Localization Probability: Utilize algorithms within the search software (e.g., PTM Score or Ascore) to confidently assign the modification site.
-
Manual Validation: Manually inspect the MS/MS spectra of identified modified peptides. Look for a series of b- and y-ions that confidently identify the peptide sequence and the presence of fragment ions containing the modification. The fragmentation of the thiophene moiety itself may produce characteristic reporter ions, which should be investigated in the MS/MS spectra.
Expected Results and Troubleshooting
7.1. Expected Results
A successful experiment will yield a list of proteins and specific peptide sequences that are modified by this compound. The data will provide insights into the accessible and reactive nucleophilic residues within the proteome under the experimental conditions. This can reveal functionally important sites, such as catalytic residues in enzymes or sites involved in protein-protein interactions.
7.2. Troubleshooting
| Problem | Possible Cause | Solution |
| Low number of identified modifications | - Inefficient labeling reaction.- Loss of modified peptides during sample preparation. | - Optimize probe concentration and incubation time.- Ensure complete reduction of disulfide bonds.- Use a gentle peptide cleanup procedure. |
| Poor fragmentation of modified peptides | - The modification is labile under the fragmentation conditions. | - Experiment with different fragmentation methods (e.g., ETD or EThcD) if available.- Adjust the collision energy. |
| Ambiguous site localization | - Insufficient fragmentation to distinguish between adjacent potential modification sites. | - Manually inspect the spectra for site-determining fragment ions.- If possible, use a fragmentation method that provides more complete sequence coverage. |
Conclusion
The workflow detailed in this application note provides a robust and reliable method for identifying the sites of protein modification by this compound. By combining covalent labeling with high-resolution mass spectrometry, researchers can gain valuable insights into protein function and reactivity. This approach is a powerful tool for target identification and validation in drug discovery, as well as for fundamental studies in chemical biology. The successful application of this protocol will enable the elucidation of novel protein-small molecule interactions and contribute to a deeper understanding of the proteome.
References
-
Lopacińska, A., et al. (2014). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC. [Link]
-
Zhang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed. [Link]
-
Wikipedia. Activity-based proteomics. [Link]
-
ResearchGate. Activity‐Based Probes for Profiling Protein Activities. [Link]
-
Willems, L. I., et al. (2021). Activity-based protein profiling: A graphical review. PMC. [Link]
-
Pop, C., et al. (2013). Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]
-
University of Iowa. Procedure for Reduction and Alkylation. [Link]
-
Ghesquière, B., et al. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. [Link]
-
Bartke, T., & Vermeulen, M. (2011). Proteome-wide enrichment of proteins modified by lysine methylation. PMC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Kumar, D., et al. (2019). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Link]
-
Wang, Y., et al. (2018). Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis. PubMed. [Link]
-
Kong, A. T., et al. (2021). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
-
Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Ohio State University. [Link]
-
Carlson, S. M., et al. (2019). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Ohio State University. [Link]
-
Arotec. This compound synthesis. [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]
-
Cell Signaling Technology. (2021). Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. YouTube. [Link]
- Robey, F. A., et al. (1992). Amino acid derivative and bromoacetyl modified peptides.
-
Liu, Q., et al. (2012). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. NIH. [Link]
-
Svinkina, N. M., et al. (2013). Integrated proteomic analysis of post-translational modifications by serial enrichment. PMC. [Link]
-
Switzar, L., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling. SfRBM. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. PubMed. [Link]
Sources
- 1. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated proteomic analysis of post-translational modifications by serial enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Troubleshooting & Optimization
Navigating Haloacetyl Labeling Challenges: A Technical Support Guide
Welcome to the Technical Support Center for Haloacetyl-Based Bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low labeling efficiency encountered with haloacetyl reagents, such as iodoacetamide and bromoacetamide. As Senior Application Scientists, we understand that successful bioconjugation is critical. This resource offers a structured, question-and-answer approach to diagnose and resolve common experimental hurdles, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with an iodoacetyl reagent is unexpectedly low. What are the most common initial factors to investigate?
A1: Low labeling efficiency in haloacetyl chemistry often stems from a few primary factors. The most critical parameter to verify is the pH of your reaction buffer . The reaction, a nucleophilic substitution, requires the target cysteine residue's thiol group (-SH) to be in its deprotonated, more nucleophilic thiolate form (-S⁻)[1]. The pKa of a typical cysteine thiol is around 8.7, meaning the reaction is most efficient at a slightly alkaline pH, generally between 8.0 and 9.0[1][2]. If your buffer pH is neutral (around 7.0) or acidic, the reaction rate will be significantly slower[3].
Another key consideration is the freshness and handling of the haloacetyl reagent . Haloacetyl reagents are susceptible to hydrolysis in aqueous solutions and are light-sensitive[4]. Always prepare solutions of iodoacetamide or other haloacetyl reagents immediately before use and protect them from light[4]. Using a previously prepared and stored stock solution is a common cause of failed or inefficient reactions[5].
Finally, ensure that your buffer is free of competing nucleophiles . Buffers containing primary amines (like Tris) or free thiols (like DTT or β-mercaptoethanol) will compete with your target protein for the haloacetyl reagent, drastically reducing labeling efficiency[5][6].
Q2: I've confirmed my pH is optimal and my reagent is fresh, but the labeling is still incomplete. What are the next steps in troubleshooting?
A2: If the primary factors have been addressed, the next step is to evaluate the molar ratio of the haloacetyl reagent to the protein . While a slight excess of the reagent is often necessary to drive the reaction to completion, a large excess can lead to non-specific labeling of other amino acid residues like lysine, histidine, and methionine[2][4][7]. It's recommended to perform a titration experiment to determine the optimal molar excess for your specific protein and reaction conditions. A 10-fold molar excess of iodoacetamide to sulfhydryls is a common starting point[4].
Reaction time and temperature also play a crucial role. While many protocols suggest room temperature for 30 minutes to 2 hours, some proteins may require longer incubation times or slightly elevated temperatures (e.g., 37°C) to achieve complete labeling[3][8]. However, be aware that prolonged reaction times and higher temperatures can also increase the risk of non-specific labeling and reagent hydrolysis.
Lastly, consider the accessibility of the target cysteine residue . If the cysteine is buried within the protein's three-dimensional structure, it may not be readily available for labeling. In such cases, partial denaturation of the protein using agents like urea or guanidine-HCl might be necessary to expose the cysteine residue[9].
In-Depth Troubleshooting Guides
Problem: Inconsistent Labeling Results Between Experiments
Inconsistent labeling can be frustrating and points towards variability in one or more critical parameters. This troubleshooting workflow will help you systematically identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent labeling.
Problem: Evidence of Non-Specific Labeling
Non-specific labeling occurs when the haloacetyl reagent reacts with amino acids other than cysteine. This is often observed when using a large excess of the reagent or when the pH is not carefully controlled[2][4].
Reaction Mechanism and Specificity
Caption: Haloacetyl reaction with cysteine thiol.
To mitigate non-specific labeling:
-
Optimize Molar Ratio: As previously mentioned, perform a titration to find the lowest effective molar excess of the haloacetyl reagent.
-
Control pH: Ensure the pH is maintained within the optimal range of 8.0-9.0. At higher pH values, other nucleophilic side chains, such as lysine, can become deprotonated and more reactive.
-
Quench the Reaction: After the desired incubation time, quench any unreacted haloacetyl reagent by adding a small molecule thiol like DTT, β-mercaptoethanol, or L-cysteine[10]. This will prevent further, potentially non-specific, reactions.
Experimental Protocols
Protocol 1: Optimizing Molar Excess of Haloacetyl Reagent
This protocol provides a framework for determining the optimal molar ratio of your haloacetyl reagent to your protein of interest.
-
Protein Preparation: Prepare a stock solution of your protein in a suitable, non-nucleophilic buffer (e.g., 50 mM phosphate buffer, pH 8.0).
-
Reagent Preparation: Immediately before use, prepare a stock solution of your haloacetyl reagent (e.g., 100 mM iodoacetamide in DMSO or water, protected from light).
-
Reaction Setup: Set up a series of reactions with varying molar excesses of the haloacetyl reagent (e.g., 1:1, 5:1, 10:1, 20:1, 50:1 reagent:protein). Keep the protein concentration and reaction volume constant across all samples.
-
Incubation: Incubate the reactions at a consistent temperature (e.g., room temperature) for a defined period (e.g., 1 hour), protected from light.
-
Quenching: Stop the reactions by adding a 5-fold molar excess of a quenching agent (e.g., DTT) relative to the initial amount of haloacetyl reagent.
-
Analysis: Analyze the labeling efficiency and specificity for each reaction using an appropriate method, such as mass spectrometry (to determine the degree of labeling and identify modified residues) or SDS-PAGE (if the label imparts a significant mass change or has a fluorescent tag).
| Molar Excess (Reagent:Protein) | Expected Outcome | Considerations |
| 1:1 | Likely incomplete labeling | Good for assessing baseline reactivity. |
| 5:1 | Potentially optimal, with good efficiency and specificity | A good starting point for many proteins. |
| 10:1 | Higher efficiency, potential for minor non-specificity | Often used in standard protocols.[4] |
| 20:1 | Likely complete labeling, increased risk of non-specificity | May be necessary for less reactive cysteines. |
| 50:1 | High risk of non-specific labeling | Generally not recommended unless empirically determined to be necessary. |
Protocol 2: Verifying Reagent Activity
If you suspect your haloacetyl reagent has degraded, this simple test can help verify its activity.
-
Prepare a Thiol Standard: Prepare a solution of a small molecule thiol, such as L-cysteine or glutathione, in a non-nucleophilic buffer at pH 8.0.
-
Prepare Reagent: Freshly prepare a solution of your haloacetyl reagent.
-
Reaction: Mix the thiol standard and the haloacetyl reagent at a defined molar ratio (e.g., 1:1).
-
Analysis: After a short incubation (e.g., 15-30 minutes), analyze the reaction mixture using a method that can distinguish between the free thiol and the alkylated product. This could be HPLC or mass spectrometry. The disappearance of the free thiol and the appearance of the alkylated product will confirm the reagent's activity.
References
- Benchchem. (n.d.). Application Note: Optimizing Iodoacetone Concentration for Complete Cysteine Alkylation in Proteomics and Drug Development.
- ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE | Science topic.
- ResearchGate. (2015, October 31). Does Iodoactamide not work on LMW thiols?.
- ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF.
- National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- Thermo Fisher Scientific - UK. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Scribd. (n.d.). Bioconjugation Reactions of Thiols | PDF.
- Benchchem. (n.d.). A Comparative Guide to Protein Alkylation: Iodoacetamide vs. Iodoacetonitrile.
- ResearchGate. (2020, October). Recent advances of thiol-selective bioconjugation reactions | Request PDF.
- Thermo Fisher Scientific - US. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- Thermo Fisher Scientific. (2015, October 17). Pierce Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661 C.0).
- Thermo Fisher Scientific - US. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide.
- National Institutes of Health. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC.
- National Institutes of Health. (2021, August 18). A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC.
- National Institutes of Health. (n.d.). Arylation Chemistry for Bioconjugation - PMC - PubMed Central.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Thermo Fisher Scientific - US. (n.d.). Labeling Chemistry Support—Troubleshooting.
- EPFL. (n.d.). Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche.
- National Institutes of Health. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines - PMC.
- Benchchem. (n.d.). how to prevent hydrolysis of maleimide group during labeling.
- National Institutes of Health. (n.d.). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - PMC.
- Thermo Fisher Scientific - US. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- ACS Omega. (2017, September 14). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins.
- ResearchGate. (n.d.). Stability of ADCs in thiol-containing buffer and mouse serum. A)....
- National Institutes of Health. (2020, October 27). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC.
- PubMed. (2015, December 28). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH for Selective Cysteine Modification with Bromoacetyl Groups
Welcome to the technical support center for cysteine modification using bromoacetyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments for maximum selectivity and efficiency. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding selective cysteine modification.
Q1: What is the fundamental principle behind selective cysteine modification with a bromoacetyl group?
The selective modification of cysteine residues with a bromoacetyl group hinges on a bimolecular nucleophilic substitution (SN2) reaction. The key to this selectivity lies in the unique reactivity of the cysteine side chain. The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This thiolate anion readily attacks the electrophilic carbon of the bromoacetyl group, forming a stable thioether bond and displacing the bromide ion.[1] The intrinsic pKa of the cysteine thiol is approximately 8.6, meaning that at a pH around this value, a significant portion of the cysteine residues will be in the highly reactive thiolate form.[2]
Q2: Why is pH the most critical parameter to control in this reaction?
pH is the master variable that dictates both the rate of the desired reaction and the extent of undesired side reactions. The reaction's pH dependence is a direct consequence of the acid-base equilibrium of the cysteine thiol group.[3]
-
Below the pKa (pH < 8): The thiol group is predominantly in its protonated form (-SH), which is a significantly weaker nucleophile than the thiolate. Consequently, the reaction rate is considerably slower.[3]
-
Near or at the pKa (pH ~8-9): A substantial concentration of the highly reactive thiolate anion (-S⁻) is present, leading to an optimal rate for the desired modification.
-
Above the pKa (pH > 9): While the concentration of the thiolate is high, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0), become deprotonated and increasingly reactive. This can lead to a significant loss of selectivity.[4]
Therefore, precise pH control is essential to strike a balance between achieving a practical reaction rate and maintaining high selectivity for cysteine.
Q3: What are the primary off-target amino acids for bromoacetyl modification, and how can I minimize these side reactions?
The primary off-target residues for bromoacetyl groups are other nucleophilic amino acids, namely histidine, lysine, and to a lesser extent, methionine.[1] The N-terminal alpha-amino group of the protein can also be a site of modification. The key to minimizing these side reactions is careful pH control.
-
Histidine: The imidazole side chain of histidine has a pKa of ~6.0. While it can be reactive, its nucleophilicity is generally lower than that of the thiolate. Running the reaction at a pH of 7.0-7.5 helps to favor cysteine modification.
-
Lysine: The ε-amino group of lysine has a pKa of ~10.5. To avoid significant modification of lysine, it is crucial to keep the reaction pH below 9.0.[5][6]
-
Methionine: The sulfur in the thioether side chain of methionine can also be alkylated, though it is generally less reactive than the cysteine thiolate.
Minimizing off-target reactions can be achieved by:
-
Optimizing the pH: This is the most critical factor. A pH range of 7.0-8.5 is generally recommended as a starting point.[7]
-
Controlling Stoichiometry: Using the lowest effective molar excess of the bromoacetyl reagent will reduce the likelihood of off-target modifications.
-
Reaction Time: Shorter reaction times can help to favor the faster reaction with the more nucleophilic cysteine thiolate.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH: The reaction pH may be too low, resulting in a low concentration of the reactive thiolate. 2. Oxidized Cysteine: Cysteine residues may have formed disulfide bonds and are unavailable for modification. 3. Reagent Instability: The bromoacetyl reagent may have hydrolyzed in the aqueous buffer. | 1. Verify and Adjust pH: Accurately measure the pH of your reaction buffer. Consider performing a pH titration experiment to find the optimal pH for your specific protein. 2. Pre-reduce the Protein: Treat your protein with a reducing agent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding the bromoacetyl reagent.[8] 3. Fresh Reagent Preparation: Prepare the bromoacetyl reagent stock solution immediately before use. |
| Non-specific (Off-target) Labeling | 1. pH is too high: Elevated pH increases the nucleophilicity of other amino acid side chains like lysine and histidine.[4] 2. Excess Reagent: A large molar excess of the bromoacetyl reagent increases the probability of slower reactions with less nucleophilic residues. | 1. Lower the Reaction pH: Decrease the pH of the reaction buffer, for example, from 8.5 to 7.5. 2. Reduce Reagent Stoichiometry: Perform a titration of the bromoacetyl reagent to determine the minimal amount required for efficient labeling of the target cysteine. |
| Protein Precipitation | 1. Solvent Incompatibility: The solvent used to dissolve the bromoacetyl reagent (e.g., DMF, DMSO) may be causing the protein to precipitate. 2. Protein Instability: The pH or buffer conditions may be destabilizing your protein. | 1. Minimize Organic Solvent: Add the reagent stock solution dropwise while gently vortexing. Keep the final concentration of the organic solvent as low as possible. 2. Screen Buffers: Test different buffer systems at the desired pH to find one that maintains your protein's solubility and stability. |
Data-Driven Insights
To facilitate experimental design, the following tables provide a summary of key quantitative data.
Table 1: pKa Values of Potentially Reactive Amino Acid Side Chains
| Amino Acid | Side Chain Group | Typical pKa | Notes |
| Cysteine | Thiol | ~8.6 | The reactive species is the thiolate. The pKa can be significantly perturbed by the local protein environment.[2][9] |
| Histidine | Imidazole | ~6.0 | Can be a competing nucleophile, especially at neutral pH. |
| Lysine | ε-Amino | ~10.5 | Becomes significantly reactive at pH > 9.0. |
| Arginine | Guanidinium | ~12.5 | Generally not reactive under typical labeling conditions. |
| N-terminus | α-Amino | ~8.0 | Can be a site of off-target modification, especially if the target cysteine has a high pKa. |
Table 2: Recommended pH Ranges for Cysteine Modification
| pH Range | Expected Outcome | Rationale |
| 6.5 - 7.0 | High selectivity, but slow reaction rate. | The cysteine thiol is mostly protonated, but the nucleophilicity of other residues is very low.[5] |
| 7.0 - 8.5 | Optimal balance of selectivity and reaction rate. | A good concentration of thiolate is present, while the reactivity of lysine is still low.[7] |
| > 8.5 | Fast reaction, but increased risk of off-target modification. | Lysine and other nucleophiles become deprotonated and more reactive.[5][6] |
Visualizing the Chemistry
The following diagrams illustrate the key chemical principles and workflows discussed.
Caption: pH-Dependent Equilibrium of Cysteine and its Reaction.
Caption: Troubleshooting Workflow for Low Labeling Efficiency.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Selective Cysteine Labeling
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate or HEPES at a pH of 7.5.[7]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of a reducing agent such as DTT or TCEP. Incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer. This step is critical to prevent the reducing agent from reacting with the bromoacetyl group.[8]
-
-
Labeling Reaction:
-
Prepare a fresh 10-100 mM stock solution of the bromoacetyl reagent in an anhydrous solvent like DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the bromoacetyl reagent to the protein solution. Add the reagent dropwise while gently stirring.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a low molecular weight thiol, such as 2-mercaptoethanol or glutathione, to a final concentration of 10-50 mM. This will consume any unreacted bromoacetyl reagent.[7]
-
Purify the labeled protein from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: pH Optimization Study
To determine the optimal pH for your specific protein and bromoacetyl reagent, a systematic pH screen is recommended.
-
Buffer Preparation: Prepare a series of reaction buffers (e.g., phosphate or Tris) with pH values ranging from 6.5 to 9.0 in 0.5 pH unit increments.
-
Parallel Reactions: Set up parallel labeling reactions as described in Protocol 1, with each reaction performed in a different pH buffer. Ensure all other parameters (protein concentration, reagent stoichiometry, temperature, and time) are kept constant.
-
Analysis: After quenching and purification, analyze the labeling efficiency and selectivity for each pH point.
-
Efficiency: This can be quantified using techniques like mass spectrometry (to determine the mass shift upon labeling) or by using a bromoacetyl-functionalized fluorescent probe and measuring the fluorescence intensity.
-
Selectivity: Use mass spectrometry with peptide mapping to identify the sites of modification and quantify the extent of labeling at the target cysteine versus off-target residues.
-
-
Data Interpretation: Plot the labeling efficiency and the extent of off-target modification as a function of pH. The optimal pH will be the one that provides the highest efficiency with the lowest level of non-specific labeling.
By understanding the chemical principles and systematically optimizing the reaction conditions, you can achieve highly selective and efficient cysteine modification with bromoacetyl groups, leading to reliable and reproducible results in your research.
References
- Google Patents. (1992).
-
The Royal Society of Chemistry. (2016). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. [Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 232-241. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Journal of Peptide Science, 28(1), e3365. [Link]
-
Onufriev, A., & Case, D. A. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(10), 5195-5206. [Link]
-
Lee, M. S., et al. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(10), 5195-5206. [Link]
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(2), 232-241. [Link]
-
Vasileiou, C., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Tetrahedron Letters, 53(22), 2896-2899. [Link]
-
Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. [Link]
-
Głąb, M., et al. (2022). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International Journal of Molecular Sciences, 23(21), 13358. [Link]
-
University of Calgary. (n.d.). Table of pKa and pI values. [Link]
-
S-htain, O., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments, (77), e50289. [Link]
-
Stewart, J. M., & Young, J. D. (1984). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Solid Phase Biochemistry, 6(3), 225-233. [Link]
-
Fisher, L. W., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(3), 233-241. [Link]
-
Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]
-
ChemRxiv. (2023). Click, Lock & Dye: a chromogenic handle for selective cysteine modification. [Link]
-
ChemRxiv. (2023). Benchmarking in silico Tools for Cysteine pKa Prediction. [Link]
-
ResearchGate. (2000). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]
-
Wang, Y., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 26(8), 2322. [Link]
-
Stewart, J. M. (1986). Bromoacetylated Synthetic Peptides. In Methods in Enzymology (Vol. 124, pp. 43-54). Academic Press. [Link]
- Google Patents. (1991).
-
YouTube. (2014). Neutralization of Bromine. [Link]
-
PubChem. (n.d.). Bromoacetyl bromide. [Link]
-
ResearchGate. (n.d.). Reactivity of cysteines. The pKa value of most of proteins Cys residues.... [Link]
-
Sci-Hub. (n.d.). Selective detection of cysteine over homocysteine and glutathione by a bis(bromoacetyl)fluorescein probe. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Stability of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate Stock Solutions
Welcome to the technical support center for Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability and integrity of your stock solutions. By understanding the underlying chemical principles, you can mitigate degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has turned a pale yellow color. Is it still usable?
A slight yellowing may indicate minor degradation, but the solution might still be viable depending on the sensitivity of your assay. The color change is likely due to the oxidation of the thiophene ring or hydrolysis of the bromoacetyl group. It is highly recommended to perform a quality control check, such as HPLC analysis, to determine the purity of the solution before use. For highly sensitive applications, it is best to prepare a fresh stock solution.
Q2: What is the optimal solvent for dissolving this compound for long-term storage?
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents. These polar aprotic solvents are excellent at solubilizing the compound and are less reactive than protic solvents like alcohols. Ensure you are using a high-purity, anhydrous grade of solvent to minimize moisture-related degradation.
Q3[1]: How should I store my stock solution to maximize its shelf-life?
For optimal stability, store your stock solution at -20°C or, preferably, at -80°C. Aliqu[2]ot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q4[3]: I suspect my compound has degraded. What are the likely degradation products?
The primary degradation pathways are hydrolysis of the bromoacetyl group and oxidation of the thiophene ring. Hydro[4][5][6]lysis will result in the formation of a hydroxyacetyl derivative and hydrobromic acid. Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides and other related byproducts.
[4][7][8]Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues encountered with this compound stock solutions.
Issue 1: Precipitate Formation in Stock Solution Upon Thawing
-
Underlying Cause: This can occur if the solution was not fully dissolved initially or if the concentration exceeds the solubility limit at lower temperatures. It can also be a sign of degradation, where the degradation products are less soluble.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to redissolve the precipitate.
-
If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded, and a fresh stock prepared.
-
To prevent this, ensure the compound is fully dissolved when preparing the stock solution and consider preparing a slightly more dilute stock if precipitation is a recurring issue.
-
Issue 2: Inconsistent Results in Biological Assays
-
Underlying Cause: Inconsistent results are often a hallmark of a degraded or partially degraded compound. The reactive bromoacetyl group is crucial for many biological activities, and its hydrolysis will lead to a loss of potency.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material and repeat the experiment.
-
If possible, analyze the problematic stock solution by HPLC or LC-MS to assess its purity and compare it to the freshly prepared solution.
-
Always use a consistent lot of the compound and prepare fresh dilutions from a stable stock for each experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry environment.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Quality Control of Stock Solutions by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dilute a small aliquot of your stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample onto a C18 column and run a gradient elution method.
-
Data Analysis: Analyze the resulting chromatogram. A stable solution should show a single major peak corresponding to the parent compound. The presence of additional peaks indicates degradation.
Data Presentation
Table 1: Recommended Storage Conditions and Solvent Compatibility
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO, Anhydrous DMF | Minimizes hydrolysis of the bromoacetyl group. |
| [1]Storage Temperature | -80°C (preferred), -20°C (acceptable) | Reduces the rate of chemical degradation. |
| [2]Container | Amber glass vials | Protects from light-induced degradation. |
| [3]Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the thiophene ring. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and moisture contamination. |
Visualizations
Caption: Workflow for preparing stable stock solutions.
Caption: Key degradation pathways for the compound.
References
-
Tech Support Diagnostics. (2020, June 21). How to Keep your Reagents Stability Intact. Retrieved from [Link]
-
ScienceDirect. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Bromoacetic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024, February 18). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2025, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]
-
PubMed. (n.d.). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]
-
IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]
How to remove excess Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate after reaction
Introduction
This guide provides a comprehensive technical resource for researchers facing the common challenge of purifying a desired product from a reaction mixture containing excess electrophilic reagents, specifically focusing on the removal of unreacted Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate. The principles and techniques discussed here are broadly applicable to many reactions involving potent acylating or alkylating agents. Our goal is to equip you with the knowledge to not only follow a protocol but to understand the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide: Quick Answers to Common Purification Hurdles
This section is designed for immediate, actionable advice during your experiment.
Question 1: My reaction is complete according to TLC. What is the immediate next step to handle the excess bromoacetylating reagent?
The first and most critical step is to quench the reaction. This deactivates the reactive excess reagent to prevent the formation of side products during workup and extraction. The standard procedure is an aqueous workup.
-
Recommended Action: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][3] The bicarbonate solution will hydrolyze the highly reactive bromoacetyl group to the water-soluble bromoacetate salt, which can then be easily removed in the aqueous layer.[1] Be cautious, as quenching can be exothermic and may release CO₂ gas, so vent the separatory funnel frequently.[4]
Question 2: I've performed the aqueous workup, but my crude product is still impure. What purification method should I try next?
After an initial extractive workup, residual impurities often remain. The choice between recrystallization and chromatography depends on the physical state of your crude product and the nature of the impurities.
-
If your product is a solid: Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale.
-
If your product is an oil or co-elutes with impurities on TLC: Flash column chromatography is the method of choice for obtaining high-purity samples, especially when dealing with non-crystalline materials or challenging separations.[5][6]
Question 3: My product is a solid. How do I perform a successful recrystallization?
Recrystallization relies on the principle that your desired compound and impurities have different solubilities in a given solvent system.
-
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7] For a molecule with ester and amide groups like yours, common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or acetone/water.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Question 4: Recrystallization failed, or my product is an oil. How do I purify it using flash column chromatography?
Flash chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5][6]
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC).[6][9] The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) where your desired product has an Rf value of approximately 0.2-0.4, and is well-separated from impurities.[6]
-
Column Packing: Pack a glass column with silica gel slurried in the least polar component of your mobile phase (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" method generally provides better separation.[6] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the mobile phase through the column using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain your pure product.[10]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.[11]
-
Frequently Asked Questions (FAQs)
This section provides deeper scientific context for the troubleshooting steps described above.
Q1: What is the chemical mechanism behind the sodium bicarbonate quench? Why is it effective?
The effectiveness of the aqueous bicarbonate quench lies in a two-step chemical transformation. First, any unreacted bromoacetylating agent, which is an electrophilic acyl halide derivative, readily hydrolyzes in water to form bromoacetic acid and the corresponding acid from the thiophene starting material.[1]
Second, the sodium bicarbonate, a weak base, deprotonates the carboxylic acid group of the bromoacetic acid. This converts it into its sodium salt, sodium bromoacetate. This salt is ionic and therefore highly soluble in the aqueous layer, while your desired organic product remains in the organic solvent layer. This dramatic difference in partitioning behavior is the basis for a clean separation via extraction.[1][12]
Q2: How do I decide between Recrystallization and Flash Chromatography?
The choice of purification technique is a critical decision in any synthesis. The following table and workflow diagram provide a logical framework for making this choice.
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Crystalline solids | Oils, amorphous solids, complex mixtures |
| Scale | Excellent for multi-gram to kilogram scale | Ideal for milligram to multi-gram scale |
| Speed | Can be faster for large quantities if a good solvent system is known | Generally more time-consuming due to setup and fraction analysis |
| Purity | Can achieve very high purity by removing occluded impurities | Excellent for achieving baseline separation and very high purity |
| Green Chemistry | Often uses less solvent overall compared to chromatography | Generates significant solvent waste and used silica gel |
.dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Reactions of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions with amino acid residues during your experiments. As a potent alkylating agent, this reagent is designed for selective modification, but off-target reactions can occur. Understanding and mitigating these side reactions is crucial for achieving clean, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for this compound and what are the common off-target residues?
The primary target for this α-haloacetyl reagent is the nucleophilic thiol group of cysteine residues. The bromoacetyl moiety is a strong electrophile that readily undergoes a nucleophilic substitution (SN2) reaction with the deprotonated thiolate anion of cysteine, forming a stable thioether bond.[1]
However, due to its reactivity, side reactions can occur with other nucleophilic amino acid side chains. The most common off-target residues are:
-
Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated, particularly at pH values above 6.0.[2]
-
Methionine: The thioether group in the methionine side chain is susceptible to alkylation, which can lead to the formation of a sulfonium ion.[3]
-
Lysine: The ε-amino group of lysine is a potent nucleophile when deprotonated at higher pH values (typically above its pKa of ~10.5) and can react with the bromoacetyl group.[3][4]
-
N-terminal Amine: The α-amino group at the N-terminus of a peptide or protein can also be a site of alkylation, especially under neutral to slightly basic conditions.[5]
Q2: How does pH influence the selectivity of the alkylation reaction?
The pH of the reaction buffer is the most critical factor in controlling the selectivity of alkylation. The reactivity of each nucleophilic amino acid side chain is directly dependent on its protonation state.[2]
-
Cysteine (pKa ≈ 8.3-8.6): The deprotonated thiolate form (S⁻) is a significantly stronger nucleophile than the protonated thiol (SH). As the pH increases towards and beyond the pKa, the rate of cysteine alkylation increases dramatically. For selective labeling of cysteine, a pH range of 7.0-8.5 is generally recommended.[2]
-
Histidine (pKa ≈ 6.0): The imidazole side chain becomes increasingly nucleophilic as the pH rises above 6.0. This makes it a more probable site for side reactions in the pH range optimal for cysteine modification.[2]
-
Lysine (pKa ≈ 10.5): The primary amine of lysine is predominantly protonated and thus non-nucleophilic at physiological pH. Side reactions with lysine become significant only at pH values approaching or exceeding its pKa.[3]
By maintaining the pH within a controlled range (e.g., 7.0-7.5), you can maximize the reactivity of the highly nucleophilic cysteine thiolate while keeping the majority of lysine and N-terminal amines protonated and less reactive.
Q3: I'm observing an unexpected mass addition of +157 Da on my protein. What could be the cause?
An unexpected mass addition of approximately 157 Da likely corresponds to the alkylation of a residue by this compound, followed by the loss of the methyl ester group via hydrolysis, resulting in the addition of a 3-[(2-acetyl)amino]thiophene-2-carboxylic acid moiety. The initial mass of the reagent is 278.12 g/mol .[6] The mass of the added group after reaction (loss of Br) is 198.07 Da. Hydrolysis of the methyl ester would result in a further mass change.
The most likely sites for this modification are cysteine, histidine, or methionine residues. To identify the specific site of modification, consider the following:
-
Mass Spectrometry (MS/MS) Analysis: Perform tandem mass spectrometry to fragment the modified peptide and pinpoint the exact amino acid residue that has been alkylated.
-
pH Dependence Study: Analyze the extent of modification at different pH values. Increased modification at higher pH may suggest lysine involvement, while reactivity at near-neutral pH points towards cysteine or histidine.[2]
Q4: My mass spectrometry data shows a complex mixture of products. How can I simplify the reaction outcome?
A complex product mixture often indicates a lack of selectivity and the occurrence of multiple side reactions. To improve the specificity of the labeling reaction, consider the following troubleshooting strategies:
-
Optimize Reaction pH: As discussed in Q2, pH is paramount. Conduct a pH titration experiment (e.g., from pH 6.5 to 8.5) to find the optimal balance between cysteine reactivity and off-target reactions.
-
Control Reagent Stoichiometry: Using a large excess of the bromoacetyl reagent can drive reactions with less nucleophilic residues.[7] Start with a lower molar excess (e.g., 5-10 fold over the target residue) and incrementally increase it if the desired modification is incomplete.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C instead of room temperature) can help to minimize side reactions. Monitor the reaction progress over time using HPLC-MS to determine the point of maximum desired product formation before significant byproducts accumulate.
-
Use of Protecting Groups: For complex peptides, consider using protecting groups for highly reactive side chains like lysine or histidine if they are not the intended target.[3] For instance, Boc-protection can be used for lysine's ε-amino group.[3]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed breakdown of potential side reactions and step-by-step guidance to mitigate them.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired S-alkylated cysteine product. | 1. Suboptimal pH: Cysteine thiol is not sufficiently deprotonated. 2. Reagent Instability: The bromoacetyl compound may have hydrolyzed. 3. Disulfide Bond Formation: Cysteine residues are oxidized and not available for alkylation. | 1. pH Optimization: Increase the reaction pH incrementally towards 8.0-8.5 to favor thiolate formation.[2] 2. Fresh Reagent: Prepare a fresh stock solution of the bromoacetyl reagent immediately before use. 3. Pre-reduction Step: Treat the protein/peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to alkylation to ensure free thiols. Remove the reducing agent before adding the bromoacetyl reagent. |
| Modification of Histidine Residues. | The imidazole ring of histidine is alkylated, especially at pH > 6.5.[2] | 1. Lower Reaction pH: Perform the reaction at a lower pH (e.g., 6.5-7.0) where cysteine is still reasonably nucleophilic but histidine reactivity is suppressed.[8] 2. Competitive Inhibition: In some cases, adding a small molecule scavenger that mimics the histidine side chain can reduce off-target modification, although this requires careful optimization. 3. Protecting Groups: For synthetic peptides, use histidine side-chain protecting groups like Tosyl (Tos) or Benzyloxymethyl (Bom) during synthesis.[3] |
| Modification of Methionine Residues. | The thioether of methionine is alkylated, forming a sulfonium ion.[3][9] | 1. Antioxidants: The thioether in methionine is also prone to oxidation.[10] While not directly preventing alkylation, ensuring a non-oxidizing environment can be beneficial. 2. Judicious Reagent Use: Avoid a large excess of the alkylating agent, as this can promote the slower reaction with methionine.[7] 3. Alternative Reagents: If methionine alkylation is a persistent issue, consider alternative cysteine-modification reagents with different reactivity profiles, such as maleimides, which do not react with methionine.[7] |
| Modification of Lysine Residues. | The ε-amino group of lysine is alkylated at high pH.[3] | 1. Strict pH Control: Maintain the reaction pH below 8.5 to keep the lysine side chain protonated and non-nucleophilic.[2] 2. Protecting Groups: For peptide synthesis, protect the lysine ε-amino group with a Boc or other suitable protecting group.[3] |
| Intermolecular Cross-linking or Polymerization. | A molecule with both a bromoacetyl group and a nucleophilic residue (like cysteine) reacts with another identical molecule.[5][11] | 1. High Dilution: Run the reaction at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular reactions (cyclization) over intermolecular reactions.[12] 2. Controlled Stoichiometry: Use a precise stoichiometry of reagents if coupling two different molecules. |
Experimental Protocols
Protocol 1: Selective S-Alkylation of Cysteine Residues
This protocol is designed to maximize the selective alkylation of cysteine residues while minimizing off-target reactions.
Materials:
-
Protein or peptide containing cysteine residues
-
This compound
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
Anhydrous DMSO or DMF for reagent stock solution
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Alkylation Reaction: Add a 5- to 10-fold molar excess of the bromoacetyl reagent to the protein solution. Incubate the reaction at room temperature for 1-2 hours with gentle stirring. Protect the reaction from light.
-
Monitoring the Reaction: Periodically take aliquots of the reaction mixture and analyze by HPLC-MS to monitor the formation of the desired product and any byproducts.
-
Quenching: Once the reaction has reached the desired endpoint, add a quenching reagent (e.g., DTT to a final concentration of 50 mM) to consume any unreacted bromoacetyl reagent. Allow the quenching reaction to proceed for at least 30 minutes.[3]
-
Purification: Purify the alkylated product using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Minimizing Side Reactions through pH Control and Protecting Groups (for Synthetic Peptides)
This protocol is for situations where high selectivity is paramount and off-target reactions with lysine or histidine are problematic.
Part A: Lysine Protection (Optional) This step is performed if lysine side reactions are a concern.
-
Peptide Dissolution: Dissolve the purified peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Reagent Addition: Add a solution of (Boc)₂O (2-3 equivalents per amine group) in a solvent like dioxane.[3]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS until all primary amines are protected.
-
Purification: Purify the Boc-protected peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Part B: Cysteine Alkylation at Controlled pH
-
Peptide Preparation: Dissolve the (potentially Boc-protected) peptide in a degassed phosphate buffer at a precisely controlled pH, for example, pH 7.2.
-
Alkylation: Perform the alkylation reaction as described in Protocol 1, Steps 2-7. The lower pH will disfavor histidine modification.
-
Deprotection (if applicable): If lysine was protected, the Boc groups can be removed by treating the lyophilized, S-alkylated peptide with a deprotection cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours.[3]
-
Final Purification: Purify the final deprotected and alkylated peptide by reverse-phase HPLC.
Visualizing Reaction Selectivity
The following diagram illustrates the key factors influencing the reaction of this compound with different amino acid residues.
Caption: pH-dependent selectivity of the bromoacetyl reagent.
References
- Benchchem. Navigating Bromoacetic Acid-d3 Reactions: A Technical Support Guide for Researchers.
- Benchchem. Technical Support Center: Minimizing Side Reactions of Methyl Bromoacetate with Amino Acids.
- ResearchGate. ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine.
- PubMed. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides.
- PubMed. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS.
- Google Patents. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
- PubMed. beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
- Chemistry LibreTexts. A5. Reactions of Lysine.
- ACS Publications. Modification of a Methionine Residue near the Active Site of Chymotrypsin by p-Nitrophenyl Bromoacetyl-α-aminoisobutyrate*.
- Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.
- NIH. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease.
- ResearchGate. Peptide Rearrangement Side Reactions.
- Biotage. How to handle peptides that contain methionine.
- Benchchem. Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers.
- Synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Impact of reducing agents on labeling with Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate for bioconjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your labeling experiments. As your dedicated scientific partner, our goal is to empower you with the knowledge to navigate the nuances of your experimental workflow, particularly concerning the impact of reducing agents.
Introduction to Thiol-Reactive Labeling
This compound is a thiol-reactive labeling reagent. Its bromoacetyl group is an alpha-haloacetyl moiety that efficiently and covalently attaches to the sulfhydryl (-SH) group of cysteine residues in proteins and peptides through a nucleophilic substitution reaction. This process, known as alkylation, results in a stable thioether bond.
For this reaction to occur, the target cysteine residues must be in a reduced, free-thiol state. Often, cysteine residues in proteins exist as disulfide bonds (-S-S-), which must be cleaved using a reducing agent prior to labeling. The choice and handling of this reducing agent are critical for successful conjugation and represent a common source of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The reaction of bromoacetyl groups with thiols is pH-dependent. A higher pH facilitates the deprotonation of the cysteine's sulfhydryl group to the more nucleophilic thiolate anion (-S⁻), thus increasing the reaction rate. For bromoacetyl moieties, a pH of 8.0-9.0 is often optimal for efficient labeling.[1] However, it is crucial to consider the pH stability of your protein. A common starting point is a compromise pH of 7.5, balancing protein integrity with reaction efficiency.
Q2: Can I use Dithiothreitol (DTT) as the reducing agent?
A2: Yes, DTT is an effective reducing agent for cleaving disulfide bonds. However, DTT itself contains thiol groups, which will compete with your protein's cysteines for reaction with the bromoacetyl group of the labeling reagent. Therefore, it is essential to remove all traces of DTT after reduction and before adding this compound.[2]
Q3: Is Tris(2-carboxyethyl)phosphine (TCEP) a better alternative to DTT?
A3: TCEP is often preferred because it is a thiol-free reducing agent and therefore does not directly compete for the labeling reagent in the same way DTT does.[3] This can simplify the workflow by potentially eliminating the need for a separate removal step. However, under certain conditions, TCEP can still react with some thiol-reactive reagents like maleimides.[4][5] While direct reactivity with bromoacetyl groups is less documented, it remains a possibility, especially with high concentrations of TCEP or extended reaction times. For critical applications, it is best to minimize the TCEP concentration during the labeling step.
Q4: My protein precipitates during the labeling reaction. What could be the cause?
A4: Protein precipitation during labeling can be due to several factors. Modifying the protein surface by attaching the labeling reagent can alter its isoelectric point and solubility.[6] Over-labeling, where too many residues are modified, is a common cause.[6] To mitigate this, consider reducing the molar excess of the labeling reagent. Other factors could be an inappropriate buffer composition or pH, or inherent instability of your protein.
Q5: How can I remove the reducing agent before labeling?
A5: The most common methods for removing DTT or excess TCEP are size-exclusion chromatography (e.g., desalting columns like PD-10) or dialysis.[7][8] Spin filtration columns are also a rapid and effective option for buffer exchange.[7]
Q6: What is the recommended molar excess of the labeling reagent?
A6: A 10- to 20-fold molar excess of the labeling reagent over the protein is a common starting point for labeling purified proteins.[9] However, the optimal ratio is empirical and should be determined for your specific protein and desired degree of labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Incomplete reduction of disulfide bonds. 2. Re-oxidation of thiols to disulfides after reductant removal. 3. Presence of residual DTT in the reaction. 4. Sub-optimal pH for the labeling reaction. 5. Hydrolysis of the bromoacetyl group on the labeling reagent. 6. Insufficient molar excess of the labeling reagent. | 1. Increase the concentration of the reducing agent (TCEP or DTT) or the incubation time. 2. Perform the labeling step immediately after removing the reducing agent. Consider working in a degassed buffer. 3. Ensure complete removal of DTT using a desalting column or dialysis. Validate removal if necessary. 4. Increase the pH of the reaction buffer to 8.0-8.5, provided your protein is stable at this pH. 5. Prepare the stock solution of the labeling reagent fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction immediately. 6. Perform a titration experiment with increasing molar excess of the labeling reagent (e.g., 10x, 20x, 50x). |
| High Background or Non-Specific Labeling | 1. Excessive molar excess of the labeling reagent. 2. Reaction pH is too high, leading to reaction with other nucleophilic residues (e.g., lysine, histidine). 3. Inadequate quenching of the reaction. | 1. Reduce the molar excess of the labeling reagent. 2. Lower the reaction pH to 7.5. While the reaction with thiols will be slower, it will be more specific. Bromoacetyl groups are generally more thiol-selective than other reagents like NHS-esters.[1] 3. Add a quenching reagent like L-cysteine or 2-mercaptoethanol at the end of the incubation to consume any unreacted labeling reagent. |
| Protein Aggregation/Precipitation | 1. Over-labeling of the protein. 2. The labeling reagent is altering the protein's solubility characteristics. 3. Protein instability in the chosen reaction buffer. | 1. Decrease the molar excess of the labeling reagent. 2. Try adding solubility-enhancing excipients to the buffer (e.g., arginine, glycerol), if compatible with your downstream application. 3. Screen different buffer systems for your protein's stability prior to labeling. |
| Inconsistent Labeling Results | 1. Inconsistent removal of the reducing agent. 2. Degradation of the labeling reagent stock solution. 3. Variations in reaction time or temperature. | 1. Standardize the protocol for reductant removal, ensuring consistent column equilibration and sample processing times. 2. Prepare fresh stock solutions of the labeling reagent for each experiment. Store any stock solutions under anhydrous conditions at -20°C or -80°C and protected from light. 3. Precisely control the incubation time and temperature for all experiments. |
Experimental Protocols & Workflows
Protocol 1: Protein Reduction and Labeling (TCEP Method)
This protocol is recommended for its simpler workflow, as TCEP does not typically require removal before labeling.
-
Protein Preparation:
-
Dissolve your protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a concentration of 1-5 mg/mL.
-
If your protein buffer contains primary amines (like Tris), exchange it for a phosphate or HEPES-based buffer.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).
-
Add TCEP to the protein solution to a final concentration that is a 10- to 50-fold molar excess relative to the protein.
-
Incubate for 30-60 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
Add the labeling reagent stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching and Purification:
-
(Optional but recommended) Quench the reaction by adding a small molecule thiol like L-cysteine to a final concentration of 10-50 mM to consume any unreacted labeling reagent. Incubate for 15-30 minutes.
-
Remove excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against your desired storage buffer.
-
Protocol 2: Protein Reduction and Labeling (DTT Method with Removal)
This protocol is a robust alternative if TCEP is suspected of causing side reactions.
-
Protein Preparation:
-
Prepare your protein in a reaction buffer as described in Protocol 1.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Add DTT to the protein solution to a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Removal of DTT:
-
Immediately after reduction, remove the DTT using a pre-equilibrated desalting column (e.g., Sephadex G-25) or by buffer exchange using a spin concentrator. The buffer should be degassed to minimize re-oxidation of thiols.
-
-
Labeling Reaction:
-
Proceed immediately with the labeling reaction as described in step 3 of Protocol 1.
-
-
Quenching and Purification:
-
Follow the quenching and purification steps as described in step 4 of Protocol 1.
-
Workflow Diagrams
Caption: TCEP-based labeling workflow.
Caption: DTT-based labeling workflow with removal step.
Caption: Troubleshooting decision tree for low labeling.
References
- Shaunak, S., et al. (2005). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions.
- Royal Society of Chemistry. (2015). Characterisation of the reaction between TCEP and maleimides. RSC Advances, 5, 91643-91648.
- Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
-
ResearchGate. (2012, November 16). Can anyone recommend how to remove DTT from my sample? Retrieved from [Link]
-
University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine, Proteomics Facility. Retrieved from [Link]
-
Boston Children's Hospital. (n.d.). Proteomics Center Useful Protocols. Retrieved from [Link]
-
ResearchGate. (2017, October 4). How to remove DTT after elution to confirm protein functionally? Retrieved from [Link]
Sources
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Protein Precipitation During Labeling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize protein precipitation during labeling reactions. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.
Understanding the Root Causes of Protein Precipitation
Protein precipitation during a labeling reaction is a common and often frustrating issue. It arises from a disruption of the delicate balance of forces that keep a protein soluble and correctly folded in an aqueous environment. The solubility of a protein is dictated by the distribution of hydrophilic and hydrophobic amino acid residues on its surface.[1] Hydrophilic residues interact favorably with water, forming a hydration shell that prevents protein-protein aggregation.[2] Conversely, exposed hydrophobic patches on the protein surface can lead to aggregation as the protein molecules attempt to minimize their contact with water.[1]
Several factors during a labeling reaction can disrupt this stability:
-
Changes in Buffer Conditions (pH and Ionic Strength): The pH of the solution affects the net charge of a protein.[3] At its isoelectric point (pI), a protein has a net charge of zero, which minimizes electrostatic repulsion between molecules and often leads to precipitation.[1] Labeling reactions are frequently performed at a slightly alkaline pH (e.g., 8.0-9.0) to facilitate the reaction with primary amines like lysine, but this can approach the pI of some proteins, increasing the risk of precipitation.[4] Similarly, the ionic strength of the buffer, influenced by salt concentration, can impact protein solubility.[3] High ionic strength can shield charges on protein molecules, reducing electrostatic repulsion and promoting aggregation (salting out).
-
Properties of the Labeling Reagent: The labeling molecule itself can be a source of instability. Many fluorescent dyes are hydrophobic, and their covalent attachment to the protein surface can increase the protein's overall hydrophobicity, leading to aggregation.[4][5] Over-labeling, or attaching an excessive number of label molecules to a single protein, can exacerbate this effect and cause precipitation.[5][6]
-
Presence of Organic Co-solvents: Labeling reagents are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[4] These organic solvents can strip the hydration layer from the protein surface and lower the dielectric constant of the solution, which can destabilize the protein and lead to precipitation.[2][7]
-
High Protein Concentration: While some proteins are more stable at higher concentrations, very high concentrations can increase the likelihood of intermolecular interactions and aggregation, especially if other conditions are suboptimal.[3][4][8]
-
Temperature: Elevated temperatures can provide the energy needed to partially unfold proteins, exposing their hydrophobic cores and promoting aggregation.[4] While labeling reactions are often performed at room temperature or 4°C, temperature fluctuations should be minimized.[8]
-
Mechanical Stress: Vigorous mixing, such as vortexing, can introduce shear stress that may lead to protein denaturation and aggregation.[4]
Proactive Strategies to Prevent Protein Precipitation
A proactive approach is the most effective way to prevent protein precipitation. This involves careful planning and optimization of your labeling reaction conditions.
Optimize Your Buffer System
The buffer is the cornerstone of a successful labeling reaction. A systematic approach to buffer optimization can significantly improve protein solubility and stability.
-
pH: Maintain the pH of the buffer at least one unit away from the protein's isoelectric point (pI).[3] If you must work at a pH close to the pI, consider using additives to enhance solubility.
-
Ionic Strength: The optimal salt concentration is protein-dependent. A screen of different salt concentrations (e.g., 20 mM to 500 mM NaCl) can help identify the ideal ionic strength to maintain solubility.[9]
-
Buffer Type: Not all buffers are created equal. The choice of buffering agent can influence protein stability.[10][11][12] For labeling reactions targeting primary amines (e.g., with NHS esters), avoid amine-containing buffers like Tris, as they will compete with the protein for the labeling reagent.[4][9] Phosphate-buffered saline (PBS) is a common starting point.[13]
Judicious Use of Stabilizing Additives
Incorporating stabilizing additives into your buffer can be a powerful strategy to prevent aggregation.
| Additive Category | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress protein-protein interactions and aggregation.[3][14] |
| Osmolytes/Polyols | Glycerol, Sucrose | 10-50% (v/v) for glycerol, 5-20% (w/v) for sucrose | Stabilize protein structure through preferential hydration and increase solvent viscosity, reducing protein mobility.[3][14] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[3] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates without causing denaturation.[3] |
Control Labeling Stoichiometry
The degree of labeling (DOL), or the ratio of label molecules to protein molecules, is a critical parameter.
-
Start with a Low Molar Coupling Ratio: Begin with a molar excess of the labeling reagent to protein in the range of 10:1 to 40:1 and optimize from there.[13]
-
Aim for an Optimal DOL: For many applications, a DOL of 2-10 for antibodies is a good target, but this should be determined empirically for each protein-label pair.[14] A lower DOL is less likely to cause precipitation.[14]
-
Consider the Label's Properties: If using a hydrophobic dye, consider switching to a more hydrophilic or sulfonated version to reduce the risk of aggregation.[5][15]
Manage Protein Concentration and Co-solvents
-
Lower Protein Concentration: If you encounter precipitation, try performing the labeling reaction at a lower protein concentration.[3][15] The labeled protein can be carefully concentrated after purification if needed.
-
Minimize Organic Co-solvents: Keep the final concentration of organic solvents like DMSO or DMF to a minimum, ideally below 10%.[16] Add the dissolved label to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My protein precipitated immediately after adding the labeling reagent. What should I do?
This is a common issue and often points to a problem with the local concentration of the labeling reagent or the organic solvent it's dissolved in.
-
Troubleshooting Steps:
-
Slow Addition: In your next attempt, add the labeling reagent dropwise to the protein solution while gently stirring.
-
Reduce Co-solvent: Try to dissolve the labeling reagent in the smallest possible volume of organic solvent.
-
Optimize Buffer: Re-evaluate your buffer conditions. The pH might be too close to your protein's pI, or the ionic strength may be suboptimal.
-
Incorporate Additives: Consider adding a stabilizing agent like glycerol or arginine to your buffer before the labeling reaction.[3][14]
-
Q2: The labeling reaction seemed to go well, but my protein precipitated during the purification step. Why is this happening?
Precipitation during purification can be due to the removal of stabilizing components from the reaction buffer or the concentration of the labeled protein.
-
Troubleshooting Steps:
-
Buffer Compatibility: Ensure that the purification buffer (e.g., for size exclusion chromatography) is also optimized for the stability of the labeled protein. It may need to contain the same stabilizing additives as the reaction buffer.
-
Gentle Purification: Use a gentle purification method. Affinity chromatography is often a good choice for tagged proteins.[17][18][19]
-
Avoid Over-concentration: If you are concentrating your labeled protein, do so in a stepwise manner and monitor for any signs of precipitation.
-
Q3: I'm trying to label a new protein and it keeps precipitating. How can I systematically find the best conditions?
For a new protein, a systematic screen of different buffer conditions is highly recommended.
-
Recommended Approach:
-
Buffer Screen: Perform a small-scale buffer screen using a 96-well filter plate format.[20] Test a range of pH values, salt concentrations, and different stabilizing additives.
-
Thermal Shift Assay (TSA): A TSA can be used to assess the thermal stability of your protein in different buffers.[20] Higher melting temperatures (Tm) generally indicate more stable conditions.
-
Solubility Screen: Commercially available solubility and stability screens can provide a wide range of conditions to test.[21][22]
-
Q4: Can the type of label I'm using be the problem?
Absolutely. The physicochemical properties of the label can significantly impact the solubility of the conjugated protein.
-
Considerations:
If you suspect the label is the issue, try to find a more hydrophilic alternative with similar spectral properties.[5]
Experimental Protocols
Protocol 1: Small-Scale Buffer Screen for Optimal Solubility
This protocol allows for the rapid screening of various buffer conditions to identify those that best maintain protein solubility.
-
Prepare a concentrated stock solution of your purified protein.
-
In a 96-well plate, prepare a series of test buffers. Systematically vary one parameter at a time (e.g., pH, salt concentration, or the type and concentration of an additive).
-
Add a small, equal volume of your protein stock to each well.
-
Incubate the plate for a defined period (e.g., 1 hour to overnight) at a relevant temperature (e.g., 4°C or room temperature).
-
Visually inspect each well for signs of precipitation.
-
For a more quantitative assessment, centrifuge the plate and carefully transfer the supernatant to a new plate.
-
Quantify the protein concentration in the supernatant using a suitable method (e.g., Bradford assay or A280).
-
The buffer conditions that yield the highest soluble protein concentration are the most promising for your labeling reaction.
Protocol 2: Determining the Degree of Labeling (DOL)
Accurately determining the DOL is crucial for reproducible labeling and for troubleshooting precipitation issues.
-
Measure the absorbance of your purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and the Correction Factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at Amax.
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Amax / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its Amax.
-
-
Calculate the DOL:
-
DOL = Label Concentration / Protein Concentration
-
Visualizing the Workflow
Logical Flow for Troubleshooting Protein Precipitation
Caption: A logical workflow for troubleshooting protein precipitation during labeling reactions.
Key Factors Influencing Protein Solubility
Caption: Key factors influencing the equilibrium between soluble and precipitated protein.
References
-
Wikipedia. Protein precipitation. [Link]
-
ResearchGate. How do you protect proteins from precipitation and degradation? (2014-10-18). [Link]
-
G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019-01-29). [Link]
-
ResearchGate. Why is my protein precipitating after fluorescent labeling? (2016-01-13). [Link]
-
PMC. Rational Design of Solution Additives for the Prevention of Protein Aggregation. [Link]
-
Biology Stack Exchange. How to prevent protein precipitation? (2012-09-10). [Link]
-
Let's Talk Academy. How Organic Solvents Affect Protein Precipitation: Key Insights. (2025-04-13). [Link]
-
Molecular Devices. Optimizing the labeling of proteins. [Link]
-
Hampton Research. Solubility & Stability Screen. [Link]
-
PMC. Transforming protein-polymer conjugate purification by tuning protein solubility. (2019-10-17). [Link]
-
BQC - Bioquochem. Principals of various protein precipitation methods. (2021-10-04). [Link]
-
ResearchGate. What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? (2016-01-20). [Link]
-
Amerigo Scientific. Protein Solubility Screening. [Link]
-
Technology Networks. Optimizing the Labeling of Proteins. (2011-12-01). [Link]
-
G-Biosciences. Organic Solvent Extraction of Proteins. (2018-12-11). [Link]
-
OPS Diagnostics. Maintaining protein stability through buffers, freezing, and lyophilization. [Link]
-
PubMed. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021-03-18). [Link]
-
G-Biosciences. Protein Storage For Protein Stability And Less Protein Degradation. (2018-01-23). [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. [Link]
-
PMC. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]
-
ACS Publications. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021-03-03). [Link]
-
Cytiva. Tagged Protein Purification. (2024-05-30). [Link]
-
Alpha Lifetech. Comprehensive Guidelines to Protein Production and Purification. (2024-10-30). [Link]
Sources
- 1. Protein precipitation - Wikipedia [en.wikipedia.org]
- 2. bioquochem.com [bioquochem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Comprehensive Guidelines to Protein Production and Purification - Alpha Lifetech [alpha-lifetech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. Protein Solubility Screening - Amerigo Scientific [amerigoscientific.com]
Validation & Comparative
Verifying Covalent Modification by Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of covalent protein modifications is paramount for understanding drug mechanism of action, validating target engagement, and developing novel therapeutics. Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an electrophilic reagent designed to covalently label proteins, and mass spectrometry stands as the gold standard for verifying and mapping these modifications. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches with other alternatives for validating covalent modification by this reagent, complete with supporting experimental rationale and detailed protocols.
The Chemistry of Covalent Labeling with this compound
This compound belongs to the class of α-haloacetyl reagents. The reactive center is the carbon atom of the bromoacetyl group, which is highly electrophilic. This electrophilicity drives a nucleophilic substitution (SN2) reaction with electron-rich amino acid side chains on a target protein.
The primary target for bromoacetyl groups is the thiol side chain of cysteine residues, which are highly nucleophilic, especially at a pH above their pKa (~8.3) where the thiolate anion (S-) is the dominant species.[1] The reaction results in the formation of a stable thioether bond.[2][3] While cysteine is the most common target, other nucleophilic residues such as histidine (imidazole ring) and lysine (ε-amino group) can also be modified, particularly at higher pH values (pH > 8.5) and with an excess of the labeling reagent.[1]
The mass of the modifying group from this compound (assuming displacement of the bromine atom) is 214.02 Da. This calculated mass shift is a critical parameter for the mass spectrometry-based identification of modified peptides.
Caption: Covalent modification of a cysteine residue by this compound.
Mass Spectrometry: The Definitive Tool for Verification
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for identifying and localizing covalent modifications on proteins.[4] It provides direct evidence of the covalent adduct by measuring the mass of the modified protein or its constituent peptides. Two primary MS-based strategies are employed: top-down and bottom-up proteomics.
Top-Down Proteomics: A Holistic View
In top-down proteomics, the intact modified protein is introduced into the mass spectrometer. This approach provides a global view of the modification, allowing for the determination of the overall stoichiometry of labeling (the ratio of modified to unmodified protein).[5]
Advantages:
-
Provides the exact mass of the intact modified protein.
-
Enables the determination of the modification stoichiometry.
-
Preserves information about combinatorial modifications on the same protein molecule.
Disadvantages:
-
Technically challenging for large or complex proteins.
-
Lower sensitivity compared to bottom-up approaches.
-
Localization of the modification site can be difficult.
Bottom-Up Proteomics: Deep and Precise Mapping
Bottom-up, or "shotgun," proteomics is the more common approach for characterizing covalent modifications.[5] The modified protein is enzymatically digested into smaller peptides (typically using trypsin), which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting fragmentation spectra are searched against a protein sequence database to identify the modified peptides and pinpoint the exact site of modification.
Advantages:
-
High sensitivity and suitable for complex samples.
-
Precise localization of the modification site.
-
Compatible with a wide range of protein sizes and types.
Disadvantages:
-
Information about combinatorial modifications on the same protein is lost.
-
Incomplete sequence coverage can lead to missed modifications.
A Comparative Look: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is the definitive method, other techniques can provide complementary information or be used for initial screening.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine the mass of the modified protein or peptides.[4] | High sensitivity and specificity, precise localization of modification, applicable to complex mixtures. | Requires specialized instrumentation and expertise in data analysis. |
| SDS-PAGE with Autoradiography or Fluorescence | If the reagent is radiolabeled or fluorescently tagged, SDS-PAGE can visualize the labeled protein. | Simple, widely available, good for initial screening of labeling. | Indirect evidence of covalent modification, no information on the modification site, requires a tagged reagent. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the modified protein. | Unambiguous identification and localization of the modification site. | Requires a crystallizable protein, time-consuming, may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can detect changes in the chemical environment of amino acids upon modification. | Provides detailed structural information in solution. | Requires high concentrations of pure protein, challenging for large proteins, requires isotopic labeling for detailed analysis. |
Experimental Workflow: A Step-by-Step Guide to Mass Spectrometry Verification
This section provides a detailed protocol for the verification of covalent modification using a bottom-up proteomics approach.
Caption: A typical bottom-up proteomics workflow for verifying covalent modification.
Part 1: Sample Preparation
-
Protein Labeling:
-
Incubate the target protein with this compound at a suitable molar excess (e.g., 10-fold) in a compatible buffer (e.g., PBS, pH 7.4-8.0).
-
The reaction time and temperature should be optimized, but a typical starting point is 1-2 hours at room temperature.
-
Include a control sample where the protein is incubated without the labeling reagent.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled and control proteins in a buffer containing 8 M urea or 6 M guanidine hydrochloride to unfold the protein and expose all residues.
-
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation. This step is crucial to ensure that any unreacted cysteines are capped.
-
-
Enzymatic Digestion:
-
Dilute the denatured protein solution to reduce the urea concentration to below 2 M, which is compatible with trypsin activity.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Part 2: LC-MS/MS Analysis
-
nanoLC Separation:
-
Resuspend the cleaned peptides in a buffer compatible with the LC system (e.g., 0.1% formic acid in water).
-
Inject the peptides onto a reverse-phase nano-liquid chromatography (nanoLC) system coupled to the mass spectrometer. The peptides will be separated based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
In DDA, the instrument performs a full MS1 scan to detect the precursor ions (peptides).
-
The most intense precursor ions are then selected for fragmentation (MS/MS) to generate fragment ions.
-
Part 3: Data Analysis
-
Database Search:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Crucially, specify the mass shift of the covalent modification (214.02 Da) as a variable modification on cysteine, histidine, and lysine residues. Also, include other potential modifications like carbamidomethylation of cysteine (from IAA) and oxidation of methionine.
-
-
Peptide Identification and Modification Site Localization:
-
The search engine will identify the peptides present in the sample and provide a confidence score for each identification.
-
For modified peptides, the software will pinpoint the specific amino acid residue that carries the modification based on the pattern of fragment ions in the MS/MS spectrum.
-
-
Quantification:
-
The relative abundance of the modified versus unmodified peptides can be quantified to estimate the efficiency of the labeling reaction. This can be done using label-free quantification or by incorporating isotopic labels.
-
Conclusion: Ensuring Scientific Integrity through Rigorous Verification
Verifying covalent modification by novel reagents like this compound is a critical step in chemical biology and drug discovery. Mass spectrometry, particularly through a bottom-up proteomics approach, provides the most robust and detailed evidence of this modification. By following a well-controlled experimental workflow and employing rigorous data analysis, researchers can confidently identify the sites of covalent adduction and gain crucial insights into the molecular interactions of their compounds. This guide serves as a foundational framework for designing and executing these essential experiments, ensuring the scientific integrity of the resulting data.
References
-
Domingues, M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]
-
Compaan, D. M., & Barford, D. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Molecular Biology, 305, 249-268. [Link]
-
Zhang, J., et al. (2017). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 22(12), 2187. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
-
Zhang, H., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-720. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 5. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing the Reactivity of Bromoacetyl vs. Iodoacetyl Groups for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a fundamental technique. It enables a vast array of applications, from tracking proteins in cellular pathways to constructing antibody-drug conjugates. Among the arsenal of chemical tools available, haloacetyl reagents—specifically those containing bromoacetyl and iodoacetyl functional groups—are mainstays for targeting the nucleophilic thiol side chain of cysteine residues.
The choice between a bromoacetyl and an iodoacetyl group, while seemingly subtle, can have significant implications for the efficiency, specificity, and overall success of a protein labeling experiment. This guide provides an in-depth, objective comparison of these two functional groups, grounded in chemical principles and supported by experimental protocols, to empower researchers to make informed decisions for their specific applications.
The Underlying Chemistry: A Shared Mechanism
Both bromoacetyl and iodoacetyl groups label proteins via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this reaction, the deprotonated thiol group of a cysteine residue, the thiolate anion (-S⁻), acts as the nucleophile.[2][3] This highly reactive species attacks the electrophilic carbon atom adjacent to the carbonyl group (the α-carbon) of the haloacetyl reagent. The reaction results in the displacement of the halide ion (bromide or iodide) and the formation of a highly stable, irreversible thioether bond between the protein and the labeling reagent.[1][4][5]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A slightly alkaline pH, typically between 7.5 and 8.5, is optimal because it promotes the deprotonation of the cysteine's sulfhydryl group (pKa ~8.5) to the more nucleophilic thiolate form, thereby accelerating the rate of the SN2 reaction.[3][5][6]
Head-to-Head Comparison: Reactivity and Specificity
While the mechanism is identical, the reactivity of the two groups differs significantly. This difference is primarily governed by the nature of the halogen, which functions as the leaving group in the SN2 reaction.
Reactivity: Iodide (I⁻) is a better leaving group than bromide (Br⁻) because it is a larger, more polarizable, and weaker base. Consequently, iodoacetyl groups are generally more reactive than their bromoacetyl counterparts .[2] This higher reactivity allows labeling reactions with iodoacetyl reagents to proceed more rapidly and often to completion with a lower excess of the labeling reagent compared to bromoacetyl reagents.
Specificity and Side Reactions: The primary target for both reagents is the thiol group of cysteine.[1][7] However, under certain conditions, side reactions with other nucleophilic amino acid residues can occur. These off-target modifications are more prevalent at higher pH values and when a large excess of the labeling reagent is used.[1][8] Common off-target residues include:
-
Histidine: The imidazole ring can be alkylated.
-
Methionine: The thioether side chain can be alkylated.[1][9]
-
Lysine: The primary amine of the side chain can react, especially at pH > 8.5.[1][6]
-
N-terminus: The alpha-amino group of the protein can also be a target.[1]
Due to its higher intrinsic reactivity, the iodoacetyl group may have a slightly greater propensity for these side reactions if the experimental conditions are not carefully controlled. Furthermore, iodoacetyl reagents can release free iodine, which has the potential to react with tyrosine, histidine, and tryptophan residues.[4] Therefore, it is a standard and critical practice to perform labeling reactions with iodoacetyl reagents in the dark or under subdued light to prevent this phenomenon.[4][9]
| Feature | Bromoacetyl Group | Iodoacetyl Group |
| Relative Reactivity | Moderate to High | High[2] |
| Primary Target | Cysteine (Thiol Group)[1] | Cysteine (Thiol Group)[5] |
| Optimal Reaction pH | 7.5 - 8.5 | 7.5 - 8.5[6][8] |
| Bond Formed | Stable Thioether[7] | Stable Thioether[4][5] |
| Bond Stability | Highly Stable, Irreversible[6] | Highly Stable, Irreversible[10] |
| Potential Off-Targets | Histidine, Lysine, Methionine[1] | Histidine, Lysine, Methionine, Tyrosine[1][4] |
| Key Consideration | May require longer incubation or higher concentration than iodoacetyls. | Higher reactivity may increase off-target risk if not controlled. Reactions must be protected from light.[4] |
Experimental Design and Protocols
A successful labeling strategy requires careful planning and execution. The general workflow is consistent for both bromoacetyl and iodoacetyl reagents, involving protein preparation (including reduction of disulfide bonds), the labeling reaction itself, quenching of unreacted reagent, and finally, purification and analysis of the conjugate.
Protocol 1: Protein Labeling with an Iodoacetyl Reagent
This protocol provides a general framework for labeling a protein with an iodoacetyl-functionalized molecule (e.g., a fluorescent dye or biotin). Optimization is essential for each specific protein and reagent.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH of 7.5-8.5 (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8.0). The buffer must be free of thiol-containing compounds like DTT.
-
If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 5-10 mM final concentration of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.
-
Crucially, remove the excess reducing agent. This is typically done using a desalting column or through dialysis against the labeling buffer. Failure to remove the reducing agent will result in it reacting with and consuming the iodoacetyl reagent.
-
-
Labeling Reaction:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the iodoacetyl reagent in a dry, water-miscible solvent like DMF or DMSO.[1] Iodoacetamide solutions are unstable and should always be prepared fresh.
-
Add a 10- to 20-fold molar excess of the iodoacetyl reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature. This step must be performed in the dark to prevent the formation of free iodine.[4]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small-molecule thiol (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration approximately 10-fold higher than the initial iodoacetyl reagent concentration.[1] Incubate for 15-30 minutes.
-
Purify the labeled protein from the unreacted reagent and quenching agent using size-exclusion chromatography, dialysis, or a suitable protein purification column.
-
Protocol 2: Protein Labeling with a Bromoacetyl Reagent
The protocol for bromoacetyl labeling is nearly identical to that for iodoacetyl labeling, with potential adjustments to reaction time and concentration to account for its lower reactivity.
-
Protein Preparation: Follow Step 1 from Protocol 1.
-
Labeling Reaction:
-
Prepare a fresh stock solution of the bromoacetyl reagent as described in Protocol 1, Step 2.
-
Add a 10- to 30-fold molar excess of the bromoacetyl reagent to the protein solution. A slightly higher molar excess or longer incubation time may be necessary compared to iodoacetyl reagents.
-
Incubate the reaction for 2-4 hours at room temperature. While not as critical as with iodoacetyls, protecting the reaction from strong light is good practice.
-
-
Quenching and Purification: Follow Step 3 from Protocol 1.
Validation: A Non-Negotiable Step
Regardless of the chosen reagent, validation of the labeling reaction is essential. Mass spectrometry is the gold standard for confirming the site of modification and determining labeling efficiency. A bottom-up proteomics approach, involving digestion of the labeled protein followed by LC-MS/MS analysis, can precisely identify which cysteine residues have been modified by observing the expected mass shift in the resulting peptide fragments.[6]
Conclusion and Recommendations
The choice between bromoacetyl and iodoacetyl functional groups is a strategic one based on the specific demands of the experiment.
-
Iodoacetyl groups are the preferred choice for most applications due to their higher reactivity , which ensures faster and more efficient labeling, often under milder conditions.[2] They are ideal when rapid conjugation is a priority. However, this reactivity necessitates careful control over pH and reagent stoichiometry to maintain specificity, and the absolute requirement to protect the reaction from light must be respected.
-
Bromoacetyl groups , being moderately less reactive, can offer an advantage in systems where off-target reactions are a significant concern. The slower reaction kinetics can provide a wider experimental window for optimization and control. This may be beneficial when working with proteins that have multiple, similarly reactive nucleophilic sites where subtle differences in reactivity can be exploited to achieve greater selectivity.
Ultimately, the stability of the resulting thioether bond is a key strength of both reagents, making them superior to alternatives like maleimides when irreversible conjugation is required.[6][8] For any given project, the optimal choice will be revealed through empirical testing, balancing the need for rapid, efficient labeling with the demand for high specificity.
References
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. Available at: [Link]
-
FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. SfRBM. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. Available at: [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. National Institutes of Health. Available at: [Link]
-
Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. National Institutes of Health. Available at: [Link]
-
Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. SpringerLink. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
Beyond the Thiol-Maleimide Michael Addition: A Superior Approach to Stable Bioconjugation with Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical linkage is paramount. It dictates not only the efficiency of the conjugation reaction but, more critically, the stability and ultimate in vivo fate of the resulting biomolecule. For decades, the thiol-maleimide Michael addition has been a workhorse for cysteine-specific modification. However, its inherent instability, arising from the susceptibility of the thiosuccinimide linkage to retro-Michael reactions and hydrolysis, represents a significant liability, particularly for therapeutics like antibody-drug conjugates (ADCs) where premature payload release can lead to off-target toxicity and reduced efficacy.[1][2]
This guide presents a comprehensive comparison of the traditional maleimide-based approach with a superior alternative: the use of α-haloacetyl reagents, specifically Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate. We will delve into the mechanistic underpinnings of each chemistry, provide a quantitative comparison of their performance, and equip you with the experimental framework to validate these advantages in your own laboratory.
The Achilles' Heel of Maleimides: An Unstable Alliance
Maleimides react with thiols via a Michael addition, forming a thiosuccinimide bond.[3] While this reaction is rapid and highly selective for cysteine residues at a physiological pH of 6.5-7.5, the resulting linkage is often transient.[3] Under physiological conditions, the thiosuccinimide adduct is prone to a retro-Michael reaction, where the bond breaks, and the maleimide is free to react with other thiols, such as glutathione, a highly abundant tripeptide in the circulatory system.[4][5] This "payload migration" can lead to a loss of therapeutic agent from the intended target and potential off-target toxicities.[4] Furthermore, the thiosuccinimide ring is susceptible to hydrolysis, which, while it can stabilize the linkage, introduces another layer of complexity and potential heterogeneity to the conjugate.[6][7]
The Bromoacetyl Advantage: Forging an Irreversible Thioether Bond
In contrast, this compound and other α-haloacetyl reagents react with thiols through a robust SN2 nucleophilic substitution mechanism. This reaction results in the formation of a highly stable, irreversible thioether bond.[8] This inherent stability is the cornerstone of the advantage offered by this class of reagents, ensuring that the conjugated payload remains firmly attached to the target biomolecule.
While the reaction with bromoacetyl groups generally proceeds optimally at a slightly higher pH (typically 7.5-9.0) compared to maleimides, this property can be strategically exploited.[9][10] The differential pH reactivity allows for sequential conjugation strategies where a maleimide can be reacted at a lower pH, followed by the reaction of a bromoacetyl reagent at a higher pH, enabling the site-specific labeling of a biomolecule with two different payloads.[9][10]
Head-to-Head Comparison: Performance Metrics
The selection of a bioconjugation reagent should be a data-driven decision. The following table summarizes the key performance indicators for this compound (representing bromoacetyl reagents) and maleimides.
| Parameter | This compound | Maleimides |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Optimal Reaction pH | 7.5 - 9.0[9][10] | 6.5 - 7.5[3] |
| Bond Formed | Thioether (highly stable, irreversible) [8] | Thiosuccinimide (susceptible to retro-Michael reaction)[1] |
| Bond Stability | High ; not susceptible to thiol exchange.[8] | Moderate to Low ; prone to retro-Michael reaction and hydrolysis.[1][4] |
| Reaction Kinetics | Moderate | Fast[11] |
| Off-Target Reactivity | Potential for reaction with histidine and lysine at elevated pH, but generally high thiol selectivity under controlled conditions.[9][10] | Highly selective for thiols within the optimal pH range.[3] |
The Thiophene Moiety: A Potential for Enhanced Properties
While the core advantage of this compound lies in its bromoacetyl functionality, the thiophene-2-carboxylate scaffold may offer additional benefits. Thiophene-based structures are known for their unique electronic properties and relative stability.[12] The aromatic nature of the thiophene ring can contribute to a well-defined linker geometry, potentially influencing the pharmacokinetics and overall performance of the bioconjugate. Further experimental investigation is warranted to fully elucidate the specific contributions of this heterocyclic system.
Visualizing the Chemistry: Reaction Mechanisms
To appreciate the fundamental differences in these conjugation strategies, it is instructive to visualize their reaction mechanisms.
Figure 1. Comparison of the reaction of a protein thiol with this compound (left) forming a stable thioether bond, and a maleimide (right) forming a thiosuccinimide adduct susceptible to a retro-Michael reaction.
Experimental Protocol: Site-Specific Protein Modification
The following protocol provides a general framework for the site-specific modification of a cysteine residue in a protein using this compound.
1. Protein Preparation and Prerequisite: Site-Directed Mutagenesis
For proteins lacking a solvent-accessible cysteine at the desired modification site, site-directed mutagenesis is the first critical step.[13][14]
-
Design: Identify a suitable residue for substitution with cysteine based on the protein's three-dimensional structure. The chosen site should be solvent-accessible and not critical for protein folding or function.
-
Mutagenesis: Perform site-directed mutagenesis using standard molecular biology techniques to introduce the cysteine codon into the gene of interest.
-
Expression and Purification: Express the mutant protein and purify it to homogeneity.
2. Conjugation Reaction
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column. The protein should be in a suitable buffer, typically at a pH between 7.5 and 9.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature or 4°C for 1 to 4 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetyl-L-cysteine or 2-mercaptoethanol, to react with any excess bromoacetyl reagent.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.
3. Validation of Conjugation: A Self-Validating System
Thorough characterization is essential to confirm successful and site-specific conjugation.
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein conjugate.[8][15] An increase in mass corresponding to the addition of the linker-payload confirms conjugation.
-
Peptide Mapping: To confirm the site of conjugation, digest the protein conjugate with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] The modified peptide will exhibit a characteristic mass shift, and MS/MS fragmentation will pinpoint the exact cysteine residue that has been modified.
Sources
- 1. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 13. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. Mass Spectrometry Analysis of Protein Conjugates_Protein Conjugate Mass Spectrometry Analysis_Mass Spectrometry Testing of Protein Conjugates | Baitai Paike Biotechnology [en.biotech-pack.com]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate for covalent protein modification
Introduction: The Power of Irreversible Bonds in Biology and Medicine
Covalent protein modification is a cornerstone of chemical biology and modern drug discovery, enabling researchers to elucidate protein function, map interactions, and develop highly potent and selective therapeutics.[1] The fundamental principle involves an electrophilic "warhead" on a small molecule that forms a stable, covalent bond with a nucleophilic amino acid residue on a target protein.[2] This strategy has led to the development of Targeted Covalent Inhibitors (TCIs), a class of drugs that offer distinct advantages, including prolonged pharmacodynamic effects, high potency, and the ability to overcome drug resistance.[3][4]
Historically, reagents featuring a haloacetyl group, such as Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, have been widely used for their reliable reactivity.[5] The bromoacetyl moiety readily undergoes an SN2 reaction with nucleophilic side chains, most notably the thiol of cysteine.[6] However, the high reactivity of haloacetyls can sometimes lead to off-target modifications, prompting the development of a diverse arsenal of alternative covalent warheads with tunable reactivity and improved selectivity.
This guide provides a comparative analysis of key alternatives to haloacetyl-based reagents. We will delve into their mechanisms, compare their performance based on experimental data, and provide validated protocols to empower researchers in selecting and applying the optimal tool for their specific biological questions.
The Benchmark: Understanding Haloacetyl Chemistry
The bromoacetyl group is a classic α-halocarbonyl electrophile. Its reactivity is primarily directed towards cysteine residues, whose thiolate form (S⁻) is the most potent nucleophile among the canonical amino acids under physiological conditions.[7][8] The reaction proceeds via a direct alkylation, forming a stable thioether bond.
While effective, the utility of haloacetyls is tempered by several considerations:
-
Reactivity vs. Selectivity: Their intrinsic reactivity can lead to modification of other nucleophilic residues like histidine, lysine, and methionine, especially if a highly reactive cysteine is not accessible.
-
Stability: The resulting thioether bond is highly stable and effectively irreversible, which is desirable for permanent labeling but unsuitable for applications requiring cleavable linkages.
The quest for greater control over these parameters has driven innovation in covalent modifier design.
Figure 1: Comparison of reaction mechanisms for a haloacetyl reagent and a Michael acceptor with a protein cysteine residue.
A Comparative Guide to Alternative Covalent Warheads
The modern toolkit for covalent modification extends far beyond haloacetyls. The choice of warhead is a critical experimental decision, dictated by the target residue, desired bond stability, and the biological context of the experiment.
Cysteine-Reactive Alternatives
Cysteine remains the most popular target for covalent modification due to the unique nucleophilicity of its thiol side chain and its relatively low abundance in proteins.[6][7]
-
Michael Acceptors (Acrylamides, Vinyl Sulfones, Maleimides): This is the most prominent class of alternatives. These groups contain an electron-deficient double bond that reacts with the cysteine thiol via a conjugate (Michael) addition.[9]
-
Acrylamides: Offer a good balance of reactivity and selectivity. They are generally less reactive than maleimides, which can be advantageous for reducing off-target effects. Acrylamides are the warhead of choice in several FDA-approved TCIs, such as osimertinib.[2]
-
Vinyl Sulfones/Sulfonamides: Similar to acrylamides, they form stable thioether bonds. Their reactivity can be tuned by modifying the electronic properties of the sulfone group.[10]
-
Maleimides: Highly reactive towards thiols, enabling rapid and efficient labeling.[8] However, this high reactivity can lead to lower selectivity. The resulting thioether linkage can also undergo hydrolysis, particularly at higher pH.[9]
-
-
Pyridyl Disulfides: These reagents react with thiols through a disulfide exchange mechanism, forming a new disulfide bond with the protein.[11] A key advantage is that this bond is reversible upon treatment with a reducing agent like DTT or TCEP. This feature is invaluable for applications like affinity purification where the modified protein needs to be released.[9]
-
Sulfonyl Fluorides: While also known to react with other nucleophiles, sulfonyl fluorides can be engineered to target cysteines, forming a stable sulfonate ester-like linkage.
Lysine-Reactive Alternatives
Targeting lysine has emerged as a powerful strategy, especially since lysine residues are often found in functionally important sites like enzyme active sites and protein-protein interfaces.[12] A key challenge is that the lysine side chain is typically protonated at physiological pH (pKa ~10.4), rendering it non-nucleophilic.[12] Successful lysine targeting relies on either a local protein microenvironment that lowers the pKa or a reagent that binds tightly first, positioning the warhead for reaction.[10]
-
Activated Esters (NHS Esters): N-Hydroxysuccinimide (NHS) esters are classic reagents for labeling primary amines on lysine residues and the protein N-terminus. The reaction forms a stable amide bond and is typically performed at a slightly alkaline pH (>8.0) to deprotonate the amine.[6][11]
-
Sulfonyl Fluorides: These are highly effective for targeting lysines, forming a stable sulfonamide bond. Their reactivity is often pH-dependent.[13]
-
Salicylaldehydes: These reagents react with lysine to form a reversible imine (Schiff base). The ortho-hydroxyl group stabilizes the imine, leading to a significantly longer residence time compared to a simple aldehyde. This reversible covalent interaction is a promising strategy for developing probes and therapeutics with tunable target engagement.[10][14]
Head-to-Head Performance Comparison
The selection of a covalent modifier should be data-driven. The table below summarizes key performance characteristics of the discussed alternatives.
| Warhead Class | Target Residue(s) | Bond Type | Reversibility | Relative Reactivity | Key Advantages | Considerations |
| Haloacetyls | Cys >> His, Lys | Thioether | Irreversible | High | Well-established chemistry | Potential for off-target reactivity |
| Acrylamides | Cys | Thioether | Irreversible | Moderate | Good balance of reactivity & selectivity; clinically validated | Slower reaction kinetics than maleimides |
| Maleimides | Cys | Thioether | Irreversible | Very High | Rapid and efficient labeling | High reactivity can reduce selectivity; adduct can hydrolyze |
| Vinyl Sulfones | Cys | Thioether | Irreversible | Moderate | Stable adduct; tunable reactivity | Can exhibit slower kinetics |
| Pyridyl Disulfides | Cys | Disulfide | Reversible | Moderate | Reversible linkage allows for cleavage | Bond is sensitive to reducing agents |
| NHS Esters | Lys , N-terminus | Amide | Irreversible | Moderate | Specific for primary amines | Requires pH > 8 for optimal reaction |
| Sulfonyl Fluorides | Lys, Tyr, Ser, Cys | Sulfonamide/Sulfonate | Irreversible | Moderate | Can target multiple nucleophiles | Selectivity can be challenging to achieve |
| Salicylaldehydes | Lys | Imine | Reversible | Low | Reversible covalent; tunable residence time | Lower stability than irreversible bonds |
Experimental Workflows & Protocols
Achieving successful and specific covalent modification requires careful experimental design and rigorous validation. Mass spectrometry (MS) is the gold standard for confirming the site and extent of labeling.[15][16]
Sources
- 1. Selective Covalent Modification of Proteins - ChemistryViews [chemistryviews.org]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine - Wikipedia [en.wikipedia.org]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine-Focused Covalent Library - Enamine [enamine.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Thioether Bonds Formed by Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly for antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linker connecting the payload to the biomolecule is a cornerstone of safe and effective design. An unstable linker can lead to premature payload release, causing systemic toxicity and reducing the therapeutic index. This guide provides an in-depth assessment of the thioether bond formed via the reaction of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate with a thiol, such as the side chain of a cysteine residue. We will compare its stability against the widely used maleimide-thiol adduct and provide the experimental framework necessary for this evaluation.
The Chemistry: Bromoacetyl vs. Maleimide Linkages
The formation of a thioether bond is a common strategy in bioconjugation. The two most prevalent electrophilic partners for thiols are α-haloacetamides (like our bromoacetyl compound) and maleimides.
-
Bromoacetyl Chemistry : The reaction of a bromoacetyl group with a thiol proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The thiol, acting as a nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable, irreversible thioether bond. This reaction is highly selective for thiols under controlled pH conditions.[1]
-
Maleimide Chemistry : Maleimides react with thiols via a Michael addition. While this reaction is rapid and efficient at neutral pH, the resulting succinimide thioether linkage is susceptible to a reverse Michael reaction.[2] This reversibility is a significant liability, especially in the physiological environment where high concentrations of thiols like glutathione and albumin can facilitate thiol exchange, leading to deconjugation.[3][4]
dot
Caption: Reaction schemes for bromoacetyl and maleimide conjugation.
Factors Influencing Thioether Bond Stability
The stability of any covalent linkage in a biological system is influenced by several environmental factors.[5]
-
pH : The reactivity of thiols is highly pH-dependent. The nucleophilic species is the thiolate anion (S⁻), which becomes more prevalent as the pH increases above the thiol's pKa (typically ~8.5 for cysteine).[6] Bromoacetyl groups react more efficiently at slightly alkaline pH (e.g., 7.5-9.0), whereas maleimides react optimally at a lower pH of 6.5-7.5 to minimize hydrolysis of the maleimide ring itself.[1][3] The thioether bond formed from the bromoacetyl reaction is stable across a wide pH range, unlike the maleimide adduct which is more prone to elimination at higher pH.
-
Redox Environment : The cytoplasm has a reducing environment with millimolar concentrations of glutathione (GSH), a small-molecule thiol.[7] This high concentration of a competing thiol can drive the retro-Michael reaction of maleimide adducts, leading to payload exchange.[8] The thioether bond from a bromoacetyl linker is not susceptible to this exchange mechanism, making it significantly more stable in a reducing environment.[9]
-
Steric and Electronic Effects : The structure of the reagents can influence stability. The thiophene ring in this compound may impart specific electronic properties to the adjacent amide and thioether bond, though this effect is generally secondary to the inherent chemical nature of the thioether linkage itself.
Comparative Stability Data
The superior stability of haloacetamide-derived thioether bonds over maleimide-derived ones is well-documented. Studies have shown that while maleimide-based ADCs can release their payload in plasma, ADCs made with α-bromoacetamide linkers exhibit excellent plasma stability with no measurable systemic drug release over extended periods.[9]
| Linker Chemistry | Stability Challenge | Mechanism | In Vitro Half-Life (Human Plasma) | Reference |
| Bromoacetyl-Thiol | High | Irreversible SN2 Reaction | > 2 weeks (no measurable release) | [9] |
| Maleimide-Thiol | Moderate to Low | Reversible Retro-Michael Addition | Hours to Days (site-dependent) | [4][10] |
Note: The data presented are representative values synthesized from literature to illustrate the comparative stability. Actual half-life is dependent on the specific antibody, conjugation site, and payload.
Experimental Protocols for Stability Assessment
To empirically validate the stability of the thioether bond, a series of standardized, self-validating experiments must be performed.
dot
Caption: Experimental workflow for assessing bioconjugate stability.
Protocol 1: Synthesis of Thiol-Reactive Conjugate
This protocol details the conjugation of a model protein (e.g., a monoclonal antibody, mAb) with this compound linked to a payload.
-
Protein Preparation : If necessary, reduce interchain disulfide bonds of the mAb using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free cysteine thiols. Immediately desalt the reduced mAb into a dégazzed, nitrogen-purged conjugation buffer (e.g., 50 mM Phosphate buffer, 2 mM EDTA, pH 7.8).
-
Rationale: TCEP is used as it is less prone to side reactions than DTT. The buffer is degassed and kept under inert gas to prevent re-oxidation of the thiols.
-
-
Linker-Payload Preparation : Dissolve the this compound-payload construct in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction : Add a 5-10 fold molar excess of the linker-payload solution to the reduced mAb solution. Gently mix and incubate at room temperature or 4°C for 2-4 hours.
-
Rationale: A molar excess drives the reaction to completion. The temperature is controlled to balance reaction rate with protein stability.[11]
-
-
Quenching : Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture and incubate for 30 minutes.
-
Rationale: This step is critical to cap any unreacted bromoacetyl groups, preventing them from reacting during the stability assay or storage.
-
-
Purification : Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, quenching agent, and any aggregated protein. The final ADC should be in a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization : Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[12]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the conjugate in a physiologically relevant matrix.
-
Preparation : Dilute the purified ADC to a final concentration of 1 mg/mL in fresh human plasma. Prepare a parallel control sample by diluting the ADC in PBS, pH 7.4.
-
Incubation : Incubate both the plasma and PBS samples in a temperature-controlled incubator at 37°C.
-
Time-Point Sampling : At designated time points (e.g., 0, 4, 24, 48, 96 hours, and 7, 14 days), withdraw an aliquot from each incubation mixture. Immediately quench any enzymatic activity by adding an equal volume of an organic solvent like acetonitrile or by freezing at -80°C.
-
Rationale: 37°C mimics physiological temperature. Multiple time points are essential to establish a degradation kinetic profile.
-
-
Sample Preparation for Analysis : For the plasma samples, a sample cleanup step such as protein A affinity capture or solid-phase extraction may be necessary to isolate the ADC from the bulk of plasma proteins before analysis.
Protocol 3: Analytical Method for Stability Quantification
A stability-indicating analytical method is required to separate and quantify the intact ADC from released payload or other degradation products.[13] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a powerful tool for this.[12]
-
Chromatographic System : Use a C4 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phases :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient : Develop a linear gradient from ~20% B to ~60% B over 20-30 minutes to elute the ADC and any related species.
-
Detection : Monitor the elution profile using UV detection (e.g., at 280 nm for the protein and a specific wavelength for the payload if it has a chromophore). Couple the output to a high-resolution mass spectrometer to identify the species in each peak.
-
Quantification : The stability is assessed by measuring the decrease in the peak area of the intact ADC over time relative to the t=0 time point. The appearance of peaks corresponding to the free payload-linker can also be monitored to confirm the degradation pathway.
Conclusion and Recommendations
The thioether bond formed from the reaction of this compound with a cysteine thiol offers superior stability compared to the more commonly used maleimide-thiol linkage. Its irreversible nature prevents the thiol-exchange reactions that plague maleimide-based conjugates in the reducing environment of the bloodstream.[9] This enhanced stability translates directly to a more predictable pharmacokinetic profile, reduced off-target toxicity, and potentially a wider therapeutic window.
For drug development professionals, the choice of linker chemistry is a critical decision. While maleimide chemistry offers faster reaction kinetics at neutral pH, the evidence strongly supports the use of haloacetamide-based linkers for applications requiring high in vivo stability. The experimental protocols outlined above provide a robust framework for validating this stability and making informed decisions in the design of next-generation bioconjugates.
References
-
Strobl, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry. Available from: [Link]
-
Creative Biolabs. (2024). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. Available from: [Link]
-
Pace, C.N., et al. (2013). The role of thiols and disulfides in protein chemical and physical stability. The AAPS Journal. Available from: [Link]
-
Poole, L.B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. Available from: [Link]
-
Moghadam, A., et al. (2019). Stability of thiol groups at different pH environments at 37°C. ResearchGate. Available from: [Link]
-
Kim, D.W., et al. (2021). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. Pharmaceutics. Available from: [Link]
-
Patterson, J.T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available from: [Link]
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Available from: [Link]
-
Huang, R., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Exploration of Targeted Anti-tumor Therapy. Available from: [Link]
- Deiters, A., et al. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
-
Antelmann, H., & Hamilton, C.J. (2011). Thiol-Based Redox Switches and Gene Regulation. Antioxidants & Redox Signaling. Available from: [Link]
-
Lhospice, F., et al. (2015). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. Available from: [Link]
-
Ferrer-Sueta, G., et al. (2018). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Chemical Research in Toxicology. Available from: [Link]
-
ResearchGate. (2019). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Available from: [Link]
-
Samara Journal of Science. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Available from: [Link]
-
Niv-Spector, L., et al. (2019). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science. Available from: [Link]
-
Bedwell, G.J., et al. (2019). Optimization and Structural Stability of Gold Nanoparticle-Antibody Bioconjugates. ACS Omega. Available from: [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available from: [Link]
-
El-Sayed, N.S. (2019). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2015). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Available from: [Link]
-
Organic Chemistry. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. Available from: [Link]
-
An, H., & Chen, Y. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Accounts of Chemical Research. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Summary. Available from: [Link]
-
AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
Knight, J.R. (2017). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University Research Exchange. Available from: [Link]
Sources
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Based Redox Switches and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Orthogonal Validation of Protein Labeling with Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a foundational technique for elucidating function, tracking cellular localization, and developing targeted therapeutics. The selection of a labeling reagent is a critical decision point that dictates the specificity and reliability of downstream data. This guide provides an in-depth comparison of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate, a bromoacetamide-class reagent, against common alternatives. More importantly, it establishes a framework for rigorous, multi-pronged orthogonal validation to ensure the scientific integrity of your findings.
Mechanism Spotlight: The Bromoacetamide Warhead
This compound belongs to the haloacetamide class of reagents. Its reactivity is centered on the bromoacetyl group, which acts as an electrophilic "warhead." The primary mechanism of action is the alkylation of nucleophilic amino acid residues on a protein.[1]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1][2] The deprotonated thiol group (thiolate) of a cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom of the bromoacetyl group. This attack results in the displacement of the bromide ion and the formation of a highly stable, irreversible thioether bond between the reagent and the cysteine.[1][2]
While cysteine is the primary target due to the high nucleophilicity of its thiol group, especially at physiological to slightly alkaline pH, haloacetamides can exhibit off-target reactivity.[3] At higher pH values or with a large molar excess of the reagent, side reactions with other nucleophilic residues like histidine, lysine, and methionine can occur.[1][4] This potential for cross-reactivity underscores the absolute necessity of robust validation.
The Imperative of Orthogonal Validation
Relying on a single method to verify protein labeling is insufficient. Each analytical technique has inherent biases and limitations. Orthogonal validation involves using multiple, independent methods that rely on different physical principles to cross-verify results.[5] This strategy significantly increases confidence that the observed labeling is specific, on-target, and accurately reflects the intended molecular event. For covalent labeling, validation must confirm IF the protein is labeled, WHERE it is labeled, and HOW EFFICIENTLY it is labeled.
Caption: High-level workflow for protein labeling and subsequent orthogonal validation.
Comparative Analysis: Reagent Selection
The choice of a covalent labeling reagent is a trade-off between reactivity, specificity, and the stability of the resulting bond. This compound, as a bromoacetamide, occupies a specific niche compared to other common cysteine-reactive chemistries like iodoacetamides and maleimides.
| Feature | Bromoacetamides | Iodoacetamides | Maleimides |
| Primary Target | Cysteine (-SH) | Cysteine (-SH) | Cysteine (-SH) |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Relative Reactivity | High | Very High[2] | High |
| Optimal pH Range | 7.5 - 8.5 | 7.5 - 8.5[6] | 6.5 - 7.5 |
| Bond Stability | Highly Stable (Thioether)[3] | Highly Stable (Thioether)[1] | Potentially Reversible[7] |
| Key Advantage | Good balance of reactivity and stability. | Faster reaction kinetics than bromoacetamides. | High specificity for thiols at neutral pH. |
| Key Disadvantage | Potential for off-target labeling at high pH.[1] | Higher propensity for off-target reactions.[8][9] | Resulting bond can undergo retro-Michael reaction. |
Experimental Protocols: A Self-Validating System
Here, we detail a series of protocols designed to function as a self-validating workflow. Data from each step informs and validates the others.
Protocol 1: Protein Labeling with this compound
This protocol provides a general framework for labeling a purified protein.
-
Protein Preparation:
-
Dialyze the purified protein of interest (POI) into a phosphate-free, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
If the protein contains disulfide bonds that need to be labeled, include a reducing agent like 5 mM TCEP. Incubate for 30-60 minutes at room temperature. Note: DTT should be avoided as its free thiols will react with the labeling reagent.
-
Determine the protein concentration accurately using a method like BCA or A280.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the labeling reagent to the protein solution to achieve a final 10-20 fold molar excess of reagent over protein. Rationale: A molar excess drives the reaction to completion, but an excessive amount can increase off-target labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching & Purification:
-
Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine to a final concentration of 20 mM to consume any unreacted bromoacetamide.
-
Remove the excess, unreacted label and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the storage buffer.[10]
-
Protocol 2: Orthogonal Validation by Mass Spectrometry (Site-Specificity)
Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the precise amino acid residue that has been labeled.[11][12]
-
Sample Preparation:
-
Take two aliquots of your POI: one unlabeled (control) and one labeled and purified from Protocol 1.
-
Denature, reduce, and alkylate the control sample with a standard alkylating agent like iodoacetamide to cap all cysteines. The labeled sample proceeds without this standard alkylation step.
-
Digest both samples into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database of your POI.
-
For the labeled sample, search for a variable modification on cysteine (and potentially Met, His, Lys) corresponding to the mass of the adducted Methyl 3-amino-2-thiophenecarboxylate fragment.
-
Compare the peptide maps of the labeled and unlabeled samples. The disappearance of a cysteine-containing peptide in the labeled sample and the appearance of a new, mass-shifted peptide provides definitive evidence of site-specific labeling.[14][15]
-
Protocol 3: Orthogonal Validation by In-Gel Fluorescence (Efficiency)
If the labeling reagent is fluorescent or is conjugated to a fluorophore, in-gel fluorescence provides a rapid, quantitative assessment of labeling efficiency.[16][17]
-
Sample Preparation:
-
Prepare a serial dilution of your labeled POI.
-
Run the dilutions on an SDS-PAGE gel alongside an unlabeled protein control and a molecular weight marker.
-
-
Fluorescence Imaging:
-
Quantitative Analysis:
-
After imaging, stain the same gel with a total protein stain (e.g., Coomassie).
-
Quantify the fluorescence intensity and the total protein intensity for each band.
-
The ratio of fluorescence to total protein stain provides a measure of the labeling stoichiometry and can be compared across different conditions or reagents.[17]
-
Conclusion & Best Practices
References
-
Azure Biosystems. In-gel Fluorescence. [Link]
-
Adolf, J. et al. (2017). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA, 71(5), 264-268. [Link]
-
Wouters, J. et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5192. [Link]
-
Konstantinidou, M. et al. (2023). A perspective on cysteine-reactive activity-based probes. Chemical Society Reviews. [Link]
-
Ward, C. C. et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PLoS ONE, 12(10), e0185949. [Link]
-
Shortreed, M. R. et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
Mhamdi, A. et al. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Plant, Cell & Environment, 44(8), 2466-2486. [Link]
-
Fuchs, J. L. (2023). Detection and quantification of C-terminally tagged proteins by in-gel fluorescence. Scientific Reports, 13(1), 11090. [Link]
-
Calciano, A. et al. (2019). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 30(10), 2114–2124. [Link]
-
Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]
-
Edfors, F. et al. (2018). Orthogonal validation of antibodies using proteomics. Nature Communications, 9(1), 1-13. [Link]
-
Brown, A. (2021). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Nikić, I. et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 1-14. [Link]
-
Fuchs, J. L. (2023). Detection and quantification of C-terminally tagged proteins by in-gel fluorescence. Scientific Reports, 13(1), 11090. [Link]
-
Clark, K. M. et al. (2020). Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins. ACS Chemical Biology, 15(4), 954-964. [Link]
-
Xia, Y. et al. (2021). Covalent Labeling-Mass Spectrometry provides a molecular understanding of non-covalent polymer-protein complexation. Communications Chemistry, 4(1), 1-10. [Link]
-
Fuchs, J. L. et al. (2023). Protein quantification with the in-gel fluorescence competition assay. Analytical Biochemistry, 677, 115263. [Link]
-
Lam, G. et al. (2001). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 12(6), 750-757. [Link]
-
Samanta, S. et al. (2023). An Activity-Based Sensing Approach to Monitor Nanomaterial-Promoted Changes in Labile Metal Pools in Living Systems. Chemical & Biomedical Imaging, 1(2), 177-186. [Link]
-
Jones, M. W. et al. (2010). Reversible protein affinity-labelling using bromomaleimide-based reagents. Chemical Communications, 46(44), 8401-8403. [Link]
-
Rapp, C. et al. (2007). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Topics in Current Chemistry, 271, 1-24. [Link]
-
Zhang, C. et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. [Link]
-
Mascot Science. (2017). Step away from the iodoacetamide. [Link]
-
Lingel, A. et al. (2019). Selective Methyl Labeling of Proteins: Enabling Structural and Mechanistic Studies As Well As Drug Discovery Applications by Solution-State NMR. Methods in Enzymology, 614, 221-243. [Link]
-
Testa, A. et al. (2023). BromoCatch: a self-labelling tag platform for protein analysis and live cell imaging. bioRxiv. [Link]
-
Smith, M. E. B. et al. (2010). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ChemInform, 41(48). [Link]
-
Uttamapinant, C. et al. (2012). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 7(10), 1897-1906. [Link]
-
Schmidt, P. J. et al. (2016). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 55(48), 14936-14940. [Link]
-
Sino Biological. Protein Labeling Techniques. [Link]
-
Aslam, B. et al. (2017). Proteomics: Technologies and Their Applications. Journal of Chromatographic Science, 55(2), 182-196. [Link]
-
Lang, K. & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Chemical Communications, 50(40), 5165-5176. [Link]
-
Botha, M. et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 793-799. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem. [Link]
-
Al-Daghri, N. M. et al. (2018). Proteomics: Concepts and applications in human medicine. World Journal of Experimental Medicine, 8(1), 1-10. [Link]
-
Akkurt, M. et al. (2007). Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2591. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Detection and quantification of C-terminally tagged proteins by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Thiophene-Based Fragments in Drug Screening
<
Introduction: The Strategic Value of Thiophene in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for elaboration into more potent, drug-like candidates. The selection of fragments for a screening library is therefore a critical determinant of success. Among the myriad of chemical scaffolds available, heterocyclic compounds are of paramount importance, and within this class, thiophene holds a privileged position.[1][2][3][4][5]
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a versatile pharmacophore frequently encountered in approved drugs.[1][2][6] Its utility stems from a unique combination of physicochemical properties that make it an attractive building block in medicinal chemistry. This guide provides a comparative analysis of thiophene-based fragments, offering insights into their performance relative to other common heterocyclic fragments and detailing the experimental methodologies required for their effective screening.
The Physicochemical Appeal of the Thiophene Moiety
The thiophene ring is more than just a simple aromatic scaffold; its specific electronic and structural features offer distinct advantages in drug design.[1][4]
-
Bioisosterism: Thiophene is widely recognized as a bioisostere of the phenyl ring.[1][7][8][9][10] This means it can often substitute for a benzene ring in a drug molecule while maintaining or even improving biological activity. The similar size and shape, coupled with a comparable degree of aromaticity, allow thiophene to mimic the interactions of a phenyl ring with a protein target.[7] However, the presence of the sulfur heteroatom introduces subtle but significant differences in electronics and polarity, which can be exploited to fine-tune a compound's properties.
-
Electronic Properties and Interaction Potential: The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic system.[1] This makes the ring electron-rich and capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition at a protein binding site.[1] These interactions include hydrogen bonding (with the sulfur atom acting as a hydrogen bond acceptor), π-π stacking, and halogen bonding when appropriately substituted.
-
Modulation of Physicochemical Properties: The incorporation of a thiophene ring can significantly influence a molecule's overall physicochemical profile, including its solubility, lipophilicity, and metabolic stability.[1] These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While thiophene itself is insoluble in water, its derivatives can be tailored to achieve desired solubility characteristics.[1][11]
-
Metabolic Stability: The metabolic fate of a drug candidate is a key consideration in its development. While the thiophene ring can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites in some cases, this is not a universal characteristic.[12] In many instances, the thiophene moiety remains metabolically robust or can be strategically substituted to block metabolic hotspots.[12][13][14] In fact, for certain drug classes, replacing other heterocyclic rings with thiophene has been shown to improve metabolic stability.[13]
Comparative Analysis of Thiophene with Other Heterocyclic Fragments
The decision to include and prioritize thiophene-based fragments in a screening library is best made with an understanding of how they compare to other common five-membered heterocyclic fragments such as furan, pyrrole, and thiazole.
Physicochemical Property Comparison
| Property | Thiophene | Furan | Pyrrole | Thiazole |
| Heteroatom | Sulfur (S) | Oxygen (O) | Nitrogen (N-H) | Sulfur (S) & Nitrogen (N) |
| Aromaticity | High | Low | Medium | High |
| Reactivity (Electrophilic Substitution) | Lower than Furan & Pyrrole | Higher than Thiophene | Highest | Lower than Pyrrole & Furan |
| Hydrogen Bonding | Acceptor (S) | Acceptor (O) | Donor (N-H) & Acceptor (N) | Acceptor (N & S) |
| Dipole Moment (Debye) | ~0.55 | ~0.70 | ~1.80 | ~1.61 |
| Metabolic Stability | Variable, can be high | Generally lower (prone to ring opening) | Variable, can be reactive | Generally more stable |
Data compiled from various sources for general comparison.[15][16][17][18][19]
Causality Behind the Comparison:
The differences in the properties of these heterocycles are primarily dictated by the electronegativity and size of the heteroatom.[15][17]
-
Aromaticity and Reactivity: The order of aromaticity is generally considered to be thiophene > pyrrole > furan.[16][17] This is because sulfur is less electronegative than oxygen and nitrogen, allowing its lone pair to be more readily delocalized into the π-system.[15] This greater aromatic character contributes to thiophene's relatively lower reactivity towards electrophilic substitution compared to furan and pyrrole.[15][17][20]
-
Hydrogen Bonding: The ability of pyrrole to act as a hydrogen bond donor via its N-H group is a key distinguishing feature. Thiophene, furan, and thiazole primarily act as hydrogen bond acceptors. This difference can have a profound impact on the binding orientation of a fragment within a protein's active site.
-
Metabolic Stability: Furan rings are often associated with lower metabolic stability due to their susceptibility to metabolic ring-opening reactions. Thiophene and thiazole rings tend to be more metabolically robust, although, as mentioned, the metabolic fate of a thiophene-containing molecule is highly dependent on its overall structure and substitution pattern.[13]
Experimental Workflows for Screening Thiophene-Based Fragments
The successful identification of thiophene-based fragment hits requires robust and sensitive biophysical screening techniques. Surface Plasmon Resonance (SPR) and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) are two of the most powerful and widely used methods in FBDD.[21][22][23][24][25]
Workflow for Fragment Screening
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Detailed Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[21][22][25] It is highly sensitive and can detect the weak binding of low molecular weight fragments.[25][26]
Objective: To identify thiophene-based fragments that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Thiophene-based fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference surface should be prepared in parallel using the same procedure but without protein injection to account for non-specific binding.[25]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 100-200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).[26]
-
Inject the fragment solutions over the protein and reference surfaces.
-
Monitor the change in response units (RU) in real-time. A higher RU signal on the protein surface relative to the reference surface indicates binding.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Subtract the average of the buffer blank injections.
-
Fragments that show a response significantly above the noise level are considered primary hits.
-
Causality and Trustworthiness: This protocol incorporates a reference surface and buffer blanks to minimize false positives arising from non-specific binding and buffer effects, thereby ensuring the self-validating nature of the experiment.[26]
Detailed Protocol: Saturation Transfer Difference (STD) NMR Screening
STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large protein targets.[23][27][28] It is particularly well-suited for fragment screening due to its sensitivity to weak interactions.[23][28]
Objective: To identify thiophene-based fragments that bind to a target protein in solution and to map the binding epitope.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution in a deuterated buffer (e.g., phosphate buffer in 99.9% D₂O)
-
Thiophene-based fragment library
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM.
-
Prepare a stock solution of the fragment (or a mixture of fragments) at a concentration that will result in a final ligand-to-protein ratio of approximately 100:1 (e.g., 1-5 mM fragment).[29]
-
Combine the protein and fragment solutions in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the mixture to confirm the presence of both protein and ligand signals.[29]
-
Set up the STD experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1 to 0 ppm).[27]
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm) as a reference.
-
-
A typical saturation time is 2 seconds.[30]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[27]
-
Only the signals from the fragment that binds to the protein will appear in the STD spectrum.[28]
-
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface. This allows for "epitope mapping," identifying which parts of the fragment are in closest contact with the protein.[27]
-
Causality and Trustworthiness: The subtraction of the on- and off-resonance spectra inherently controls for non-specific signals, making the appearance of a signal in the final STD spectrum a direct and reliable indicator of binding.
Case Study: Thiophene-Based Drugs in the Clinic
The strategic application of the thiophene scaffold is not merely theoretical; it is validated by the numerous thiophene-containing drugs on the market. These include blockbuster drugs such as the antiplatelet agent Clopidogrel (Plavix®) and the antidepressant Duloxetine (Cymbalta®) .[1][6] Other examples include the anti-inflammatory drugs Tinoridine and Tiaprofenic acid , which act by inhibiting cyclooxygenase (COX) enzymes.[31][32] The success of these molecules underscores the value of the thiophene ring in achieving desirable pharmacological and pharmacokinetic properties.
Visualization of Thiophene-Target Interactions
The versatility of the thiophene ring allows it to participate in a range of interactions within a protein binding pocket.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives | Semantic Scholar [semanticscholar.org]
- 19. differencebetween.com [differencebetween.com]
- 20. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 21. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.vu.nl [research.vu.nl]
- 25. biorxiv.org [biorxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ichorlifesciences.com [ichorlifesciences.com]
- 28. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 29. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 30. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 31. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the In-Cell Reactivity of Cysteine-Targeted Covalent Probes: The Case of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Introduction: The Renaissance of Covalent Probes in Chemical Biology
Covalent inhibitors and probes, once sidelined due to concerns over off-target toxicity, are experiencing a resurgence in drug discovery and chemical biology.[1][2] Their ability to form a stable bond with a target protein offers distinct advantages, including prolonged duration of action and high potency, which can be particularly effective for challenging targets.[1] Among the amino acids, cysteine, with its highly nucleophilic thiol group, is a prime target for these covalent agents.[3][4][5] Although cysteine has a low overall abundance, it is present in the vast majority of human proteins and is frequently located in functionally critical sites, such as enzyme active sites.[6]
The efficacy and safety of a covalent probe are dictated by the reactivity of its electrophilic "warhead." A warhead that is too reactive will indiscriminately modify numerous proteins, leading to cytotoxicity, while one with insufficient reactivity will fail to engage its intended target. The bromoacetyl group, a type of haloacetamide, is a classic electrophile used for cysteine modification. This guide uses Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (MBATC) as a representative bromoacetyl-containing fragment to present a comprehensive framework for evaluating in-cell reactivity.
This document provides researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to characterize the cellular behavior of such probes, comparing the bromoacetyl warhead to other commonly used cysteine-reactive electrophiles.
Compound Profile: this compound (MBATC)
MBATC is a small molecule featuring a thiophene-carboxylate scaffold appended with a bromoacetylamino group.
The key to its function lies in its chemical architecture:
-
The Electrophilic Warhead: The 2-bromoacetyl group is a potent electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack by the thiolate anion of a deprotonated cysteine residue. This proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the displacement of bromide as a leaving group.
-
The Scaffold: The methyl 3-aminothiophene-2-carboxylate core provides the structural backbone.[8][9] In a drug discovery context, this scaffold would be elaborated to confer non-covalent binding affinity and selectivity for the target protein's binding pocket, ensuring that the warhead is positioned correctly for covalent modification.
Mechanism of Covalent Modification
The fundamental reaction between the bromoacetyl warhead of MBATC and a cysteine residue is a bimolecular nucleophilic substitution (SN2). The high nucleophilicity of the cysteine thiol makes it an excellent partner for this reaction.
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteine Covalent Labeling, Bioorthogonal Chemical Probes - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. asianpubs.org [asianpubs.org]
Safety Operating Guide
Navigating the Disposal of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate: A Comprehensive Guide to Safety and Compliance
Understanding the Compound: A Structural and Hazard Analysis
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is a molecule that combines several functional groups, each contributing to its overall hazard profile. A thorough understanding of these components is critical for anticipating its behavior and planning for its safe disposal.
-
Thiophene Core: Thiophene-containing compounds are prevalent in pharmaceuticals and can exhibit a range of biological activities. Some have been associated with toxic side effects, necessitating careful handling to avoid exposure.[1]
-
Bromoacetyl Group: The presence of a bromoacetyl moiety renders the molecule reactive, particularly towards nucleophiles.[2][3] This reactivity must be considered during storage and disposal to prevent unintended reactions.
-
Halogenated Organic Compound: The bromine atom classifies this compound as a halogenated organic substance.[4][5] Halogenated waste streams are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts upon improper incineration.[6]
Based on the GHS classifications of similar compounds like Methyl 3-bromothiophene-2-carboxylate, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[7]
Core Principles of Disposal: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and clear communication.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended. All handling of the pure compound or its concentrated solutions should be performed within a certified chemical fume hood.
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed correctly by disposal facilities.
-
Designated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste .[4][5][8] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected in a container designated for solid halogenated waste. Solutions containing the compound should be collected in a separate container for liquid halogenated waste.
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Avoid storing in containers that could be compromised by the chemical or any solvents used.
3. Labeling: Clear and Unambiguous Communication
Accurate and thorough labeling of waste containers is a critical regulatory requirement and essential for the safety of everyone in the laboratory and at the disposal facility.
-
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Concentration: For solutions, the approximate concentration of the compound should be indicated.
-
Hazards: Indicate the potential hazards (e.g., "Toxic," "Irritant").
4. Storage: Maintaining a Safe Laboratory Environment
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Waste containers must be kept tightly closed except when adding waste.[8]
-
Ventilation: The storage area should be well-ventilated.
-
Incompatible Materials: Store the halogenated waste away from incompatible materials, such as strong bases or oxidizing agents, to prevent accidental reactions.[9]
5. Disposal Request: Professional Handling
Once the waste container is full or is no longer needed, it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.
-
Documentation: You may be required to complete a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[10]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides relevant information for structurally similar compounds to inform safe handling and disposal practices.
| Property | Methyl 3-bromothiophene-2-carboxylate[7] | Methyl 3-amino-2-thiophenecarboxylate[11][12] | General Halogenated Organics |
| Molecular Weight | 221.07 g/mol | 157.19 g/mol | Varies |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | H315, H319, H335 | Often includes toxicity, irritation, and environmental hazards |
| Disposal Consideration | Dispose as hazardous waste. | Dispose as hazardous waste. | Must be segregated as halogenated waste.[4][5] |
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
-
PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
PubMed. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Renewable aromatic production from waste: exploring pathways, source materials, and catalysts. Retrieved from [Link]
-
ACS Publications. (2022, October 13). Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine (RRx-001). Retrieved from [Link]
-
Frontiers. (2023). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask.... Retrieved from [Link]
-
GAIACA. (2022, April 11). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
- Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
-
SciSpace. (n.d.). Removal and Biodegradation of Polycyclic Aromatic Hydrocarbons by Immobilized Microalgal Beads. Retrieved from [Link]
-
ChemistryViews. (2019, June 4). A New Life for Aromatic Polymer Waste. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Source Reduction and Recycling of Halogenated Solvents in the Electronics Industry: Technical Support Document. Retrieved from [Link]
-
PubMed. (2015, December 21). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. National Library of Medicine. Retrieved from [Link]
- Unknown Source. (n.d.).
-
MDPI. (2023, August 25). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
Sources
- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. bucknell.edu [bucknell.edu]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]
- 12. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Handling Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety protocols for the handling and disposal of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS No. 227958-47-6). As a functionalized thiophene containing a bromoacetyl group, this compound presents multiple hazards that necessitate a robust safety plan. The core principle of this guide is risk mitigation through the informed selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's chemical reactivity.
Hazard Assessment: Understanding the Reactivity
A comprehensive safety plan begins with a thorough hazard analysis. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structure allows for an expert assessment of the risks based on its constituent functional groups.
-
The Bromoacetyl Moiety : This is the primary source of concern. The α-bromo ketone functional group makes this compound a potent alkylating agent . It will readily react with biological nucleophiles, such as amino and thiol groups found in proteins and DNA. This reactivity is responsible for its classification as:
-
Corrosive and Lachrymatory : Bromoacetyl derivatives are known to cause severe skin burns, eye damage, and are potent tear-inducing agents.[1][2] Contact with mucous membranes must be strictly avoided.
-
Potentially Mutagenic : As an alkylating agent, there is a plausible risk of mutagenicity. All handling should assume the compound is hazardous until proven otherwise.
-
-
The Thiophene Core : Thiophene and its derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5] Inhalation of dust or vapors should be minimized.[4]
Based on this assessment, this compound must be handled as a corrosive, irritant, lachrymator, and potential mutagen.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical barrier designed to prevent chemical exposure. All handling of this compound must occur within a certified chemical fume hood.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves. Inner glove: Nitrile. Outer glove: Butyl rubber or heavy-duty nitrile. | The bromoacetyl group necessitates high-level chemical resistance. Double-gloving provides redundant protection and allows for the safe removal of the contaminated outer glove without exposing the skin.[6][7] Gloves must be inspected before use and changed immediately upon known or suspected contamination.[8] |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 certified or equivalent) AND a full-face shield. | Goggles provide a seal against splashes and dust.[9] The face shield is mandatory to protect the face and mucous membranes from the compound's potent lachrymatory effects and splashes.[10][11] |
| Body Protection | Disposable, solid-front, poly-coated chemical-resistant gown with long sleeves and tight-fitting elastic or knit cuffs. | A standard cotton lab coat is insufficient as it can absorb chemical splashes. A poly-coated gown provides a liquid-resistant barrier.[6][12] The gown must close in the back to prevent frontal contamination.[6] |
| Respiratory Protection | Not required for routine handling inside a certified fume hood. | An N95 respirator should be available for weighing out fine powders to prevent aerosol inhalation. A full-facepiece respirator with an organic vapor cartridge may be required for large-scale spill cleanup.[6][12] |
Operational Workflow for Safe Handling
This section provides a step-by-step methodology for handling the compound, from preparation to disposal. Adherence to this workflow is critical for ensuring personnel safety.
Preparation and Donning PPE
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10][13]
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood.
-
Don PPE in the following order: gown, inner gloves, safety goggles, face shield, outer gloves (ensuring the outer glove cuff goes over the gown cuff).[6]
Handling the Compound
-
Weighing : If a solid, perform all weighing operations on a tared weigh paper or in a container within the fume hood to contain any dust.
-
Transfers : Use a spatula for solids and appropriate glassware for solutions. Avoid creating dust or splashes.
-
Reactions : Conduct all reactions in a closed or contained system within the fume hood. WARNING: To avoid violent reactions, always add reactive materials to a solution slowly and, if necessary, with cooling. Never add liquid to a bulk reactive solid.[14]
Doffing PPE and Decontamination
-
Before leaving the immediate work area, remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body and dispose of it as hazardous waste.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of running water for at least 15 minutes.[4] Seek immediate medical attention.[15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][15] Seek immediate medical attention.
-
Spill : Evacuate non-essential personnel from the area.[13] For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10] Decontaminate the area with a suitable solution (e.g., 5% sodium bicarbonate), followed by a water rinse.[10] All cleanup materials must be disposed of as hazardous waste.[10]
Disposal Plan
-
Chemical Waste : All excess material and reaction waste must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials : All disposable PPE (gloves, gowns), weigh papers, absorbent pads, and any other materials that have come into contact with the compound are considered hazardous waste.[16] They must be collected in a designated, sealed hazardous waste container.[10]
-
Deactivation : For residual amounts, a carefully controlled neutralization through hydrolysis with a basic solution (e.g., dropwise addition to a cold, stirring solution of sodium bicarbonate) can be considered to deactivate the reactive bromoacetyl group before final disposal, but this should only be performed by experienced personnel.[10]
By understanding the inherent risks of this compound and adhering strictly to these PPE, handling, and emergency protocols, researchers can work safely and effectively with this valuable chemical intermediate.
References
- BenchChem. (n.d.). Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. Benchchem.
- Apollo Scientific. (2023, May 30). Thiophene-3-carbonitrile - Safety Data Sheet. Apollo Scientific.
- Santa Cruz Biotechnology. (n.d.). Thiophene - Safety Data Sheet. Santa Cruz Biotechnology.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. NJ.gov.
- Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate. Fisher Scientific.
- (2022, December 12). Thieno[3,2-b]thiophene - Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet. Sigma-Aldrich.
- Loba Chemie. (n.d.). Bromoacetyl Bromide - Safety Data Sheet. Loba Chemie.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate. Fisher Scientific.
- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-amino-5-phenylthiophene-2-carboxylate. Fisher Scientific.
- New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. NJ.gov.
- (n.d.). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Santa Cruz Biotechnology. (n.d.). Bromoacetyl bromide - Safety Data Sheet. Santa Cruz Biotechnology.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet: Ethyl bromoacetate. Sigma-Aldrich.
- National Institutes of Health. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem.
- Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard.
- NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. NHS England.
- PubMed Central. (n.d.). Safe handling of hazardous drugs. PMC.
- POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual.
- Sigma-Aldrich. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Sigma-Aldrich.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. nj.gov [nj.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.nl [fishersci.nl]
- 5. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gerpac.eu [gerpac.eu]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
